molecular formula C20H20ClN3OS2 B10857487 YM-1

YM-1

カタログ番号: B10857487
分子量: 418.0 g/mol
InChIキー: KEQDCNWQIQWINZ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

YM-1 is a useful research compound. Its molecular formula is C20H20ClN3OS2 and its molecular weight is 418.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N3OS2.ClH/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;/h5-13H,4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQDCNWQIQWINZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

YM-1 Protein: A Comprehensive Technical Guide on its Discovery, History, and Core Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the YM-1 protein, a chitinase-like lectin with significant roles in the inflammatory response and tissue remodeling. Initially discovered as an eosinophil chemotactic factor, this compound has since been characterized as a key marker of alternatively activated macrophages. This document details the history of its discovery, its molecular and genetic characteristics, and its function in various physiological and pathological processes. Detailed experimental protocols for key assays and a summary of quantitative data are provided to support further research and therapeutic development.

Discovery and History

The story of this compound began with the observation of eosinophilic crystals in mice with pulmonary inflammation. Initially, it was purified from the supernatant of mouse splenocyte cultures and identified as an eosinophil chemotactic factor, termed ECF-L. Later, independent research on activated peritoneal macrophages in mice infected with the parasite Trichinella spiralis led to the identification of a secreted 45 kDa protein, which was named this compound. Subsequent studies revealed that ECF-L and this compound were the same molecule.

A significant breakthrough in understanding this compound came with the cloning of its full-length cDNA from a library constructed from activated peritoneal exudate cells. The deduced amino acid sequence revealed homology to microbial chitinases, placing it in the chitinase family. However, this compound lacks the critical amino acids required for enzymatic activity, classifying it as a chitinase-like protein (CLP). It is now officially designated as Chitinase-like protein 3 (Chi3l3).

This compound is a rodent-specific protein, with no direct human ortholog, although it shares structural similarities with human chitinase-like proteins such as YKL-40. Its expression is predominantly associated with alternatively activated macrophages (M2), neutrophils, and myeloid progenitor cells.

Molecular and Genetic Characteristics

A summary of the key molecular and genetic features of this compound is presented in the table below.

PropertyDescriptionReference
Gene Name Chil3 (Chitinase-like 3)
Chromosome Location Mouse Chromosome 3
Protein Name This compound, ECF-L, Chi3l3
Molecular Weight ~45 kDa
Structure Single polypeptide chain with a (β/α)8 TIM barrel domain
Function Lectin (carbohydrate-binding protein), binds to heparin/heparan sulfate and N-acetylglucosamine (GlcNAc)
Enzymatic Activity None (lacks chitinase activity)

Signaling Pathways

This compound expression is tightly regulated by cytokines, and it is implicated in specific signaling cascades that influence cellular differentiation and immune responses.

Regulation of this compound Expression by IL-4/STAT6

The expression of the Chil3 gene is predominantly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This induction is mediated through the JAK-STAT signaling pathway.

IL4_STAT6_Pathway cluster_nucleus IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 (Dimer) STAT6->pSTAT6 Dimerizes Nucleus Nucleus pSTAT6->Nucleus Translocates Chil3 Chil3 Gene pSTAT6->Chil3 Binds to promoter YM1 This compound Protein Chil3->YM1 Transcription & Translation

Caption: IL-4/STAT6 signaling pathway for this compound expression.

This compound and the EGFR-Pyk2 Signaling Pathway

This compound has been shown to influence the differentiation of neural stem cells (NSCs) into oligodendrocytes through the activation of the Epidermal Growth Factor Receptor (EGFR) and Proline-rich tyrosine kinase 2 (Pyk2).

YM1_EGFR_Pyk2_Pathway YM1 This compound EGFR EGFR YM1->EGFR Binds & Activates Pyk2 Pyk2 EGFR->Pyk2 Activates Downstream Downstream Signaling Pyk2->Downstream Oligodendrogenesis Oligodendrogenesis Downstream->Oligodendrogenesis Purification_Workflow Infection Infect mice with Trichinella spiralis Harvest Harvest peritoneal exudate cells Infection->Harvest Culture Culture cells and collect supernatant Harvest->Culture Chromatography Purify via chromatography Culture->Chromatography Analysis Analyze purity by SDS-PAGE Chromatography->Analysis Crystallization Crystallize this compound Analysis->Crystallization

An In-depth Technical Guide to the YM-1 (Chil3) Gene Expression Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

YM-1, also known as Chitinase-like protein 3 (Chil3), is a member of the chitinase-like proteins (CLPs) and is specifically produced by rodents.[1] It is encoded by the Chil3 gene and lacks the enzymatic ability to degrade chitin due to mutations in key active sites.[1][2] Despite this, this compound is a significant protein in immunology, primarily recognized as a hallmark of alternatively activated macrophages (M2a).[1][3] Its expression is strongly induced during type 2 immune responses, such as those seen in allergic inflammation and parasitic infections.[1][4] this compound plays a multifaceted, and sometimes contradictory, role in modulating immune responses, including T-helper 2 (Th2) cytokine expression, macrophage polarization, and the recruitment of neutrophils and eosinophils.[1][5] This guide provides a comprehensive overview of the this compound/Chil3 expression profile, its regulatory pathways, and detailed experimental protocols for its study.

Gene and Protein Characteristics

The Chil3 gene is located on mouse chromosome 3 in the F2.2 region.[3][5] It consists of 11 exons, and its coding sequence (CDS) of 1,197 nucleotides translates into the this compound protein, which contains 398 amino acid residues.[3][5] The promoter region of Chil3 is notable for containing four binding sites for the Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in its regulatory pathway.[5] The this compound protein itself is a secreted lectin that binds to saccharides like glucosamine and heparin.[6] Although it belongs to the glycoside hydrolase family 18 (GH18), it has lost its chitin-degrading ability through evolution.[2][7]

This compound (Chil3) Expression Profile

The expression of this compound is dynamically regulated, with constitutive expression in certain tissues under healthy conditions and significant induction under pathological stimuli.

Physiological Expression

In healthy adult mice, this compound is constitutively expressed in several tissues, primarily by cells of the myeloid lineage.[1][6] The lungs, spleen, and bone marrow are major sites of basal expression.[1][8]

Tissue/OrganPrimary Expressing CellsExpression LevelReference
Lung Alveolar Macrophages, NeutrophilsHigh[1][6][8]
Spleen Immature Neutrophils (Red Pulp), MacrophagesHigh[1][6]
Bone Marrow Myeloid Precursor Cells, Immature NeutrophilsAbundant[1][6][8]
Stomach Gastric AntrumModerate[6]
Liver Fetal Liver (from 16.5 dpc to P7.5)Developmentally Regulated[6]
Yolk Sac Myeloid Precursor Cells (from 8.5 dpc)Developmentally Regulated[6]
Expression in Pathophysiological Conditions

This compound expression is dramatically upregulated in response to inflammatory and disease states, particularly those characterized by a type 2 immune response.[1][9] This induction makes it a widely used marker for M2 macrophage polarization.[1][10]

ConditionTissue/LocationPrimary Expressing CellsKey InducersReference
Allergic Inflammation Lung, Peritoneal CavityMacrophages, NeutrophilsIL-4, IL-13[1][4][9]
Parasitic Infection Lung, Peritoneal Cavity, Spleen, BrainMacrophages, Microglia, NeutrophilsParasite Antigens, IL-4[1][9]
Autoimmune Disease (EAE) Spinal Cord, BrainMicrogliaInflammatory Cytokines[1][9]
Tissue Injury / Wound Healing Granulation Tissue, Bone MarrowNeutrophils, MonocytesDamage-Associated Signals[3][5]
Contact Hypersensitivity Skin (Ears)Macrophages2,4-dinitrofluorobenzene[4]

Regulation of this compound (Chil3) Expression

The expression of Chil3 is tightly controlled by a network of cytokines and transcription factors. The most well-characterized pathway involves the cytokines IL-4 and IL-13, which are central to type 2 immunity.[1][10]

Upon binding to their receptors, IL-4 and IL-13 trigger the phosphorylation and homodimerization of STAT6.[10] This activated STAT6 complex translocates to the nucleus and binds to specific sites in the Chil3 promoter, initiating gene transcription.[5][10] Furthermore, STAT6 can activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which also promotes Chil3 expression.[3][5] Other factors, including TGF-β and certain microbial antigens, can also upregulate this compound, while IFN-γ, a type 1 cytokine, may have an inhibitory effect.[3][10]

G cluster_0 Nucleus IL4 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4->Receptor STAT6 STAT6 Receptor->STAT6 Phosphorylation pSTAT6 p-STAT6 Dimer STAT6->pSTAT6 Dimerization PPARg PPARγ STAT6->PPARg Activation Chil3 Chil3 Gene pSTAT6->Chil3 Transcription Activation PPARg->Chil3 Enhances Transcription Nucleus Nucleus YM1 This compound Protein Chil3->YM1 Translation IFNg IFN-γ IFNg->STAT6 Inhibition

Caption: Simplified signaling pathway for the regulation of Chil3 gene expression.

Key Functions and Relationships

This compound is more than just a marker; it actively participates in modulating the immune response.[1] Its functions are pleiotropic, linking different facets of type 2 immunity.

G YM1 This compound (Chil3) M2 M2 Macrophage Polarization YM1->M2 Marker & Modulator Th2 Th2 Response YM1->Th2 Enhances IL17 ↑ IL-17 Production YM1->IL17 Enhances Eos Eosinophil Recruitment YM1->Eos Chemotaxis Neut Neutrophil Recruitment YM1->Neut Chemotaxis Repair Tissue Repair YM1->Repair Contributes to IL45 ↑ IL-4, IL-5 Th2->IL45 Leads to

Caption: Logical relationships of this compound's core immunological functions.

Experimental Protocols

Accurate measurement of Chil3 gene expression and this compound protein levels is critical for research. Below are detailed protocols for common methodologies.

Quantitative Real-Time PCR (qPCR) for Chil3 mRNA

This protocol quantifies the relative abundance of Chil3 mRNA in cells or tissues.

G start Start: Tissue/Cell Sample rna_extraction 1. RNA Extraction (e.g., Trizol/Kit) start->rna_extraction rna_qc 2. RNA Quality/Quantity Check (e.g., NanoDrop) rna_extraction->rna_qc cdna_synthesis 3. cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (SYBR Green, Primers, cDNA) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification (Thermal Cycler) qpcr_setup->qpcr_run analysis 6. Data Analysis (ΔΔCt Method) qpcr_run->analysis end End: Relative Chil3 Expression analysis->end

Caption: Standard workflow for measuring Chil3 mRNA expression via qPCR.

Methodology:

  • RNA Isolation:

    • Homogenize tissue samples or lyse cell pellets in a suitable lysis buffer (e.g., Trizol or buffer from an RNA isolation kit).

    • Follow the manufacturer's protocol for RNA purification, which typically involves phase separation, precipitation, and washing steps.

    • Resuspend the final RNA pellet in nuclease-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

    • Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

    • Incubate according to the reverse transcription kit's protocol (e.g., 65°C for 5 min, then 42°C for 60 min, followed by enzyme inactivation at 70°C for 15 min).

  • qPCR Reaction:

    • Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine: 10 µL 2x SYBR Green Master Mix, 0.5 µL each of Forward and Reverse primers (final concentration 250-500 nM), 2 µL of diluted cDNA, and nuclease-free water up to 20 µL.

    • Chil3 Primers (Example):

      • Forward: 5'-TACTCACTTCCACAGGAGCAGG-3'[11]

      • Reverse: 5'-CTCCAGTGTAGCCATCCTTAGG-3'[11]

    • Include a housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Thermal Cycling:

    • Run the reaction on a qPCR instrument with a program such as:

      • Initial denaturation: 95°C for 10 min.

      • 40 cycles of: 95°C for 15 sec, 60°C for 1 min.

      • Melt curve analysis: To verify the specificity of the amplicon.[11][12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) for Chil3 and the housekeeping gene in each sample.

    • Calculate the relative expression using the comparative Ct (ΔΔCt) method.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Protein

This protocol quantifies the concentration of this compound protein in fluid samples like serum, plasma, or cell culture supernatants.

G start Start: Fluid Sample coat 1. Coat Plate (Capture Antibody) block 2. Block Plate (e.g., BSA) coat->block sample 3. Add Samples/Standards block->sample detect 4. Add Detection Antibody sample->detect strep 5. Add Streptavidin-HRP detect->strep substrate 6. Add Substrate (TMB) strep->substrate stop 7. Stop Reaction (Acid) substrate->stop read 8. Read Absorbance (450 nm) stop->read end End: this compound Concentration read->end

Caption: Workflow for sandwich ELISA to quantify this compound protein.

Methodology (based on commercially available kits): [13][14]

  • Plate Preparation:

    • Coat a 96-well microplate with 100 µL/well of this compound capture antibody diluted in PBS.

    • Seal the plate and incubate overnight at room temperature.

    • Aspirate and wash each well three times with 400 µL of Wash Buffer (e.g., 0.05% Tween-20 in PBS).

  • Blocking:

    • Block non-specific binding by adding 300 µL/well of Reagent Diluent (e.g., 1% BSA in PBS).

    • Incubate for at least 1 hour at room temperature. Aspirate and wash as before.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant this compound standard to generate a standard curve (e.g., 5000 pg/mL down to 78 pg/mL).[14]

    • Add 100 µL of standards, samples, and controls to the appropriate wells.

    • Cover and incubate for 2 hours at room temperature.

  • Detection:

    • Aspirate and wash the wells.

    • Add 100 µL of biotinylated detection antibody, diluted in Reagent Diluent.

    • Cover and incubate for 2 hours at room temperature.

  • Enzyme Conjugation:

    • Aspirate and wash the wells.

    • Add 100 µL of Streptavidin-HRP working solution.

    • Incubate for 20 minutes at room temperature, protected from light.

  • Signal Development and Measurement:

    • Aspirate and wash the wells.

    • Add 100 µL of Substrate Solution (e.g., TMB). Incubate for 20 minutes in the dark.

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

    • Immediately measure the optical density at 450 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve by plotting the mean absorbance for each standard against its concentration.

    • Calculate the this compound concentration in samples by interpolating from the standard curve.

Immunohistochemistry (IHC) for this compound Protein

This protocol visualizes the location and distribution of this compound protein within tissue sections.

G start Start: Tissue Section on Slide deparaffin 1. Deparaffinization & Rehydration start->deparaffin retrieval 2. Antigen Retrieval deparaffin->retrieval block 3. Blocking (Peroxidase & Serum) retrieval->block primary_ab 4. Primary Antibody Incubation (anti-YM-1) block->primary_ab secondary_ab 5. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 6. Detection (DAB Substrate) secondary_ab->detection counterstain 7. Counterstaining (Hematoxylin) detection->counterstain mount 8. Dehydration & Mounting counterstain->mount end End: Microscopic Analysis mount->end

Caption: Immunohistochemistry (IHC) workflow for this compound protein detection.

Methodology:

  • Tissue Preparation:

    • Fix tissue (e.g., lung, spleen) in 10% neutral buffered formalin, process, and embed in paraffin.

    • Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2x 5 min).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each) and finally in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath (95-100°C) for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Quench endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10 minutes.

    • Block non-specific antibody binding with a blocking serum (e.g., normal goat serum) for 1 hour.

  • Antibody Incubation:

    • Incubate sections with a primary antibody against this compound (rabbit polyclonal is common) overnight at 4°C in a humidified chamber.

    • Wash slides 3 times with PBS or TBS.

    • Incubate with a biotinylated or HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Visualization:

    • If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC method).[8]

    • Wash slides, then apply a chromogen substrate like DAB (3,3'-diaminobenzidine), which produces a brown precipitate at the antigen site.

  • Counterstaining and Mounting:

    • Lightly counterstain the nuclei with hematoxylin.

    • Dehydrate the sections through a graded ethanol series and clear in xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Analysis:

    • Examine under a light microscope to assess the staining intensity and cellular localization of this compound. Immunoreactive cells, such as alveolar macrophages, will appear brown.[8]

Conclusion

The this compound (Chil3) protein is a crucial, albeit rodent-specific, component of the type 2 immune response. Its expression profile serves as a reliable indicator of alternative macrophage activation and is closely linked to the pathogenesis of allergic and parasitic diseases.[1] Understanding the intricate regulation of Chil3 expression and the multifaceted functions of the this compound protein is vital for immunology research. For drug development professionals, the pathways governing this compound expression, particularly the IL-4/IL-13/STAT6 axis, represent potential targets for modulating inflammatory diseases. The detailed protocols provided herein offer a standardized framework for the accurate investigation of this important immunological marker.

References

An In-Depth Technical Guide to the Structure and Domains of YM-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase-like protein 3 (Chi3l3) or Eosinophil Chemotactic Factor-L (ECF-L), is a rodent-specific member of the glycoside hydrolase family 18 (GH18). Despite its homology to chitinases, this compound lacks enzymatic activity due to mutations in its active site.[1][2] This intriguing characteristic has led to significant interest in its alternative functions, particularly its role as a lectin and its involvement in inflammatory and immune responses.[3][4] This technical guide provides a comprehensive overview of the this compound protein's structure, its distinct functional domains, and the experimental methodologies employed to elucidate these features.

This compound Protein: Core Structural Features

The this compound protein is a secreted glycoprotein with a molecular weight of approximately 45 kDa.[5] The mature protein consists of 377 amino acids following the cleavage of a 21-amino acid signal peptide.[4][6] Its structure has been determined at high resolution by X-ray crystallography, revealing a complex and functionally significant architecture.[7]

Quantitative Structural Data

The following tables summarize key quantitative data derived from crystallographic and sequence analyses of the mouse this compound protein.

Protein Property Value Source
Molecular Weight ~45 kDa (secreted, glycosylated)[5]
43.8 kDa (calculated, recombinant)[5]
Number of Residues 398 (precursor), 377 (mature)[4][6]
UniProt Accession Q8K3U3, P11977[1][3]
PDB IDs 1VF8, 8P8Q[7]
Crystallographic Data (PDB: 1VF8) Value
Resolution 1.31 Å
R-Value Free 0.197
R-Value Work 0.175
Crystallographic Data (PDB: 8P8Q) Value
Resolution 1.79 Å
R-Value Free 0.199
R-Value Work 0.173

Architectural Domains of this compound

The three-dimensional structure of this compound is characterized by two distinct domains: a large (β/α)8 barrel, also known as a TIM barrel, and a smaller α+β domain.[4][6] This modular architecture is a hallmark of the glycoside hydrolase family 18.

The (β/α)8 TIM Barrel Domain

The most prominent feature of this compound is its (β/α)8 TIM barrel domain. This conserved protein fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices.[8][9][10] This domain is responsible for the protein's lectin activity, housing the carbohydrate-binding groove.[11] Although it shares structural similarity with the catalytic domain of active chitinases, critical amino acid substitutions in this compound render it enzymatically inactive.[2] Specifically, mutations in the catalytic motif prevent the hydrolysis of chitin.[2]

The α+β Domain

The smaller α+β domain is inserted between two of the β-strands of the TIM barrel. Its precise function is not as well-characterized as the TIM barrel, but it is thought to contribute to the overall stability and conformation of the protein.

The Carbohydrate-Binding Function

This compound's primary known function is its ability to bind specific carbohydrates, acting as a lectin. It displays a binding preference for saccharides containing a free amino group, such as glucosamine, and also interacts with heparin and heparan sulfate.[3][11] This binding activity is mediated by a groove located on the surface of the TIM barrel domain. While the exact residues forming the binding pocket are still under investigation, site-directed mutagenesis studies have identified key amino acids within or near the ancestral chitin-binding groove that are crucial for heparin/heparan sulfate binding.[11]

Signaling Pathways Involving this compound

This compound is implicated in several signaling pathways, primarily related to immune regulation and cellular responses in the central nervous system.

Regulation of this compound Expression via the IL-4/STAT6 Pathway

The expression of this compound is tightly regulated by the cytokine environment, particularly by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[12][13] The signaling cascade initiated by these cytokines is crucial for the alternative activation of macrophages, of which this compound is a key marker.

IL4_STAT6_YM1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 (dimer) STAT6->pSTAT6 dimerizes STAT6_n p-STAT6 pSTAT6->STAT6_n translocates Chil3 Chil3 Gene (this compound) STAT6_n->Chil3 binds promoter PPARg PPARγ PPARg->Chil3 co-activates YM1_mRNA This compound mRNA Chil3->YM1_mRNA transcription

Caption: IL-4/STAT6 signaling pathway leading to this compound expression.

The this compound-EGFR-Pyk2 Signaling Axis in the Central Nervous System

In the context of the central nervous system, this compound has been implicated in a signaling pathway involving the Epidermal Growth Factor Receptor (EGFR) and Proline-rich tyrosine kinase 2 (Pyk2). This pathway is thought to play a role in neurogenesis and tissue repair.

YM1_EGFR_Pyk2_Pathway YM1 This compound EGFR EGFR YM1->EGFR binds Pyk2 Pyk2 EGFR->Pyk2 activates Downstream Downstream Signaling (e.g., oligodendrogenesis) Pyk2->Downstream activates

Caption: Proposed this compound-EGFR-Pyk2 signaling pathway in the CNS.

Key Experimental Protocols

The characterization of this compound's structure and function has been made possible through a variety of sophisticated experimental techniques.

Recombinant this compound Expression and Purification

The production of recombinant this compound is essential for in vitro studies. A common protocol involves the use of a mammalian expression system.

Protein_Expression_Workflow start Start transfection Transfection of HEK293 cells with this compound expression vector start->transfection culture Cell Culture and Protein Expression transfection->culture harvest Harvest Supernatant culture->harvest purification1 Anion Exchange Chromatography harvest->purification1 purification2 Size-Exclusion Chromatography purification1->purification2 qc Purity and Concentration Determination (SDS-PAGE, A280) purification2->qc end End qc->end

Caption: Workflow for recombinant this compound expression and purification.

Methodology:

  • Vector Construction: The cDNA encoding murine this compound (residues 22-398) is cloned into a mammalian expression vector, such as pCAGG, often with an N-terminal signal peptide for secretion.[14]

  • Transfection: The expression vector is transfected into a suitable host cell line, commonly Human Embryonic Kidney 293 (HEK293) cells, using a transfection reagent like polyethylenimine (PEI).[14]

  • Expression: The transfected cells are cultured in an appropriate medium for several days to allow for protein expression and secretion into the culture supernatant.[14]

  • Purification: The supernatant is harvested, and the recombinant this compound is purified using a multi-step chromatography process. This typically involves an initial capture step with anion exchange chromatography followed by a polishing step using size-exclusion chromatography to obtain a highly pure protein preparation.[5][14]

  • Quality Control: The purity of the final protein product is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.[15]

X-ray Crystallography for Structural Determination

X-ray crystallography has been pivotal in revealing the three-dimensional structure of this compound.

Methodology:

  • Crystallization: Purified recombinant this compound is concentrated and subjected to crystallization screening under various conditions (e.g., different pH, precipitants, and temperatures). Spontaneous crystallization of this compound can be aided by low pH and low temperature.[14][15]

  • Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam, typically from a synchrotron source. The diffraction pattern of the X-rays by the crystal lattice is recorded on a detector.[16]

  • Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein. A molecular model of this compound is then built into the electron density and refined to best fit the experimental data.[16]

Surface Plasmon Resonance (SPR) for Binding Affinity Analysis

Surface Plasmon Resonance is a powerful technique for quantifying the binding affinity and kinetics of this compound with its carbohydrate ligands in real-time and in a label-free manner.[17][18][19][20][21]

Methodology:

  • Ligand Immobilization: One of the binding partners (e.g., heparin) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (analyte, e.g., purified this compound) is flowed over the sensor surface.

  • Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Data Analysis: The binding data are fitted to various models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Conclusion

The this compound protein, with its unique structural features and non-enzymatic functions, represents a fascinating subject of study in the fields of immunology and drug development. Its well-defined domain architecture, particularly the (β/α)8 TIM barrel, provides a structural basis for its lectin activity. The elucidation of its involvement in key signaling pathways, such as the IL-4/STAT6 axis, offers insights into its role in regulating immune responses. The experimental protocols outlined in this guide provide a foundation for further research into the intricate biology of this compound and its potential as a therapeutic target. A thorough understanding of its structure and domains is paramount for the rational design of modulators of its activity and for harnessing its diagnostic and therapeutic potential.

References

The Multifaceted Role of YM-1 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a member of the 18-glycosyl hydrolase family that, despite its structural homology to chitinases, lacks enzymatic activity.[1] Primarily found in rodents, it is a secreted lectin that binds to heparin and has been increasingly recognized for its significant and complex role in the innate immune system.[2] this compound is predominantly expressed by activated macrophages, particularly those with an M2 phenotype, as well as neutrophils.[3][4] Its expression is tightly regulated by cytokines, most notably IL-4 and IL-13, through the STAT6 signaling pathway.[5] This technical guide provides a comprehensive overview of the current understanding of this compound's function in innate immunity, with a focus on its involvement in inflammatory processes, cellular interactions, and underlying molecular mechanisms.

Data Presentation

Quantitative Data on this compound Expression and Activity

The following tables summarize key quantitative data related to this compound, providing a reference for its expression levels in different contexts and its biochemical interactions.

ParameterConditionValueReference
This compound Protein Concentration in BALF OVA-induced allergic asthma mouse model~200-325 µg/mL[6]
This compound mRNA Fold Induction IL-4 stimulated bone marrow-derived macrophages (BMDMs)~40-fold increase[7]
This compound Binding Affinity (Kd) to Heparin Surface Plasmon Resonance9.78 nM[8]
This compound Binding Affinity (Kd) to EGFR Not available in the searched literature-
Eosinophil Chemotaxis Transwell migration assay (1 mg/mL S. stercoralis extract)6.4 ± 1.6 fold increase over control[9]
Neutrophil Chemotaxis Transwell migration assay (in response to CXCL1)Increased spontaneous migration from tumor-bearing mice[10]

Note: BALF stands for Bronchoalveolar Lavage Fluid. OVA is ovalbumin.

Signaling Pathways and Molecular Interactions

This compound expression and function are governed by intricate signaling networks. Below are diagrams illustrating the key pathways involved.

This compound Gene Expression Signaling Pathway

The expression of this compound is primarily induced by the Th2 cytokines IL-4 and IL-13. This process is critically dependent on the activation of the STAT6 transcription factor. Additionally, the nuclear receptor PPARγ has been shown to play a cooperative role in promoting M2 macrophage polarization and the expression of M2-associated genes, including this compound.[3][11]

YM1_Expression_Pathway This compound Gene Expression Pathway IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R Binds to JAK JAK IL-4R/IL-13R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6->STAT6 This compound Gene (Chi3l3) This compound Gene (Chi3l3) STAT6->this compound Gene (Chi3l3) Binds to promoter PPARγ PPARγ PPARγ->this compound Gene (Chi3l3) Co-activates transcription This compound mRNA This compound mRNA This compound Gene (Chi3l3)->this compound mRNA Transcription This compound Protein This compound Protein This compound mRNA->this compound Protein Translation

Caption: IL-4/IL-13 signaling cascade leading to this compound expression.

This compound in Allergic Inflammation

In the context of allergic inflammation, this compound contributes to the recruitment of eosinophils and neutrophils and modulates the function of macrophages, influencing the overall inflammatory response.

YM1_Allergic_Inflammation Role of this compound in Allergic Inflammation cluster_macrophage M2 Macrophage This compound This compound Eosinophils Eosinophils This compound->Eosinophils Chemoattraction Neutrophils Neutrophils This compound->Neutrophils Chemoattraction Airway Inflammation Airway Inflammation Eosinophils->Airway Inflammation Contributes to Neutrophils->Airway Inflammation Contributes to

Caption: this compound's role in recruiting inflammatory cells.

Experimental Protocols

In Vitro Macrophage Polarization and this compound Analysis

Objective: To differentiate bone marrow-derived macrophages (BMDMs) and polarize them towards an M2 phenotype to analyze this compound expression.

Methodology:

  • Isolation of BMDMs:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • M2 Polarization:

    • Plate the BMDMs at a density of 1 x 10^6 cells/mL.

    • Stimulate the cells with 20 ng/mL of IL-4 for 24-48 hours to induce M2 polarization.

  • Analysis of this compound Expression:

    • Quantitative RT-PCR:

      • Isolate total RNA from the polarized macrophages.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform qPCR using primers specific for this compound (Chi3l3) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Western Blot:

      • Lyse the cells and collect the supernatant.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with a primary antibody against this compound, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Visualize the protein bands using a chemiluminescence detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound in BALF

Objective: To quantify the concentration of this compound protein in bronchoalveolar lavage fluid (BALF).

Methodology:

  • Sample Collection:

    • Perform bronchoalveolar lavage on mice by instilling and retrieving PBS from the lungs.

    • Centrifuge the BALF to pellet the cells and collect the supernatant.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add BALF samples and this compound standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for this compound.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of this compound in the samples based on the standard curve.

Flow Cytometry for this compound+ Macrophages

Objective: To identify and quantify this compound-expressing macrophages in a mixed cell population (e.g., from lung tissue digest).

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue of interest.

    • Perform red blood cell lysis if necessary.

  • Staining:

    • Stain the cells with a viability dye to exclude dead cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain for surface markers to identify macrophages (e.g., CD45, F4/80, CD11b).

    • Fix and permeabilize the cells.

    • Stain for intracellular this compound using a fluorescently-labeled anti-YM-1 antibody.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on live, single cells, then on the macrophage population based on surface marker expression.

    • Quantify the percentage of this compound positive cells within the macrophage gate.

Chromatin Immunoprecipitation (ChIP) for STAT6 Binding to the this compound Promoter

Objective: To determine if the transcription factor STAT6 directly binds to the promoter region of the this compound gene.

Methodology:

  • Cell Treatment and Cross-linking:

    • Treat macrophages with IL-4 to activate STAT6 signaling.

    • Cross-link protein to DNA using formaldehyde.

  • Chromatin Preparation:

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific for STAT6 or a control IgG overnight.

    • Add protein A/G beads to pull down the antibody-protein-DNA complexes.

  • DNA Purification:

    • Wash the beads to remove non-specific binding.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis:

    • Perform qPCR using primers designed to amplify the putative STAT6 binding site in the this compound promoter.

    • Analyze the results to determine the enrichment of the this compound promoter DNA in the STAT6 immunoprecipitated sample compared to the control IgG.

In Vivo Neutralization of this compound

Objective: To investigate the in vivo function of this compound by neutralizing its activity with a specific antibody in a mouse model of allergic asthma.

Methodology:

  • Asthma Model Induction:

    • Sensitize mice to an allergen such as ovalbumin (OVA) via intraperitoneal injections.

    • Challenge the mice with aerosolized OVA to induce allergic airway inflammation.

  • Antibody Administration:

    • Administer a neutralizing anti-YM-1 antibody or an isotype control antibody to the mice (e.g., via intraperitoneal or intranasal route) at a specific dose (e.g., 10-100 µg per mouse) prior to or during the allergen challenge phase.

  • Analysis of Inflammatory Response:

    • Collect BALF and perform differential cell counts to quantify the number of eosinophils, neutrophils, and macrophages.

    • Measure cytokine levels in the BALF by ELISA.

    • Perform histological analysis of lung tissue to assess inflammation and mucus production.

Experimental Workflow Diagrams

Macrophage_Polarization_Workflow Workflow: In Vitro Macrophage Polarization Isolate Bone Marrow Isolate Bone Marrow Culture with M-CSF (7 days) Culture with M-CSF (7 days) Isolate Bone Marrow->Culture with M-CSF (7 days) Differentiate into BMDMs Differentiate into BMDMs Culture with M-CSF (7 days)->Differentiate into BMDMs Stimulate with IL-4 (24-48h) Stimulate with IL-4 (24-48h) Differentiate into BMDMs->Stimulate with IL-4 (24-48h) M2 Polarized Macrophages M2 Polarized Macrophages Stimulate with IL-4 (24-48h)->M2 Polarized Macrophages Analyze this compound (qPCR, Western Blot) Analyze this compound (qPCR, Western Blot) M2 Polarized Macrophages->Analyze this compound (qPCR, Western Blot)

Caption: Workflow for M2 macrophage polarization and this compound analysis.

ChIP_Workflow Workflow: Chromatin Immunoprecipitation (ChIP) Treat cells & Cross-link Treat cells & Cross-link Lyse cells & Shear Chromatin Lyse cells & Shear Chromatin Treat cells & Cross-link->Lyse cells & Shear Chromatin Immunoprecipitate with anti-STAT6 Immunoprecipitate with anti-STAT6 Lyse cells & Shear Chromatin->Immunoprecipitate with anti-STAT6 Purify DNA Purify DNA Immunoprecipitate with anti-STAT6->Purify DNA qPCR of this compound Promoter qPCR of this compound Promoter Purify DNA->qPCR of this compound Promoter

Caption: Workflow for STAT6 ChIP-qPCR on the this compound promoter.

Conclusion

This compound is a key player in the innate immune response, with multifaceted roles in inflammation, tissue repair, and host defense. Its expression by M2 macrophages and neutrophils, and its regulation by Th2 cytokines, places it at the crossroads of various immune pathways. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the functions of this compound and explore its potential as a therapeutic target in inflammatory and allergic diseases. Further research is warranted to fully understand its receptor interactions and the precise mechanisms by which it exerts its diverse biological effects.

References

YM-1 (Chi3l3): A Technical Guide to its Role as a Marker for M2 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the chitinase-like protein (CLP) family.[1][2] Despite its homology to chitinases, it lacks enzymatic activity due to mutations in the active site.[1] In murine models, this compound is a well-established and widely used marker for alternatively activated macrophages, commonly referred to as M2 macrophages.[2][3] These macrophages are involved in a variety of physiological and pathological processes, including the suppression of inflammation, tissue repair, and immune regulation, particularly in the context of Th2-mediated immune responses.[3][4][5] The expression of this compound is predominantly induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] This guide provides an in-depth overview of this compound, its regulation, function, and the experimental protocols used for its assessment in the context of M2 macrophage biology. It is important to note that this compound is considered a rodent-specific protein, and its direct human ortholog has not been identified, making it a specific tool for murine studies.[1][2]

Regulation of this compound Expression

The expression of this compound is tightly controlled by a network of cytokines and transcription factors that define the M2 macrophage phenotype. The canonical pathway for this compound induction involves the activation of the Signal Transducer and Activator of Transcription 6 (STAT6) downstream of the IL-4 receptor.[1][4]

Key Signaling Pathway: IL-4/IL-13 Axis

IL-4 and IL-13 are the primary drivers of M2a macrophage polarization and subsequent this compound expression.[6] The signaling cascade is initiated when these cytokines bind to the IL-4 receptor alpha (IL-4Rα).[6] This binding event activates associated Janus kinases (JAK1 and JAK3), which then phosphorylate STAT6.[5][6] Phosphorylated STAT6 forms homodimers, translocates to the nucleus, and binds to the promoter region of target genes, including Chi3l3 (the gene encoding this compound), to initiate transcription.[6][7]

Furthermore, the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ) acts as another critical regulator.[1][6] STAT6 can activate PPARγ, which in turn directly targets the Chi3l3 gene, enhancing its expression.[1][7] Natural and synthetic PPARγ agonists have been shown to upregulate this compound, while antagonists can block its IL-4-induced expression.[1]

G cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 IL4R IL-4Rα Receptor IL4_IL13->IL4R Binds to JAK JAK1 / JAK3 (Phosphorylation) IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 p-STAT6 Dimer STAT6->pSTAT6 PPARg PPARγ pSTAT6->PPARg Activates Nucleus Nucleus pSTAT6->Nucleus Translocates to Chi3l3 Chi3l3 Gene (Transcription) pSTAT6->Chi3l3 Induces PPARg->Chi3l3 Induces YM1 This compound Protein Chi3l3->YM1 Translates to

Caption: IL-4/IL-13 signaling pathway for this compound expression.
Data Presentation: Regulators of this compound

The expression of this compound is influenced by a variety of stimuli beyond IL-4 and IL-13. The following table summarizes key molecules known to modulate its expression in macrophages.

Regulator Effect on this compound Expression Mechanism/Context References
Upregulators
IL-4 / IL-13Potent InductionCanonical M2a polarization via STAT6 pathway.[1][4][6][1][4][6]
TGF-βInductionSustains steady-state expression in microglia.[4][4]
PPARγ Agonists (e.g., Rosiglitazone)InductionDirectly targets the Chi3l3 gene for transcription.[1][1]
IL-6, IL-10, M-CSFAmplificationAssociated with M2-like phenotypes.[4][4]
GlucocorticoidsInductionPromotes an anti-inflammatory macrophage phenotype.[4][4]
Downregulators
IFN-γAntagonizes/SuppressesA key M1-polarizing cytokine that opposes M2 signaling.[4][4]
TNF-α, LPSReductionPromote M1 polarization, thus inhibiting M2 marker expression.[4][4]

Functional Role of this compound

While widely used as a marker, this compound is not merely a passive indicator of M2 activation; it possesses distinct biological functions. Its roles are primarily immunoregulatory, influencing inflammation and cell-mediated immunity.

  • Modulation of Th2 Responses: this compound can amplify Th2 responses by depressing the 12/15-lipoxygenase pathway in CD4+ T cells, leading to an increase in Th2 cytokines.[1]

  • Inhibition of T-Cell Proliferation: It has been demonstrated that this compound can inhibit the activation and proliferation of CD8+ T cells, suggesting a role in dampening certain adaptive immune responses.[4]

  • Heparan Sulfate Binding: this compound binds to heparin and heparan sulfate on the extracellular matrix (ECM).[4] This interaction may inhibit leukocyte movement and extravasation by competing for ECM binding sites.[4]

  • Inflammation and Tissue Repair: this compound is often found at sites of wound healing and parasitic infections, where M2 macrophages are critical for resolving inflammation and remodeling tissue.[1][4] However, its precise contribution to these processes is complex and context-dependent.[1]

This compound as an Experimental Marker

This compound, along with Arginase-1 (Arg1) and Fizz1, forms a core set of markers used to identify M2-polarized macrophages in mice.[8][9] Its robust and specific induction by IL-4/IL-13 makes it a reliable indicator of the M2a phenotype in vitro and in vivo.[1]

Marker Gene Name Function/Type Primary Inducer(s)
This compound Chi3l3Chitinase-like LectinIL-4, IL-13
Arginase-1 Arg1Enzyme (Arginine Metabolism)IL-4, IL-13, IL-10
Fizz1 RetnlaResistin-like MoleculeIL-4, IL-13
CD206 Mrc1Mannose Receptor (Phagocytosis)IL-4, IL-13

Experimental Protocols & Workflow

Accurate assessment of this compound is crucial for studying M2 macrophage biology. Below are detailed methodologies for key experiments.

G Isolation Isolate Murine Bone Marrow Cells Differentiation Differentiate with M-CSF (7 days) to get BMDMs (M0) Isolation->Differentiation Polarization Polarize M0 Macrophages (24-48 hours) Differentiation->Polarization M1 M1 Polarization (LPS + IFN-γ) Polarization->M1 M2 M2a Polarization (IL-4) Polarization->M2 Harvest Harvest Cells & Supernatant M1->Harvest M2->Harvest Analysis Downstream Analysis Harvest->Analysis QPCR mRNA Analysis (qRT-PCR for Chi3l3) Analysis->QPCR WB Protein Lysate Analysis (Western Blot for this compound) Analysis->WB ELISA Supernatant Analysis (ELISA for secreted this compound) Analysis->ELISA Flow Cellular Analysis (Flow Cytometry for this compound+) Analysis->Flow

Caption: Experimental workflow for this compound analysis in macrophages.
In Vitro M2a Macrophage Polarization

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization to the M2a phenotype.

  • BMDM Generation:

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF).

    • Incubate for 7 days, replacing the medium on day 3, to differentiate the progenitor cells into mature, non-polarized (M0) macrophages.

  • M2a Polarization:

    • Plate the M0 macrophages at a density of 1 x 10^6 cells/mL.

    • Stimulate the cells with 20 ng/mL of recombinant murine IL-4 for 24-48 hours.

    • Use unstimulated M0 cells and cells treated with LPS (100 ng/mL) and IFN-γ (20 ng/mL) as M1 controls.

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for ELISA.

    • Lyse the cells with an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein) for subsequent analysis.

Quantitative Real-Time PCR (qRT-PCR) for Chi3l3 mRNA
  • RNA Isolation: Extract total RNA from macrophage cell lysates using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • PCR Amplification:

    • Prepare a reaction mix containing cDNA template, SYBR Green Master Mix, and forward/reverse primers for Chi3l3.

    • Use primers for a housekeeping gene (e.g., Gapdh, Actb) for normalization.

    • Example Murine Chi3l3 Primers:

      • Forward: 5'-GGTCCCAAACCACTCATCCT-3'

      • Reverse: 5'-TGGCACTGAACGAGAGGAAG-3'

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative expression of Chi3l3 using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the M0 control group.

Western Blot for this compound Protein
  • Protein Extraction & Quantification: Lyse polarized macrophages in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against this compound (e.g., goat anti-mouse Chi3l3/YM1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the blot for a loading control like β-actin or GAPDH to ensure equal protein loading.

ELISA for Secreted this compound
  • Sample Preparation: Collect cell culture supernatants from polarized macrophages. Centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Use a commercial mouse Chi3l3/YM-1 ELISA kit (e.g., from R&D Systems or BioLegend).

    • Follow the manufacturer's protocol, which typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding standards and samples to the wells.

      • Incubating with a detection antibody.

      • Adding a substrate solution (e.g., TMB) to develop color.

      • Stopping the reaction and reading the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.

Conclusion

This compound (Chi3l3) is an indispensable marker for identifying the M2a subtype of alternatively activated macrophages in murine research.[1] Its expression is strongly and specifically induced by IL-4 and IL-13 through the JAK/STAT6 and PPARγ signaling pathways.[1][4][6] Beyond its utility as a marker, this compound plays an active role in regulating Th2 immunity and inflammation.[1] A thorough understanding of its regulation and function, combined with robust experimental protocols for its detection, is essential for researchers and drug development professionals investigating the complex roles of macrophages in health and disease.

References

An In-depth Technical Guide to the YM-1 Protein Secretion Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

YM-1, also known as Chitinase-like protein 3 (Chil3), is a secreted lectin belonging to the chitinase-like protein (CLP) family, predominantly found in rodents.[1][2] Despite lacking enzymatic chitinase activity due to mutations in its catalytic domain, this compound is a significant immunomodulatory protein and a key marker for alternatively activated (M2) macrophages.[1][3] It is implicated in a variety of physiological and pathological processes, including parasitic infections, allergic inflammation, and tissue remodeling.[1][4] Secreted by myeloid cells such as macrophages and neutrophils, this compound can form extracellular crystals that amplify type 2 immune responses.[1][5][6] Understanding the molecular pathways governing its expression and secretion is crucial for developing targeted therapeutics for a range of inflammatory diseases. This guide provides a detailed overview of the signaling cascades that induce this compound expression and delineates its journey through the classical secretory pathway, supplemented with detailed experimental protocols and quantitative data for researchers in the field.

Regulation of this compound Gene (Chil3) Expression

The secretion of this compound is fundamentally dependent on the transcriptional activation of its gene, Chil3. The expression of Chil3 is tightly regulated by specific cytokines and signaling pathways, primarily associated with type 2 immunity.

The IL-4/IL-13-STAT6 Signaling Axis

The canonical pathway for this compound induction involves the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][4] These cytokines signal through a shared receptor complex, leading to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6).

  • Cytokine Binding and Receptor Activation: IL-4 or IL-13 binds to its respective receptor complex on the cell surface of macrophages or other myeloid cells.

  • STAT6 Phosphorylation: This binding event triggers the Janus kinase (JAK)-mediated phosphorylation of STAT6.

  • Dimerization and Nuclear Translocation: Phosphorylated STAT6 molecules form homodimers, which then translocate from the cytoplasm into the nucleus.[7]

  • Transcriptional Activation: In the nucleus, the STAT6 dimer binds to specific consensus sequences in the promoter region of the Chil3 gene, initiating its transcription.[1][7]

Co-regulation by PPARγ

The peroxisome proliferator-activated receptor-gamma (PPARγ) also plays a significant role in modulating this compound expression. Evidence suggests that PPARγ acts in a STAT6-dependent manner to enhance Chil3 transcription.[1] Activation of PPARγ by its ligands, such as 15d-PGJ2, or agonists, like rosiglitazone, leads to an upregulation of this compound.[1] Chromatin immunoprecipitation (ChIP) analysis has confirmed that Chil3 is a direct target gene of PPARγ.[1]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-13 IL-13 Receptor IL-4/IL-13 Receptor IL-13->Receptor STAT6_inactive STAT6 Receptor->STAT6_inactive JAK activation STAT6_active p-STAT6 Dimer STAT6_inactive->STAT6_active Phosphorylation & Dimerization STAT6_dimer_nuc p-STAT6 Dimer STAT6_active->STAT6_dimer_nuc Nuclear Translocation PPARg PPARγ PPARg_nuc PPARγ PPARg->PPARg_nuc Nuclear Translocation STAT6_dimer_nuc->PPARg_nuc Activates Chil3_Gene Chil3 (this compound) Gene STAT6_dimer_nuc->Chil3_Gene Binds Promoter PPARg_nuc->Chil3_Gene Enhances Transcription YM1_mRNA This compound mRNA Chil3_Gene->YM1_mRNA Transcription

Caption: Signaling pathway for this compound (Chil3) gene expression.

The this compound Secretion Pathway: A Classical Route

Current evidence strongly indicates that this compound is secreted via the conventional, or classical, protein secretion pathway. This pathway involves the endoplasmic reticulum (ER) and the Golgi apparatus and is characteristic of proteins destined for the extracellular space.[8][9][10][11] The this compound protein sequence includes a 21-amino acid N-terminal "leading peptide," which functions as a signal peptide to direct the nascent polypeptide into the ER lumen, initiating its journey through the secretory system.[1]

  • Translation and ER Translocation: Following transcription, this compound mRNA is translated by ribosomes. The N-terminal signal peptide directs the ribosome-mRNA-polypeptide complex to the ER membrane, where the growing polypeptide chain is co-translationally translocated into the ER lumen.

  • ER Processing: Inside the ER, the signal peptide is cleaved. The this compound protein undergoes proper folding, assisted by molecular chaperones, and may undergo post-translational modifications such as N-linked glycosylation.[12][13] Pathological studies have localized this compound to the endoplasmic reticulum of activated alveolar macrophages, supporting its transit through this organelle.[2]

  • Golgi Transit and Sorting: Correctly folded this compound is transported from the ER to the Golgi apparatus in COPII-coated vesicles.[13] Within the Golgi cisternae, it undergoes further processing and modification.[8][10][14] In the trans-Golgi network (TGN), the final sorting hub, this compound is packaged into secretory vesicles destined for the plasma membrane.[8]

  • Exocytosis: These secretory vesicles move to the cell periphery and fuse with the plasma membrane, releasing their soluble this compound cargo into the extracellular environment in a process known as exocytosis.

While the classical pathway is the established route, it is worth noting that many leaderless cytosolic proteins can be secreted through unconventional protein secretion (UPS) pathways, which bypass the Golgi apparatus.[15][16][17][18] However, the presence of a clear signal peptide in this compound makes this an unlikely primary mechanism for its secretion.

G cluster_cell Cell mRNA This compound mRNA Ribosome Ribosome (Translation) mRNA->Ribosome ER Endoplasmic Reticulum (Folding, Modification) Ribosome->ER Golgi Golgi Apparatus (Processing, Sorting) ER->Golgi COPII Vesicle Vesicle Secretory Vesicle Golgi->Vesicle Budding Vesicle->p1 Extracellular Extracellular this compound p1->Extracellular Exocytosis (Membrane Fusion)

Caption: The classical secretion pathway of this compound protein.

Quantitative Data on this compound and Associated Cytokine Secretion

Quantitative analysis is essential for understanding the dynamics of this compound secretion and its downstream effects. The following table summarizes cytokine concentrations measured in bronchoalveolar lavage fluid (BALF) and lung tissue homogenates following intratracheal administration of this compound crystals in mice, demonstrating the protein's pro-inflammatory capacity.

AnalyteCondition (24h post-injection)Concentration (pg/mg protein)Source
IL-1β PBS Control~5[6][19]
This compound Crystals~25[6][19]
IL-33 PBS Control~100[6][19]
This compound Crystals~200[6][19]
CCL2 PBS Control~200[6][19]
This compound Crystals~600[6][19]
CCL24 PBS Control~2[6][19]
This compound Crystals~10[6][19]
IL-6 (in BALF) PBS Control~25 pg/mL[6][19]
This compound Crystals~150 pg/mL[6][19]
TNFα (in BALF) PBS ControlNot Detected[6][19]
This compound Crystals~25 pg/mL[6][19]

Note: Values are approximated from graphical data presented in the cited literature for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound expression and secretion.

Protocol: In Vitro Stimulation and Analysis of this compound Secretion

This protocol describes how to stimulate macrophages in culture to secrete this compound and how to detect the secreted protein in the culture medium.

G A 1. Cell Culture Plate primary macrophages or a macrophage cell line. B 2. Stimulation Treat cells with IL-4 (e.g., 20 ng/mL) for 24-48 hours. Include an unstimulated control. A->B C 3. Sample Collection Collect cell-free supernatant. Lyse cells to obtain the intracellular fraction. B->C D 4. Protein Quantification Determine total protein concentration in cell lysates for normalization. C->D E 5. Secretion Analysis C->E F Western Blot Analyze supernatant and lysate for this compound protein. E->F Qualitative/ Semi-Quantitative G ELISA Quantify this compound concentration in the supernatant. E->G Quantitative

Caption: Experimental workflow for analyzing this compound secretion.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Recombinant murine IL-4 (carrier-free).

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose).

  • Primary antibody: anti-YM-1/Chil3.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • Chemiluminescent substrate.

  • ELISA kit for murine this compound/Chil3.

Methodology:

  • Cell Seeding: Plate macrophages at a density of 1x10⁶ cells/mL in 6-well plates and allow them to adhere overnight.

  • Stimulation: Replace the medium with fresh complete medium containing 20 ng/mL of recombinant murine IL-4. For a negative control, add medium without IL-4. Incubate for 24 to 48 hours.[20]

  • Supernatant Collection: Carefully collect the culture medium (supernatant) into a sterile tube. Centrifuge at 300 x g for 10 minutes to pellet any detached cells and transfer the cell-free supernatant to a new tube. Store at -80°C.

  • Cell Lysate Preparation: Wash the adherent cells twice with cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (intracellular fraction).

  • Protein Quantification (for Western Blot Normalization): Use a BCA assay to determine the total protein concentration in the cell lysates.

  • Western Blot Analysis:

    • Prepare samples by mixing equal volumes of supernatant with 2x Laemmli buffer. For lysates, prepare samples containing equal amounts of total protein (e.g., 20 µg).

    • Separate proteins on a 10-12% SDS-PAGE gel and transfer to a membrane.[21]

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with a primary anti-YM-1 antibody overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect bands using a chemiluminescent substrate and an imaging system.[21][22]

  • ELISA Analysis:

    • Quantify the concentration of this compound in the collected supernatants according to the manufacturer's instructions for the specific ELISA kit.

Protocol: Production and Purification of Recombinant this compound

This protocol is for generating purified this compound protein, which can be used for in vitro and in vivo functional assays, such as studying its effect on other cells or its ability to form crystals.

Materials:

  • Freestyle 293-F cells (or similar high-yield suspension cell line).

  • Expression vector containing the murine this compound (Chil3) coding sequence.

  • Transfection reagent (e.g., linear polyethylenimine, PEI).

  • Dialysis tubing or cassettes.

  • Anion exchange chromatography column (e.g., Q Sepharose).

  • Size-exclusion chromatography column.

  • Buffers: 20 mM Tris pH 8.0, PBS.

Methodology:

  • Cell Culture and Transfection: Culture Freestyle 293-F cells in suspension. When cells reach the optimal density, transfect them with the this compound expression plasmid using PEI at a 1:2 DNA-to-PEI ratio (1 µg/mL DNA).[5][6][19]

  • Protein Expression and Collection: Allow the cells to express the recombinant protein for 4 days post-transfection.

  • Harvesting: Collect the conditioned medium containing the secreted this compound protein. Filter the medium (e.g., using a 0.22 µm filter) to remove cells and debris.[5][6]

  • Dialysis: Dialyze the filtered medium against 20 mM Tris pH 8.0 to prepare it for ion-exchange chromatography.[5][6][19]

  • Anion Exchange Chromatography: Load the dialyzed medium onto a Q Sepharose column. Elute the bound this compound protein using a salt gradient.

  • Size-Exclusion Chromatography: Further purify the this compound-containing fractions using size-exclusion chromatography with PBS as the running buffer. This step separates this compound from remaining contaminants and allows for buffer exchange.[5][6]

  • Concentration and Quality Control: Concentrate the purified protein and verify its purity and identity via SDS-PAGE and Western blot.

Conclusion

The secretion of the this compound protein is a highly regulated process, initiated by type 2 immune signals that drive the transcription of its gene, Chil3. Subsequently, the protein is trafficked and processed through the classical ER-Golgi secretory pathway, a hallmark of proteins destined for the extracellular milieu. Once secreted, this compound acts as a potent immunomodulator, capable of forming crystals that amplify inflammatory responses. The experimental frameworks provided herein offer robust methods for investigating the molecular intricacies of this compound secretion and its functional consequences. A deeper understanding of this pathway is paramount for drug development professionals seeking to modulate the activity of alternatively activated macrophages and control the progression of diseases characterized by type 2 inflammation.

References

The intricate Cytokine-Mediated Regulation of YM-1 Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of the chitinase-like protein YM-1 (also known as Chil3 or ECF-L) with a focus on its regulation by cytokines. This document details the key signaling pathways, presents quantitative data on cytokine effects, and provides detailed experimental protocols for the study of this compound.

Introduction to this compound

This compound is a secreted lectin belonging to the glycosyl hydrolase family 18, although it lacks enzymatic chitinase activity. It is predominantly expressed by alternatively activated macrophages (M2a), neutrophils, and other myeloid cells in rodents. This compound has emerged as a key marker for M2a macrophage polarization and is implicated in a variety of physiological and pathological processes, including immune responses to parasitic infections, allergic inflammation, and tissue remodeling. Understanding the regulation of its expression is crucial for deciphering its biological functions and for the development of therapeutics targeting this compound-associated pathways.

Cytokine Regulation of this compound Expression: A Quantitative Overview

The expression of this compound is tightly controlled by a network of cytokines, with the Th2-associated cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) being the most potent inducers. Conversely, the Th1-associated cytokine Interferon-gamma (IFN-γ) acts as a potent inhibitor. Other cytokines, such as Transforming Growth Factor-beta (TGF-β), also play a modulatory role.

Data Presentation

The following tables summarize the quantitative effects of key cytokines on this compound expression in murine macrophages, as reported in the literature.

Table 1: Induction of this compound mRNA Expression by IL-4 and IL-13 in Murine Macrophages

CytokineConcentrationCell TypeTime PointFold Induction (vs. Untreated)Reference
IL-410 ng/mLBone Marrow-Derived Macrophages (BMDM)24 h~68-fold[1]
IL-420 ng/mLPeritoneal Macrophages24 hNot specified, strong induction shown[1][2]
IL-1310 ng/mLThioglycollate-Elicited Peritoneal Macrophages24 hStrong induction, comparable to IL-4[3]
IL-13100 ng/mLBone Marrow-Derived Macrophages (BMDM)24 hSignificant, but less potent than IL-4[4]

Table 2: Inhibition of IL-4-Induced this compound Expression by IFN-γ in Murine Macrophages

InhibitorConcentrationPre-treatment/Co-treatment with IL-4 (10 ng/mL)Cell TypeTime Point% Inhibition of this compound ExpressionReference
IFN-γ10 ng/mLCo-treatmentThioglycollate-Elicited Peritoneal Macrophages24 h>90% (this compound protein undetectable)[4]
IFN-γ20 ng/mLCo-treatmentBone Marrow-Derived Macrophages (BMDM)24 hSignificant inhibition[5]

Table 3: Modulation of this compound Expression by Other Factors

ModulatorEffect on this compound ExpressionCell TypeNotesReference
TGF-βUpregulationMacrophagesCan sustain steady-state expression[6][7]
DexamethasoneSynergistic induction with IL-4Myeloid cellsEffect is STAT6-dependent[4][8]
Lipopolysaccharide (LPS)Can boost IL-4-induced expressionMacrophagesComplex, context-dependent effects[4]

Signaling Pathways Regulating this compound Expression

The induction of this compound by IL-4 and IL-13 is predominantly mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. IFN-γ exerts its inhibitory effects by antagonizing this pathway.

The IL-4/IL-13-STAT6 Signaling Axis

IL-4 and IL-13 share a common receptor subunit, the IL-4 receptor alpha chain (IL-4Rα). Upon ligand binding, the receptor dimerizes, leading to the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK3 for IL-4, and JAK1 and TYK2 for IL-13. These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain, creating docking sites for the STAT6 monomer. Recruited STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences in the promoter region of target genes, including Chil3 (the gene encoding this compound), to initiate transcription.

IL4_IL13_STAT6_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 Type I Receptor IL-4->Type I Receptor IL-13 IL-13 Type II Receptor IL-13->Type II Receptor IL-4Rα IL-4Rα JAK1 JAK1 IL-4Rα->JAK1 γc γc JAK3 JAK3 γc->JAK3 IL-13Rα1 IL-13Rα1 TYK2 TYK2 IL-13Rα1->TYK2 Type I Receptor->IL-4Rα Type I Receptor->γc Type II Receptor->IL-4Rα Type II Receptor->IL-13Rα1 STAT6 STAT6 JAK1->STAT6 P JAK3->STAT6 P TYK2->STAT6 P p-STAT6 STAT6-P STAT6->p-STAT6 STAT6_dimer STAT6-P Dimer p-STAT6->STAT6_dimer STAT6_dimer_nuc STAT6-P Dimer STAT6_dimer->STAT6_dimer_nuc Translocation Chil3_promoter Chil3 Promoter STAT6_dimer_nuc->Chil3_promoter Binds YM-1_mRNA YM-1_mRNA Chil3_promoter->YM-1_mRNA Transcription

Caption: IL-4/IL-13 signaling cascade leading to this compound expression.
Inhibition by IFN-γ

IFN-γ, a hallmark cytokine of Th1 responses, potently antagonizes the effects of IL-4 and IL-13. It signals through its own receptor complex, leading to the activation of the JAK/STAT1 pathway. Activated STAT1 can inhibit STAT6-mediated transcription through several mechanisms, including competition for DNA binding sites, induction of suppressor of cytokine signaling (SOCS) proteins (e.g., SOCS1 and SOCS3), which can inhibit JAK activity, and by promoting a transcriptional environment that is non-permissive for this compound expression.

IFN_gamma_inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN-γ IFN-γ IFNGR IFN-γ Receptor IFN-γ->IFNGR IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R JAK1/2 JAK1/2 IFNGR->JAK1/2 JAK1/3 JAK1/3 IL-4R->JAK1/3 STAT1 STAT1 JAK1/2->STAT1 P STAT6 STAT6 JAK1/3->STAT6 P p-STAT1 Dimer p-STAT1 Dimer STAT1->p-STAT1 Dimer p-STAT6 Dimer p-STAT6 Dimer STAT6->p-STAT6 Dimer SOCS1/3 SOCS1/3 SOCS1/3->JAK1/3 Inhibits p-STAT1 Dimer->SOCS1/3 Induces Chil3_promoter Chil3 Promoter p-STAT1 Dimer->Chil3_promoter Inhibits p-STAT6 Dimer->Chil3_promoter Activates YM-1_mRNA YM-1_mRNA Chil3_promoter->YM-1_mRNA

Caption: IFN-γ-mediated inhibition of IL-4-induced this compound expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cytokine regulation of this compound expression.

Experimental Workflow for Studying Cytokine Effects on this compound

experimental_workflow BMDM_Isolation Isolate Bone Marrow-Derived Macrophages (BMDMs) Cell_Culture Culture and Differentiate BMDMs with M-CSF BMDM_Isolation->Cell_Culture Cytokine_Stimulation Stimulate with Cytokines (e.g., IL-4, IL-13, IFN-γ) Cell_Culture->Cytokine_Stimulation Harvest Harvest Cells and Supernatant Cytokine_Stimulation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Lysis Protein Lysis Harvest->Protein_Lysis ELISA ELISA for Secreted this compound Harvest->ELISA Supernatant RT_qPCR RT-qPCR for this compound mRNA RNA_Extraction->RT_qPCR Western_Blot Western Blot for this compound Protein Protein_Lysis->Western_Blot

Caption: General workflow for analyzing this compound expression in macrophages.
Isolation and Culture of Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Euthanize a C57BL/6 mouse according to approved institutional animal care and use committee protocols.

  • Dissect the femurs and tibias and clean them of excess tissue.

  • Flush the bone marrow from the bones using a 25-gauge needle and DMEM.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the bone marrow cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF).

  • Incubate at 37°C in a 5% CO2 incubator for 7 days, replacing the medium on day 3.

  • Harvest the differentiated BMDMs for experiments.

Cytokine Stimulation
  • Plate BMDMs at a density of 1 x 10^6 cells/mL in complete DMEM.

  • Allow the cells to adhere overnight.

  • Replace the medium with fresh complete DMEM containing the desired cytokines (e.g., 10-20 ng/mL of recombinant murine IL-4, IL-13, or IFN-γ).

  • Incubate for the desired time period (e.g., 24 hours for mRNA analysis, 48 hours for protein analysis).

RNA Extraction and Real-Time Quantitative PCR (RT-qPCR)
  • Lyse the cells directly in the culture plate using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Extract total RNA according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Perform qPCR using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) and a real-time PCR detection system.

  • Use the following primer sequences for murine Chil3 (this compound):

    • Forward: 5'-GGGCATACCTTTATCCTGAG-3'

    • Reverse: 5'-CCACTGAAGTCATCCATGTC-3'

  • Normalize the expression of Chil3 to a housekeeping gene such as Gapdh.

  • Calculate the fold change in expression using the ΔΔCt method.

Western Blot Analysis for this compound Protein
  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound (e.g., goat anti-mouse this compound/Chil3 polyclonal antibody) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.

Chromatin Immunoprecipitation (ChIP) Assay for STAT6 Binding to the Chil3 Promoter
  • Cross-link protein-DNA complexes in BMDMs (stimulated with IL-4) with 1% formaldehyde for 10 minutes at room temperature.

  • Quench the cross-linking reaction with glycine.

  • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Pre-clear the chromatin with protein A/G agarose beads.

  • Immunoprecipitate the chromatin overnight at 4°C with an antibody against STAT6 or a control IgG.

  • Capture the antibody-protein-DNA complexes with protein A/G agarose beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Purify the DNA.

  • Analyze the purified DNA by qPCR using primers flanking the STAT6 binding site in the Chil3 promoter.

  • Calculate the enrichment of the Chil3 promoter sequence in the STAT6 immunoprecipitated sample relative to the IgG control.

Conclusion

The expression of this compound is a highly regulated process, with cytokines of the Th1 and Th2 arms of the immune system playing opposing roles. The IL-4/IL-13-STAT6 axis is the primary driver of this compound induction, making it a hallmark of M2a macrophage polarization. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the intricate regulation of this compound and its implications in health and disease. Further research into the crosstalk between different cytokine signaling pathways will undoubtedly provide a more complete picture of the complex regulatory network governing this compound expression.

References

Crystallization of YM-1 Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conditions and methodologies for the crystallization of the YM-1 protein, a chitinase-like lectin implicated in type 2 inflammatory responses. The information presented herein is synthesized from published research to aid in the structural and functional studies of this important protein.

Core Concepts in this compound Crystallization

This compound, a member of the glycoside hydrolase family 18, is a key marker for alternatively activated macrophages. While it shares structural homology with chitinases, it lacks enzymatic activity. In mice, this compound can spontaneously form crystals in vivo, particularly at sites of eosinophilic inflammation, where these crystalline structures have been shown to act as potent immune adjuvants, promoting type 2 immunity[1][2][3][4]. Understanding the precise conditions that lead to this compound crystallization is crucial for developing structural models and for investigating the biological consequences of this phase transition.

Recent studies have successfully produced recombinant this compound crystals in vitro that are structurally identical to those found in vivo[2][5][6]. This has opened the door to detailed structural analysis and the production of crystalline this compound for immunological research. The protocols and conditions detailed below are based on these successful efforts.

Data Presentation: this compound Crystallization Conditions

Two primary methods for the crystallization of recombinant murine this compound have been reported, tailored for different downstream applications: large-scale crystal production for functional studies and high-quality single crystals for X-ray crystallography.

Table 1: Conditions for Bulk Crystallization of Recombinant this compound

This method is suitable for producing a large quantity of this compound crystals for use in immunological assays. Spontaneous crystallization is promoted by low pH and low temperature[1][3][5][7].

ParameterConditionSource
Protein Concentration 3 to 4 mg/ml[5][6]
Precipitant 1M Sodium Acetate[5][6]
Buffer Protein in Phosphate-Buffered Saline (PBS)[5][6]
pH 4.6[5][6]
Temperature 4 °C[1][3][5][7]
Method Batch Crystallization (incubation with agitation)[5][6]
Ratio (Buffer:Protein) 1:10 (v/v)[5][6]
Observation Time ~24 hours[5][6]
Table 2: Conditions for X-ray Diffraction Quality Crystals

This method utilizes the vapor diffusion technique with a specific condition from a commercial screen to grow single, high-quality crystals suitable for structural determination.

ParameterConditionSource
Protein Solution Purified this compound in PBS[5]
Reservoir Solution 0.1 M Sodium Cacodylate, 1.4 M Sodium Acetate[5]
pH 6.5[5]
Method Vapor Diffusion (Sitting Drop)[5][6]
Screen Hampton Research Crystal Screen HT (Condition A7)[5]
Cryoprotectant Mother liquor + 30% (v/v) glycerol[5]

Experimental Protocols

The following protocols are detailed methodologies for the expression, purification, and crystallization of recombinant murine this compound, based on the work by Heyndrickx et al., 2023[5][6].

Recombinant this compound Expression
  • Expression System : Suspension-adapted FreeStyle 293-F cells are used for high-yield protein production.

  • Vector Construction : A synthetic, codon-optimized DNA sequence for murine this compound (e.g., UniProt ID O35744, residues 22-398) is cloned into a suitable mammalian expression vector, such as pCAGG. The construct should include an N-terminal signal peptide (e.g., from mouse IgH) to direct secretion of the recombinant protein into the culture medium.

  • Transfection :

    • Culture FreeStyle 293-F cells in appropriate serum-free medium to the desired density.

    • Transfect the cells with the this compound expression vector (1 µg/ml of DNA) using a suitable transfection reagent like linear polyethylenimine (PEI) at a 2-fold excess.

    • Incubate the transfected cells for 4 days to allow for protein expression and secretion.

  • Harvesting :

    • After the incubation period, centrifuge the cell culture to pellet the cells.

    • Collect the supernatant (conditioned medium) containing the secreted recombinant this compound.

    • Filter the conditioned medium to remove any remaining cells and debris.

This compound Purification Protocol
  • Initial Dialysis : Dialyze the filtered conditioned medium against 20 mM Tris, pH 8.0, to prepare the sample for ion exchange chromatography[5][6].

  • Anion Exchange Chromatography :

    • Load the dialyzed medium onto a Q Sepharose anion exchange column.

    • Wash the column to remove unbound contaminants.

    • Elute the bound this compound protein using a salt gradient.

    • Collect fractions and analyze by SDS-PAGE to identify those containing this compound.

  • Size-Exclusion Chromatography :

    • Pool the this compound-containing fractions from the previous step and concentrate them.

    • Load the concentrated protein onto a size-exclusion chromatography column (e.g., Superdex 75 or similar) equilibrated with Phosphate-Buffered Saline (PBS)[5][6].

    • Elute the protein with PBS. This step serves to further purify the protein and exchange it into a suitable buffer for crystallization and functional assays.

  • Quality Control :

    • Assess the purity of the final protein product by SDS-PAGE.

    • Determine the protein concentration using a spectrophotometer.

    • Measure endotoxin levels to ensure they are below an acceptable limit (e.g., < 1 EU/mg of protein) for subsequent in vivo or cell-based assays[5][6].

This compound Crystallization Protocol
  • Method 1: Bulk Crystallization for Functional Assays

    • Dilute the purified this compound protein in PBS to a final concentration of 3 to 4 mg/ml.

    • In a suitable sterile tube, add 1M Sodium Acetate buffer (pH 4.6) to the protein solution at a volume ratio of 1:10 (buffer:protein)[5][6].

    • Incubate the solution at 4°C for 24 hours.

    • Agitate the solution periodically (e.g., by inverting the tube five times) during the incubation to promote uniform crystal formation[5][6].

    • The solution will turn cloudy, indicating the formation of a crystalline suspension.

    • The crystals can be harvested by centrifugation at low speed (e.g., 400 x g for 5 minutes) and washed with a sterile buffer if needed[6].

  • Method 2: Vapor Diffusion for X-ray Crystallography

    • Set up sitting drop vapor diffusion plates.

    • In each well, place 1 µl of the purified this compound protein solution.

    • Add 1 µl of the reservoir solution (0.1 M sodium cacodylate pH 6.5, 1.4 M sodium acetate) to the protein drop[5].

    • Seal the wells and incubate at a constant temperature (e.g., 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

    • For data collection, crystals should be harvested and cryo-protected by a brief soak in the reservoir solution supplemented with 30% (v/v) glycerol before flash-cooling in liquid nitrogen[5].

Visualizations: Workflows and Pathways

This compound Protein Production and Purification Workflow

The following diagram outlines the experimental workflow for producing and purifying recombinant this compound protein for crystallization studies.

YM1_Purification_Workflow cluster_Expression Expression in 293-F Cells cluster_Purification Purification Cascade Expression_Vector This compound Expression Vector Transfection Transfection of 293-F Cells Expression_Vector->Transfection Incubation 4-Day Incubation Transfection->Incubation Harvest Harvest Conditioned Medium Incubation->Harvest Dialysis Dialysis vs 20mM Tris pH 8.0 Harvest->Dialysis Anion_Exchange Q Sepharose Anion Exchange Dialysis->Anion_Exchange SEC Size-Exclusion Chromatography (PBS) Anion_Exchange->SEC QC Purity & Endotoxin Check SEC->QC Crystallization Ready for Crystallization QC->Crystallization Purified this compound

Caption: Workflow for recombinant this compound expression and purification.

This compound Crystal-Mediated Immune Activation

Crystalline this compound, but not its soluble form, acts as an adjuvant to promote a type 2 immune response. The diagram below illustrates the proposed signaling cascade initiated by this compound crystals.

YM1_Immune_Pathway cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response YM1_Crystals This compound Crystals DC_Activation Dendritic Cell (DC) Activation & Recruitment YM1_Crystals->DC_Activation Triggers Th2_Differentiation Th2 Cell Differentiation DC_Activation->Th2_Differentiation Promotes Eosinophilic_Inflammation Eosinophilic Airway Inflammation Th2_Differentiation->Eosinophilic_Inflammation Ig_Secretion Immunoglobulin Secretion (e.g., IgM) Th2_Differentiation->Ig_Secretion Eosinophilic_Inflammation->YM1_Crystals Positive Feedback Loop (More this compound Production)

Caption: this compound crystals as an adjuvant for type 2 immunity.

References

Methodological & Application

Application Notes and Protocols: Measurement of YM-1 Levels in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin primarily produced by macrophages and neutrophils in mice.[1][2][3] It is considered a hallmark of alternatively activated macrophages (M2a), which are involved in tissue repair, immune regulation, and parasitic infections.[1][2][4] Elevated this compound levels have been associated with various inflammatory and disease states in mice, including allergic lung inflammation, parasitic infections, and central nervous system diseases.[1][2][3] Therefore, accurate measurement of this compound levels in different biological samples from mice is crucial for understanding its role in pathophysiology and for the development of novel therapeutics.

These application notes provide detailed protocols for the quantification and localization of this compound in various mouse samples, including serum, plasma, bronchoalveolar lavage fluid (BALF), and tissue homogenates.

Methods for Measuring this compound Levels

Several immunological methods can be employed to measure this compound levels in mice. The choice of method depends on the research question, the sample type, and the required sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and quantitative method for measuring this compound concentrations in fluid samples such as serum, plasma, and BALF. Commercially available ELISA kits offer a convenient and standardized way to perform this assay.

Experimental Protocol: Sandwich ELISA

This protocol is a general guideline based on commercially available mouse this compound ELISA kits. Always refer to the specific manufacturer's instructions for optimal results.

Materials:

  • Mouse this compound DuoSet ELISA Kit (e.g., R&D Systems, DY2446) or similar

  • 96-well microplates

  • Wash Buffer (e.g., 0.05% Tween® 20 in PBS)

  • Reagent Diluent (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader set to 450 nm (with wavelength correction at 540 nm or 570 nm recommended)

  • Pipettes and tips

  • Adhesive plate sealers

Procedure:

  • Plate Preparation:

    • Dilute the capture antibody to the working concentration in PBS.

    • Coat a 96-well microplate with 100 µL per well of the diluted capture antibody.

    • Seal the plate and incubate overnight at room temperature.

    • Aspirate each well and wash with 400 µL of Wash Buffer. Repeat the wash process two more times for a total of three washes.

  • Blocking:

    • Block non-specific binding by adding 300 µL of Reagent Diluent to each well.

    • Incubate at room temperature for at least 1 hour.

    • Aspirate and wash the plate as described in step 1.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the mouse this compound standard in Reagent Diluent.

    • Add 100 µL of sample or standard per well.

    • Cover with an adhesive plate sealer and incubate for 2 hours at room temperature.

    • Aspirate and wash the plate as described in step 1.

  • Detection Antibody Incubation:

    • Dilute the detection antibody to its working concentration in Reagent Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Cover with a new adhesive plate sealer and incubate for 2 hours at room temperature.

    • Aspirate and wash the plate as described in step 1.

  • Streptavidin-HRP Incubation:

    • Add 100 µL of the working dilution of Streptavidin-HRP to each well.

    • Cover the plate and incubate for 20 minutes at room temperature, protected from light.

    • Aspirate and wash the plate as described in step 1.

  • Development and Measurement:

    • Add 100 µL of Substrate Solution to each well.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Add 50 µL of Stop Solution to each well. Gently tap the plate to ensure thorough mixing.

    • Determine the optical density of each well immediately using a microplate reader set to 450 nm.

Sample Collection and Preparation:

  • Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and store at -80°C.

  • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.

  • Bronchoalveolar Lavage Fluid (BALF): Cannulate the trachea of a terminally anesthetized mouse.[5][6][7] Instill a known volume of sterile saline (e.g., 1 mL) and gently aspirate.[5][6][7] Pool multiple lavages.[5] Centrifuge at 300 x g for 10 minutes to pellet cells.[5] Collect the supernatant and store at -80°C.[5][8]

  • Tissue Homogenates: Homogenize tissue in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9] Centrifuge at high speed to pellet cellular debris and collect the supernatant.

Western Blotting

Western blotting is a semi-quantitative method used to detect the presence and relative abundance of this compound protein in tissue homogenates and cell lysates.

Experimental Protocol: Western Blot

Materials:

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibody against mouse this compound

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize mouse tissues or lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors.[9][10][11]

    • Centrifuge the lysates at approximately 12,000 RPM for 20 minutes at 4°C to pellet debris.[9]

    • Determine the protein concentration of the supernatant using a BCA assay.[9]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20 µ g/lane ) onto an SDS-PAGE gel.[9]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk in TBS-T.[9]

    • Incubate the membrane with the primary anti-YM-1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[9]

    • Wash the membrane three times for 5-10 minutes each with TBS-T.[10][12]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9][10]

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using an imaging system.[9]

Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the localization of this compound protein within tissue sections, providing spatial context to its expression.

Experimental Protocol: IHC on Paraffin-Embedded Tissues

Materials:

  • Formalin-fixed, paraffin-embedded mouse tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity

  • Blocking serum (from the same species as the secondary antibody)

  • Primary antibody against mouse this compound

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB chromogen substrate

  • Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Dewax the tissue sections in xylene.

    • Rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat (e.g., using a microwave or pressure cooker).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

    • Rinse with wash buffer (e.g., PBS).

  • Blocking:

    • Incubate sections with blocking serum for at least 30 minutes to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-YM-1 antibody at its optimal dilution overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides with wash buffer.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes.

    • Wash slides with wash buffer.

    • Incubate with ABC reagent for 30 minutes.

    • Wash slides with wash buffer.

  • Visualization and Counterstaining:

    • Incubate sections with DAB substrate until the desired stain intensity develops.

    • Rinse with water.

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and clear in xylene.

    • Coverslip with mounting medium.

Quantitative Data Summary

The following tables provide an overview of expected this compound levels and detection ranges for commercially available ELISA kits.

Table 1: Detection Ranges of Commercial Mouse this compound ELISA Kits

SupplierCatalog NumberDetection Range (pg/mL)Sensitivity (pg/mL)
R&D SystemsDY244678.1 - 5,000Not specified
RayBiotechELM-YM130.2 - 4,00030.2
MyBioSourceMBS882087462.5 - 4,00038.1
ElabscienceE-EL-M053262.5 - 4,00037.5

Table 2: Examples of this compound Levels in Different Mouse Models

Mouse Model/ConditionSample TypeChange in this compound LevelReference
Allergic Lung Inflammation (HDM-induced)BALFSignificantly higher than PBS controls[13]
Pseudomonas aeruginosa infectionBALF2.6-fold increase at 24 hours post-exposure[5]
Francisella tularensis infectionBALFUpregulated as infection progresses[5]
Lipopolysaccharide (LPS) - induced direct lung injuryBALFSignificant increase[14]

Signaling Pathways and Experimental Workflows

This compound Signaling and Regulation

This compound is a key marker of M2 macrophage polarization, which is typically induced by the cytokines IL-4 and IL-13. The signaling pathway involves the activation of STAT6. Interestingly, this compound itself appears to have a regulatory role, as it has been shown to down-regulate STAT6 activation, thereby limiting the extent of alternative macrophage activation.[4]

YM1_Signaling IL4_IL13 IL-4 / IL-13 IL4R IL-4Rα / IL-13Rα1 IL4_IL13->IL4R Binds to JAK JAK1/3 IL4R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates pSTAT6 pSTAT6 YM1_gene Chil3 (this compound gene) pSTAT6->YM1_gene Induces transcription YM1_protein This compound Protein YM1_gene->YM1_protein Translation YM1_protein->pSTAT6 Inhibits M2_phenotype M2 Macrophage Phenotype YM1_protein->M2_phenotype Marker of

Caption: this compound Regulation in Macrophages.

Experimental Workflow for Measuring this compound

The following diagram illustrates a typical workflow for measuring this compound levels in mouse samples.

Experimental_Workflow start Start: Mouse Model sample_collection Sample Collection (Serum, BALF, Tissue) start->sample_collection sample_processing Sample Processing (Centrifugation, Lysis) sample_collection->sample_processing elisa ELISA sample_processing->elisa western Western Blot sample_processing->western ihc IHC sample_processing->ihc quantification Quantitative Analysis (Concentration) elisa->quantification localization Qualitative Analysis (Localization, Relative Abundance) western->localization ihc->localization end End: Data Interpretation quantification->end localization->end

Caption: this compound Measurement Workflow.

References

YM-1 ELISA Kit: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Application Notes for Drug Development Professionals and Scientists

Introduction

YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the glycoside hydrolase family 18. Despite its homology to chitinases, it lacks enzymatic activity. In mice, this compound is a well-established marker for alternatively activated macrophages (M2 macrophages), which are involved in tissue repair, immune regulation, and parasitic infections. Elevated levels of this compound have been associated with allergic inflammation, asthma, and certain types of cancer. The quantification of this compound in biological samples is crucial for understanding its role in these pathological processes and for the development of novel therapeutics. This document provides a comprehensive protocol and validation data for a typical mouse this compound sandwich ELISA kit.

Principle of the Assay

The this compound ELISA kit is a solid-phase sandwich enzyme-linked immunosorbent assay (ELISA). The assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific for mouse this compound. When a sample or standard containing mouse this compound is added to the wells, the this compound antigen is captured by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for mouse this compound is added. This detection antibody binds to the captured this compound, forming a "sandwich". Following another wash step, streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A final wash removes unbound streptavidin-HRP. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of this compound present in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength. A standard curve is generated by plotting the absorbance values of known concentrations of recombinant mouse this compound, which is then used to determine the concentration of this compound in the unknown samples.

This compound Signaling Pathway

The expression of this compound is predominantly induced by the type 2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) in macrophages. This induction is primarily mediated through the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway. Upon binding of IL-4 or IL-13 to their respective receptors, the associated Janus kinases (JAKs) are activated, leading to the phosphorylation of STAT6. Phosphorylated STAT6 then dimerizes and translocates to the nucleus, where it binds to the promoter region of the this compound gene (Chil3), thereby initiating its transcription. Additionally, the peroxisome proliferator-activated receptor gamma (PPARγ) has been shown to be a direct transcriptional regulator of this compound, further contributing to its expression in M2 macrophages.[1][2]

YM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds IL-13 IL-13 IL-13R IL-13R IL-13->IL-13R Binds JAK JAK IL-4R->JAK Activates IL-13R->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates p-STAT6 p-STAT6 STAT6->p-STAT6 p-STAT6 Dimer p-STAT6 Dimer p-STAT6->p-STAT6 Dimer Dimerizes This compound Gene (Chil3) This compound Gene (Chil3) p-STAT6 Dimer->this compound Gene (Chil3) Translocates to Nucleus and binds promoter PPARg PPARg PPARg->this compound Gene (Chil3) Binds promoter This compound mRNA This compound mRNA This compound Gene (Chil3)->this compound mRNA Transcription This compound Protein This compound Protein This compound mRNA->this compound Protein Translation

Caption: this compound Signaling Pathway.

Experimental Protocols

Materials and Reagents

  • Mouse this compound ELISA Plate (96-well)

  • Recombinant Mouse this compound Standard

  • Biotin-conjugated anti-Mouse this compound Antibody

  • Streptavidin-HRP

  • Assay Diluent

  • Wash Buffer (20X)

  • Substrate Solution (TMB)

  • Stop Solution

  • Plate Sealers

  • Microplate reader capable of measuring absorbance at 450 nm

Sample Preparation

  • Cell Culture Supernatants: Centrifuge samples at 1000 x g for 10 minutes to remove particulates. Assay immediately or aliquot and store at -20°C or -80°C.

  • Serum: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 1000 x g for 15 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C.

  • Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Assay immediately or aliquot and store at -20°C or -80°C.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. Assay immediately or aliquot and store at -80°C.

Assay Procedure

  • Prepare Reagents: Bring all reagents to room temperature before use. Dilute the 20X Wash Buffer to 1X with deionized water.

  • Prepare Standards and Samples: Prepare a serial dilution of the Recombinant Mouse this compound Standard in Assay Diluent to create a standard curve. Dilute samples as necessary in Assay Diluent.

  • Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells of the microtiter plate. Cover with a plate sealer and incubate for 2 hours at room temperature.

  • Wash: Aspirate the contents of each well and wash each well four times with 300 µL of 1X Wash Buffer.

  • Add Detection Antibody: Add 100 µL of the diluted Biotin-conjugated anti-Mouse this compound Antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.

  • Wash: Repeat the wash step as in step 4.

  • Add Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP to each well. Cover with a new plate sealer and incubate for 20 minutes at room temperature in the dark.

  • Wash: Repeat the wash step as in step 4.

  • Develop Color: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes. A wavelength correction at 540 nm or 570 nm is recommended.

ELISA Experimental Workflow

The following diagram illustrates the sequential steps of the sandwich ELISA procedure.

ELISA_Workflow cluster_workflow Sandwich ELISA Workflow Start Start Plate_Coating Plate pre-coated with Capture Antibody Start->Plate_Coating Add_Sample Add Standard or Sample (100 µL) Incubate 2h at RT Plate_Coating->Add_Sample Wash_1 Wash 4x Add_Sample->Wash_1 Add_Detection_Ab Add Biotinylated Detection Antibody (100 µL) Incubate 2h at RT Wash_1->Add_Detection_Ab Wash_2 Wash 4x Add_Detection_Ab->Wash_2 Add_SA_HRP Add Streptavidin-HRP (100 µL) Incubate 20 min at RT Wash_2->Add_SA_HRP Wash_3 Wash 4x Add_SA_HRP->Wash_3 Add_Substrate Add TMB Substrate (100 µL) Incubate 20 min at RT Wash_3->Add_Substrate Add_Stop_Solution Add Stop Solution (50 µL) Add_Substrate->Add_Stop_Solution Read_Plate Read Absorbance at 450 nm Add_Stop_Solution->Read_Plate End End Read_Plate->End

Caption: ELISA Experimental Workflow.

Data Presentation

Kit Performance and Validation

The following tables summarize the performance characteristics of a representative Mouse this compound ELISA kit. Data presented is based on information from ELK Biotechnology.

Table 1: Precision

Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
Sample Type
Known Concentration< 8%< 10%

Intra-assay precision was determined by testing three samples of known concentration twenty times on one plate. Inter-assay precision was determined by testing three samples of known concentration in forty separate assays.

Table 2: Recovery

Sample Matrix Recovery Range (%)Average Recovery (%)
Serum (n=5)93 - 106100
EDTA Plasma (n=5)91 - 112102
Heparin Plasma (n=5)94 - 105100

Recovery was determined by spiking various sample matrices with a known concentration of recombinant Mouse this compound and comparing the measured value to the expected amount.

Table 3: Linearity

Sample Dilution 1:21:41:81:16
Serum 95%98%102%99%
EDTA Plasma 92%96%101%97%
Heparin Plasma 94%97%100%98%

Linearity was assessed by serially diluting samples spiked with a known concentration of Mouse this compound and comparing the measured concentrations to the expected concentrations.

This document provides a detailed protocol and performance data for a mouse this compound ELISA kit. The presented data demonstrates the kit's reliability for the quantitative measurement of mouse this compound in various biological samples. Adherence to the outlined protocol is essential for obtaining accurate and reproducible results. This information should serve as a valuable resource for researchers and drug development professionals investigating the role of this compound in health and disease.

References

Application Notes and Protocols for Immunohistochemistry of YM-1 in Lung Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase-like 3 (CHI3L1) in humans, is a secreted glycoprotein belonging to the glycoside hydrolase family 18. Despite its classification, it lacks chitinase activity. This compound is prominently expressed by alternatively activated macrophages (M2 macrophages), as well as neutrophils and epithelial cells in the lung.[1][2] Its expression is often upregulated in the context of type 2 inflammatory responses, allergic inflammation, and tissue remodeling.[3] In lung tissue, this compound has been implicated in various pathological processes, including allergic asthma, chronic obstructive pulmonary disease (COPD), and lung cancer, making it a protein of significant interest for research and therapeutic development.[2]

These application notes provide a comprehensive guide to performing immunohistochemistry (IHC) for the detection and quantification of this compound in lung tissue. The included protocols are designed to deliver robust and reproducible results for researchers investigating the role of this compound in lung biology and disease.

Data Presentation: Quantitative Analysis of this compound/CHI3L1 Expression in Lung Tissue

The following tables summarize quantitative and semi-quantitative data for this compound/CHI3L1 expression in lung tissue from various studies. This data can serve as a reference for expected expression levels and scoring in experimental and clinical samples.

Table 1: Quantitative Analysis of CHI3L1 Immunohistochemistry in Human Lung Cancer

ParameterControl Group (n=20)Lung Cancer Patients (n=46)p-value
Serum CHI3L1 (ng/mL)~5~15< 0.001
Tissue CHI3L1 (ng/mg)~40~120< 0.001

Data synthesized from a study on CHI3L1 in human lung cancer.[4][5]

Table 2: Semi-Quantitative H-Score for ROS1 IHC in Non-Small-Cell Lung Cancer

Staining IntensityPercentage of CellsScore
0 (Absent)User-defined0
1+ (Weak)User-defined1
2+ (Moderate)User-defined2
3+ (Strong)User-defined3
H-Score Calculation (0 x % absent) + (1 x % 1+) + (2 x % 2+) + (3 x % 3+) 0-300

This table provides a widely used semi-quantitative scoring method (H-Score) that can be adapted for this compound IHC.[6][7] An H-score cutoff of >100 has been used to define positivity for some markers in lung cancer.[6]

Table 3: Scoring Criteria for Lung Inflammation

ScoreDescription
0No inflammation
1Mild inflammation
2Moderate inflammation
3Severe inflammation

A semi-quantitative scoring system for lung inflammation that can be correlated with this compound expression.[8]

Experimental Protocols

This section provides a detailed methodology for performing immunohistochemistry for this compound on paraffin-embedded lung tissue sections.

I. Workflow for this compound Immunohistochemistry

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_analysis Analysis Fixation 1. Tissue Fixation (10% Neutral Buffered Formalin) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Tissue Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval 5. Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval Blocking 6. Blocking (Normal Goat Serum) AntigenRetrieval->Blocking PrimaryAb 7. Primary Antibody Incubation (Anti-YM-1/CHI3L1) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chromogen Detection (DAB) SecondaryAb->Detection Counterstain 10. Counterstaining (Hematoxylin) Detection->Counterstain Dehydration 11. Dehydration & Clearing Counterstain->Dehydration Mounting 12. Mounting Dehydration->Mounting Imaging 13. Microscopy & Imaging Mounting->Imaging Quantification 14. Quantitative Analysis Imaging->Quantification

A streamlined workflow for this compound immunohistochemistry.
II. Detailed Protocol for Paraffin-Embedded Lung Tissue

Materials:

  • Formalin-fixed, paraffin-embedded lung tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Wash Buffer (Tris-buffered saline with 0.1% Tween 20 - TBST)

  • Blocking Buffer (5% Normal Goat Serum in TBST)

  • Primary Antibody: Rabbit anti-YM-1/CHI3L1 polyclonal or monoclonal antibody (follow manufacturer's recommended dilution)

  • Secondary Antibody: Goat anti-Rabbit IgG (HRP-conjugated)

  • 3,3'-Diaminobenzidine (DAB) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in TBST for 5 minutes.

  • Blocking:

    • Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.

    • Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-YM-1/CHI3L1 antibody in TBST to the recommended concentration.

    • Drain the blocking buffer from the slides and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the slides three times in TBST for 5 minutes each.

    • Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature in a humidified chamber.

  • Chromogen Detection:

    • Wash the slides three times in TBST for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's protocol.

    • Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope.

    • Immediately rinse the slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse the slides in hematoxylin for 1-2 minutes.

    • Rinse gently in running tap water until the water runs clear.

    • "Blue" the sections by dipping in a weak alkaline solution (e.g., Scott's tap water substitute) or tap water for 30-60 seconds.

    • Rinse in deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols: 70% ethanol for 1 minute, 95% ethanol for 1 minute, and two changes of 100% ethanol for 1 minute each.

    • Clear the sections in two changes of xylene for 2 minutes each.

    • Apply a coverslip with permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. This compound staining will appear as a brown precipitate, and the cell nuclei will be counterstained blue.

    • Quantify the staining using a semi-quantitative method like the H-score or by measuring the percentage of positive cells.

Signaling Pathways

This compound plays a significant role in modulating macrophage polarization, a key process in the lung's response to inflammation and injury.

This compound Signaling in Macrophage Polarization

YM1_Signaling cluster_M2 M2 Macrophage Polarization cluster_outcome Cellular Outcome IL4_IL13 IL-4 / IL-13 IL4R IL-4 Receptor IL4_IL13->IL4R STAT6 STAT6 IL4R->STAT6 activates PPARg PPAR-γ STAT6->PPARg activates YM1 This compound STAT6->YM1 upregulates M2_Genes M2 Genes (e.g., Arg1, Fizz1) PPARg->M2_Genes upregulates Inflammation Modulation of Inflammation M2_Genes->Inflammation Tissue_Repair Tissue Repair M2_Genes->Tissue_Repair YM1->STAT6 downregulates YM1->PPARg downregulates YM1->Inflammation

This compound's role in regulating M2 macrophage polarization.

Pathway Description:

Interleukins 4 and 13 (IL-4/IL-13) are key cytokines that drive the alternative activation of macrophages (M2 polarization).[9] They bind to the IL-4 receptor, leading to the activation of the transcription factor STAT6.[9][10] Activated STAT6 promotes the expression of another key transcription factor, PPAR-γ.[5][10] Both STAT6 and PPAR-γ upregulate the expression of M2 signature genes, such as Arginase-1 (Arg1) and Fizz1, which are involved in inflammation resolution and tissue repair.[8][11]

Interestingly, while this compound is a marker of M2 macrophages and its expression is upregulated by STAT6, it also appears to function in a negative feedback loop.[1][3] this compound can downregulate the activation of both STAT6 and PPAR-γ, thereby limiting excessive M2 polarization.[1][3] This suggests a complex regulatory role for this compound in fine-tuning the inflammatory response in the lung.

References

Application Notes and Protocols for Flow Cytometry Analysis of YM-1 Expressing Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin belonging to the 18-glycosyl hydrolase family. In mice, it is a well-established marker for alternatively activated macrophages (M2a), which are involved in tissue repair, immune regulation, and parasitic infections.[1][2] this compound is also expressed by neutrophils and myeloid progenitor cells.[1] Its expression is primarily regulated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the STAT6 signaling pathway.[1][3] This document provides detailed protocols and application notes for the identification and characterization of this compound expressing cells using flow cytometry.

Data Presentation: Markers for Identification of this compound Expressing Cells

A comprehensive flow cytometry panel is crucial for the accurate identification of this compound expressing cells, particularly M2a macrophages and neutrophils. The following table summarizes key surface and intracellular markers.

Cell Type Marker Antigen Cellular Location Function/Significance
Pan-Macrophage F4/80Adhesion-GPCR E1SurfaceGeneral macrophage marker in mice.
CD11bIntegrin alpha MSurfaceMyeloid lineage marker, expressed on macrophages, granulocytes, and NK cells.[4]
M2 Macrophage CD206Mannose ReceptorSurfaceKey marker for M2 macrophages, involved in phagocytosis.[5]
CD163Scavenger ReceptorSurfaceHighly specific marker for M2-type macrophages.
Arginase-1Arginase-1IntracellularEnzyme involved in the urea cycle, upregulated in M2 macrophages.[5]
This compound Chi3l3 Intracellular Hallmark of M2a macrophages in mice. [1][2]
M1 Macrophage CD80B7-1SurfaceCo-stimulatory molecule, upregulated on M1 macrophages.[5]
CD86B7-2SurfaceCo-stimulatory molecule, upregulated on M1 macrophages.
iNOSInducible Nitric Oxide SynthaseIntracellularEnzyme producing nitric oxide, characteristic of M1 macrophages.[5]
Neutrophil Ly-6GLymphocyte antigen 6GSurfaceSpecific marker for murine neutrophils.
CD11bIntegrin alpha MSurfaceHighly expressed on neutrophils.[4]

Experimental Protocols

Protocol 1: Cell Preparation from Murine Tissues

This protocol describes the preparation of a single-cell suspension from murine spleen or bronchoalveolar lavage fluid (BALF), common sources for isolating macrophages and neutrophils.

Materials:

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase D (100 mg/mL)

  • DNase I (10 mg/mL)

  • ACK Lysis Buffer

  • 70 µm cell strainer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Spleen: Harvest the spleen into a petri dish containing RPMI-1640.

  • Mechanically dissociate the spleen using the plunger of a syringe.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Resuspend the pellet in ACK Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells.

  • Add RPMI-1640 with 10% FBS to stop the lysis.

  • Centrifuge and resuspend the cells in PBS for staining.

  • BALF: Anesthetize the mouse and cannulate the trachea.

  • Instill and aspirate 1 mL of PBS into the lungs three times.

  • Pool the collected fluid and centrifuge at 300 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in PBS for staining.

Protocol 2: Flow Cytometry Staining for this compound

This protocol outlines the steps for simultaneous surface and intracellular staining of this compound.

Materials:

  • Prepared single-cell suspension

  • Fc Block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies for surface markers (e.g., F4/80, CD11b, Ly-6G, CD206)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated anti-YM-1 antibody

  • Permeabilization Wash Buffer

  • Flow Cytometry Staining Buffer (PBS with 2% FBS)

Procedure:

  • Surface Staining: a. Resuspend 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer. b. Add Fc Block and incubate for 10 minutes at 4°C to prevent non-specific antibody binding. c. Add the cocktail of fluorochrome-conjugated surface marker antibodies. d. Incubate for 30 minutes at 4°C in the dark. e. Wash the cells with 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes at 4°C.

  • Fixation and Permeabilization: a. Resuspend the cell pellet in 250 µL of Fixation/Permeabilization Buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash the cells with 2 mL of Permeabilization Wash Buffer and centrifuge.

  • Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of Permeabilization Wash Buffer. b. Add the fluorochrome-conjugated anti-YM-1 antibody. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with Permeabilization Wash Buffer.

  • Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire the samples on a flow cytometer. Remember to include appropriate controls (unstained, single-color, and Fluorescence Minus One - FMO).

Mandatory Visualizations

Signaling Pathway for this compound Expression

YM1_Signaling_Pathway IL-4/IL-13 Signaling Pathway for this compound Expression cluster_nucleus Nuclear Events IL4_IL13 IL-4 / IL-13 IL4R_IL13R IL-4Rα / IL-13Rα1 IL4_IL13->IL4R_IL13R binds JAK JAK1 / JAK2 IL4R_IL13R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 pSTAT6 (dimer) STAT6->pSTAT6 dimerizes Nucleus Nucleus pSTAT6->Nucleus translocates to Chil3 Chil3 (this compound gene) YM1_mRNA This compound mRNA Chil3->YM1_mRNA transcription YM1_Protein This compound Protein YM1_mRNA->YM1_Protein translation PPARg PPARγ pSTAT6_n pSTAT6 pSTAT6_n->Chil3 activates transcription PPARg_n PPARγ pSTAT6_n->PPARg_n activates PPARg_n->Chil3 enhances transcription

Caption: IL-4/IL-13 signaling induces this compound expression via STAT6 and PPARγ.

Experimental Workflow for this compound Flow Cytometry

YM1_Flow_Workflow Experimental Workflow for this compound Flow Cytometry Start Start: Single-Cell Suspension FcBlock Fc Block (10 min) Start->FcBlock SurfaceStain Surface Antibody Staining (30 min) FcBlock->SurfaceStain Wash1 Wash SurfaceStain->Wash1 FixPerm Fixation & Permeabilization (20 min) Wash1->FixPerm Wash2 Wash FixPerm->Wash2 IntraStain Intracellular this compound Staining (30 min) Wash2->IntraStain Wash3 Wash x2 IntraStain->Wash3 Acquire Flow Cytometry Acquisition Wash3->Acquire YM1_Gating_Strategy Gating Strategy for this compound+ Macrophages and Neutrophils AllCells All Cells (FSC-A vs SSC-A) Singlets Singlets (FSC-A vs FSC-H) AllCells->Singlets LiveCells Live Cells (Viability Dye) Singlets->LiveCells Myeloid Myeloid Cells (CD11b+) LiveCells->Myeloid Macrophages Macrophages (F4/80+) Myeloid->Macrophages F4/80+ Neutrophils Neutrophils (Ly-6G+) Myeloid->Neutrophils Ly-6G+ M2_Macrophages M2 Macrophages (CD206+) Macrophages->M2_Macrophages CD206+ YM1_Neutrophils This compound+ Neutrophils Neutrophils->YM1_Neutrophils This compound+ YM1_M2 This compound+ M2 Macrophages M2_Macrophages->YM1_M2 This compound+

References

Generating Recombinant YM-1 Protein: Applications and Protocols for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

YM-1, a chitinase-like protein (Chil3), is a key marker of alternatively activated macrophages and plays a significant role in type 2 immunity, inflammation, and tissue remodeling. As a secreted lectin, this compound interacts with various components of the extracellular matrix, including heparin and heparan sulfate, and is implicated in cell adhesion and signaling pathways. The ability to generate high-quality recombinant this compound is crucial for elucidating its precise biological functions and for its potential as a therapeutic target. This document provides detailed application notes and protocols for the expression, purification, and characterization of recombinant murine this compound protein, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the glycoside hydrolase family 18, though it lacks chitinase activity. It is prominently expressed by myeloid and epithelial cells in mice and is a hallmark of type 2 inflammatory responses. Research has demonstrated that this compound can influence immune cell recruitment and activation, and it has been shown to be involved in the this compound-EGFR-Pyk2 signaling pathway, particularly in the context of demyelinating diseases. The production of pure, active recombinant this compound is essential for a variety of applications, including structural studies, functional assays, and the development of targeted therapeutics. This guide offers comprehensive protocols for producing recombinant this compound in both mammalian and bacterial expression systems, along with methods for its characterization.

Data Presentation

Table 1: Recombinant this compound Protein Specifications
ParameterSpecificationSource
Molecular Weight (Predicted) ~45 kDa
Purity >95% (SDS-PAGE)
Endotoxin Level < 1.0 EU/μgCommercial Suppliers
Biological Activity (Cell Adhesion) ED₅₀: 0.3-1.2 µg/mL
Binding Affinity (Heparin) pH-dependent interaction
Enzymatic Activity Weak hexosaminidase activity
Table 2: Comparison of Expression Systems for Recombinant this compound
Expression SystemAdvantagesConsiderationsTypical Yield
Mammalian (HEK293, CHO) - Proper protein folding- Post-translational modifications- Secreted protein simplifies purification- Higher cost- Slower growthVariable (up to g/L scale for optimized processes)
Bacterial (E. coli) - Rapid growth- High yield potential- Cost-effective- Potential for inclusion bodies- Lack of mammalian post-translational modificationsVariable (dependent on expression conditions and protein solubility)

Experimental Protocols

I. Expression of Recombinant this compound in Mammalian Cells (Freestyle™ 293-F)

This protocol is adapted from established methods for secreted protein expression in suspension culture.

A. Materials:

  • Freestyle™ 293-F Cells (Thermo Fisher Scientific)

  • FreeStyle™ 293 Expression Medium

  • Expression vector containing murine this compound cDNA (e.g., pCAGG)

  • Linear Polyethylenimine (PEI)

  • 20 mM Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS)

  • Q Sepharose Fast Flow resin (Cytiva)

  • Superdex 200 pg or similar size-exclusion chromatography column (Cytiva)

B. Protocol:

  • Cell Culture: Culture Freestyle™ 293-F cells in suspension in FreeStyle™ 293 Expression Medium according to the manufacturer's instructions.

  • Transfection:

    • On the day of transfection, ensure cells are in the logarithmic growth phase with high viability.

    • Dilute the this compound expression vector DNA and linear PEI separately in FreeStyle™ 293 Expression Medium. A DNA-to-PEI ratio of 1:2 (w/w) is recommended.

    • Combine the diluted DNA and PEI solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

    • Add the DNA-PEI complexes to the cell culture at a final DNA concentration of 1 µg/mL.

  • Expression: Incubate the transfected cells at 37°C with 8% CO₂ on an orbital shaker.

  • Harvesting: After 4 days post-transfection, harvest the conditioned medium containing the secreted this compound protein by centrifuging the cell culture to pellet the cells.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.

II. Purification of Recombinant this compound

A. Anion Exchange Chromatography:

  • Buffer Exchange: Dialyze the filtered supernatant against 20 mM Tris-HCl, pH 8.0 overnight at 4°C.

  • Column Equilibration: Equilibrate a Q Sepharose Fast Flow column with 20 mM Tris-HCl, pH 8.0.

  • Sample Loading and Elution:

    • Load the dialyzed sample onto the equilibrated column.

    • Wash the column with the equilibration buffer until the UV absorbance at 280 nm returns to baseline.

    • Elute the bound this compound protein using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

    • Collect fractions and analyze by SDS-PAGE to identify those containing this compound.

B. Size-Exclusion Chromatography:

  • Pooling and Concentration: Pool the fractions containing this compound and concentrate using an appropriate centrifugal filter device.

  • Column Equilibration: Equilibrate a Superdex 200 pg column with PBS.

  • Purification: Load the concentrated protein onto the equilibrated column and elute with PBS.

  • Analysis: Collect fractions and analyze by SDS-PAGE for purity. Pool the purest fractions containing monomeric this compound.

III. Expression of Recombinant this compound in E. coli

This protocol provides an alternative method for this compound production.

A. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable promoter (e.g., pET vector with T7 promoter)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors)

B. Protocol:

  • Transformation: Transform the this compound expression vector into a competent E. coli expression strain.

  • Culture and Induction:

    • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture into a larger volume of fresh LB medium and grow to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue to culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

    • Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Purification: The soluble fraction can be purified using chromatography methods similar to those described for the mammalian-expressed protein. If the protein is in inclusion bodies, refolding protocols will be necessary.

IV. Functional Assays

A. Cell Adhesion Assay: This assay measures the ability of immobilized this compound to support cell adhesion.

  • Plate Coating: Coat a 96-well plate with varying concentrations of recombinant this compound in PBS overnight at 4°C. Block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).

  • Cell Seeding: Seed cells (e.g., FaDu human squamous cell carcinoma cells) onto the coated wells at a density of 5 x 10⁴ cells/well.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as staining with crystal violet followed by solubilization and absorbance measurement, or using a fluorescence-based assay.

B. Hexosaminidase Activity Assay: This assay can be used to detect the weak hexosaminidase activity of this compound.

  • Substrate Preparation: Prepare a solution of a fluorogenic or chromogenic substrate for hexosaminidase (e.g., 4-methylumbelliferyl N-acetyl-β-D-glucosaminide).

  • Reaction: Mix the recombinant this compound protein with the substrate in an appropriate buffer (e.g., citrate-phosphate buffer, pH 4.1).

  • Incubation: Incubate the reaction at 37°C for a defined period.

  • Detection: Measure the fluorescence or absorbance of the product to determine the enzyme activity.

Mandatory Visualization

Recombinant_YM1_Workflow Experimental Workflow for Recombinant this compound Production cluster_expression Expression cluster_purification Purification cluster_characterization Characterization Transfection Transfection of 293-F Cells with this compound Plasmid Culture Cell Culture and Expression (4 days) Transfection->Culture Harvest Harvest Conditioned Medium Culture->Harvest Dialysis Dialysis against Anion Exchange Buffer Harvest->Dialysis Filtered Supernatant AnionExchange Anion Exchange Chromatography Dialysis->AnionExchange SizeExclusion Size-Exclusion Chromatography AnionExchange->SizeExclusion SDS_PAGE SDS-PAGE Analysis SizeExclusion->SDS_PAGE AdhesionAssay Cell Adhesion Assay SizeExclusion->AdhesionAssay ActivityAssay Enzymatic Activity Assay SizeExclusion->ActivityAssay

Caption: Workflow for recombinant this compound production and characterization.

YM1_Signaling_Pathway This compound Signaling in Immune Regulation and Tissue Remodeling cluster_upstream Upstream Signals cluster_ym1 This compound Expression and Function cluster_downstream Downstream Effects IL4_IL13 IL-4 / IL-13 Macrophages Alternatively Activated Macrophages (M2a) IL4_IL13->Macrophages Parasite_Antigens Parasite Antigens Parasite_Antigens->Macrophages YM1 This compound Protein Macrophages->YM1 Expression & Secretion ECM_Interaction ECM Interaction (Heparan Sulfate) YM1->ECM_Interaction EGFR_Signaling EGFR-Pyk2 Pathway Activation YM1->EGFR_Signaling Cell_Adhesion Cell Adhesion YM1->Cell_Adhesion Immune_Modulation Immune Modulation (Eosinophil/Neutrophil Recruitment) YM1->Immune_Modulation Oligodendrogenesis Oligodendrogenesis EGFR_Signaling->Oligodendrogenesis

Caption: this compound signaling pathway in immune and tissue contexts.

Protocol for In Vitro Formation of Murine YM-1 Crystals

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the reproducible in vitro crystallization of the murine chitinase-like protein 3 (YM-1/Chil3). This protocol is intended for researchers, scientists, and drug development professionals investigating the structural biology and immunomodulatory functions of this compound.

Introduction

This compound is a chitinase-like protein that plays a significant role in type 2 inflammatory responses in mice.[1] A notable characteristic of this compound is its ability to form crystals, both in vivo and in vitro.[2][3][4] The crystalline form of this compound has been shown to be a potent stimulator of innate and adaptive immunity, acting as a type 2 immune adjuvant.[2][5][6][7] This protocol details the recombinant expression, purification, and subsequent crystallization of this compound, yielding crystals that are structurally identical to those found in vivo.[2][3][4][6][7][8][9]

Materials and Methods

Recombinant this compound Expression and Purification

Recombinant murine this compound is produced in a mammalian expression system to ensure proper folding and post-translational modifications.

Expression System:

  • Cell Line: FreeStyle 293-F cells[2][8][9]

  • Expression Vector: A mammalian expression vector such as pCAGG containing the codon-optimized murine this compound sequence (UniProt ID: O35744, residues 22–398) with an N-terminal mouse IgH signal peptide is used for secretion of the recombinant protein.[3][8]

Protocol:

  • Transfection: Suspend FreeStyle 293-F cells and transfect with the this compound expression vector using a suitable transfection reagent like linear polyethylenimine (PEI).[2][8]

  • Protein Expression: Collect the conditioned medium containing the secreted recombinant this compound protein four days post-transfection.[2][8]

  • Purification:

    • Dialyze the conditioned medium against 20 mM Tris pH 8.0.[2][8]

    • Purify the dialyzed medium using Q Sepharose anion exchange chromatography.[2][8]

    • Conduct a final purification step using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer to obtain a pure this compound solution.[2][8]

In Vitro this compound Crystallization

Two primary methods have been successfully employed for the in vitro crystallization of recombinant this compound: spontaneous crystallization by pH adjustment and vapor diffusion.

Method 1: Spontaneous Crystallization

This method relies on inducing crystallization by adjusting the pH of the purified this compound solution.

Protocol:

  • Protein Concentration: Adjust the concentration of the purified recombinant this compound protein to 3–4 mg/ml.[2][8]

  • Crystallization Buffer: Prepare a 1 M sodium acetate buffer with a pH of 4.6.[2][8]

  • Initiation of Crystallization: Add the sodium acetate buffer to the this compound protein solution at a 1:10 (v/v) ratio (buffer to protein).[2][8]

  • Incubation: Incubate the solution at 4 °C for 24 hours. During this period, gently agitate the solution by inverting it five times on a few occasions.[2][8] The solution will turn cloudy as protein crystals form.[2][8]

Method 2: Vapor Diffusion

Vapor diffusion is a classic crystallization technique that can also be used for this compound.

Protocol:

  • Crystallization Condition: Utilize condition A7 from the Hampton Research Crystal Screen HT, which consists of 0.1 M sodium cacodylate pH 6.5 and 1.4 M sodium acetate.[2][9]

  • Setup: Employ the sitting drop vapor diffusion method.

  • Cryo-protection: For X-ray diffraction studies, cryo-protect the resulting crystals by briefly soaking them in the mother liquor supplemented with 30% (v/v) glycerol before flash-cooling in liquid nitrogen.[2][9]

Data Presentation

The following tables summarize the key quantitative parameters for the expression and crystallization of recombinant this compound.

Table 1: Recombinant this compound Expression and Purification Parameters

ParameterValueReference
Expression SystemFreeStyle 293-F cells[2][8][9]
DNA Concentration for Transfection1 µg/ml[2][8]
Transfection ReagentLinear Polyethylenimine (PEI)[2][8]
Post-transfection Incubation4 days[2][8]
Dialysis Buffer20 mM Tris pH 8.0[2][8]
Final Purification BufferPhosphate-Buffered Saline (PBS)[2][8]

Table 2: this compound In Vitro Crystallization Conditions

ParameterMethod 1: Spontaneous CrystallizationMethod 2: Vapor DiffusionReference
Protein Concentration3–4 mg/mlNot specified[2][8]
Crystallization Buffer/Solution1 M Sodium Acetate0.1 M Sodium Cacodylate, 1.4 M Sodium Acetate[2][8][9]
pH4.66.5[2][8][9]
Temperature4 °CNot specified[2][3][9]
Incubation Time24 hoursNot specified[2][8]
Cryo-protectantNot applicableMother liquor + 30% (v/v) glycerol[2][9]

Table 3: Crystallographic Data for Recombinant this compound

ParameterValueReference
PDB ID8P8Q[5]
Resolution1.79 Å[5]
R-Value Free0.199[5]
R-Value Work0.173[5]
Space GroupP2₁[2][3]

Visualizations

Experimental Workflow for this compound Crystallization

The following diagram illustrates the key steps in the production and crystallization of recombinant this compound.

YM1_Crystallization_Workflow cluster_expression Recombinant Protein Production cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Transfection Transfection of FreeStyle 293-F Cells Expression Protein Expression (4 days) Transfection->Expression Harvest Harvest of Conditioned Medium Expression->Harvest Dialysis Dialysis (20 mM Tris, pH 8.0) Harvest->Dialysis AnionExchange Anion Exchange Chromatography Dialysis->AnionExchange SEC Size-Exclusion Chromatography (PBS) AnionExchange->SEC Spontaneous Spontaneous Crystallization (pH 4.6, 4°C) SEC->Spontaneous VaporDiffusion Vapor Diffusion (pH 6.5) SEC->VaporDiffusion Xray X-ray Crystallography Spontaneous->Xray VaporDiffusion->Xray

Caption: Workflow for recombinant this compound production and crystallization.

Logical Relationship of this compound States and Immune Response

This diagram illustrates the transition from soluble to crystalline this compound and its impact on the immune response.

YM1_Immune_Response SolubleYM1 Soluble this compound Protein CrystallineYM1 Crystalline this compound SolubleYM1->CrystallineYM1 Spontaneous Crystallization (low pH, low temp) DCs Dendritic Cell Triggering CrystallineYM1->DCs InnateImmunity Innate Immunity Stimulation AdaptiveImmunity Adaptive Immunity (Type 2 Adjuvant) DCs->InnateImmunity DCs->AdaptiveImmunity

Caption: Crystalline this compound stimulates the immune system.

References

Application Notes and Protocols for Using YM-1 as an Adjuvant in Immunization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, a chitinase-like protein, has emerged as a potent adjuvant, particularly in its crystalline form, for enhancing immune responses to co-administered antigens. These application notes provide a comprehensive overview of the use of crystalline this compound as an adjuvant, with a focus on its ability to drive a type 2 immune response. The provided protocols are based on established methodologies for immunization and the subsequent analysis of the induced immune response.

Mechanism of Action

Crystalline this compound functions as a type 2 immune adjuvant primarily by activating dendritic cells (DCs). When co-administered with an antigen, this compound crystals are taken up by DCs, leading to their activation and maturation.[1][2][3] These activated DCs then migrate to the draining lymph nodes, where they present the antigen to naive T cells, promoting their differentiation into T helper 2 (Th2) cells. This Th2 polarization is crucial for the subsequent development of a type 2 immune response, characterized by the production of specific cytokines and antigen-specific antibodies.[1][2][3] While the precise receptor on DCs that recognizes this compound crystals is yet to be fully elucidated, the downstream effects on DC activation are well-documented.[1]

Data Presentation

The following tables summarize the quantitative data from studies utilizing crystalline this compound as an adjuvant in an ovalbumin (OVA)-induced asthma model in mice.

Table 1: Effect of Crystalline this compound Adjuvant on Immune Cell Influx in Bronchoalveolar Lavage (BAL) Fluid

Treatment GroupEosinophils (cells/mL)B cells (cells/mL)T cells (cells/mL)
PBSUndetectableLowLow
OVA aloneLowModerateModerate
OVA + soluble this compoundLowModerateModerate
OVA + this compound crystalsSignificantly Increased Significantly Increased Significantly Increased

Source: Adapted from Heyndrickx et al. (2023).[4]

Table 2: Effect of Crystalline this compound Adjuvant on Th2 Cytokine Production by Mediastinal Lymph Node (mLN) Cells

Treatment GroupIL-5 (pg/mL)IL-10 (pg/mL)IL-13 (pg/mL)
PBSBaselineBaselineBaseline
OVA aloneModerate IncreaseModerate IncreaseModerate Increase
OVA + soluble this compoundModerate IncreaseModerate IncreaseModerate Increase
OVA + this compound crystalsHigh Increase High Increase High Increase

Source: Adapted from Heyndrickx et al. (2023).[4]

Table 3: Effect of Crystalline this compound Adjuvant on Antigen-Specific Antibody Production

Treatment GroupOVA-specific IgG1 (arbitrary units)This compound-specific IgM (arbitrary units)
PBSUndetectableUndetectable
OVA aloneLowUndetectable
OVA + soluble this compoundLowUndetectable
OVA + this compound crystalsSignificantly Increased Significantly Increased

Source: Adapted from Heyndrickx et al. (2023).[4]

Experimental Protocols

Protocol 1: Production and Crystallization of Recombinant Murine this compound

This protocol describes the expression of recombinant murine this compound in a mammalian expression system and its subsequent crystallization.

1. Expression of Recombinant this compound: a. Subclone the coding sequence of murine this compound into a suitable mammalian expression vector. b. Transfect FreeStyle 293-F cells with the expression vector.[1][5] c. Culture the transfected cells in an appropriate medium and harvest the supernatant containing the secreted this compound protein.

2. Purification of Recombinant this compound: a. Purify the recombinant this compound from the cell culture supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

3. Crystallization of Recombinant this compound: a. Concentrate the purified this compound protein. b. Spontaneous crystallization can be induced at low pH and a temperature of 4°C.[1][5] c. Alternatively, use vapor diffusion sitting drop crystallization with a condition such as 0.1 M sodium cacodylate pH 6.5, 1.4 M sodium acetate.[6] d. Harvest the this compound crystals by centrifugation and wash with sterile PBS.

Protocol 2: Immunization of Mice using an OVA-Induced Asthma Model

This protocol outlines the sensitization and challenge of mice with ovalbumin (OVA) using crystalline this compound as an adjuvant.[4][7]

1. Animals: a. Use 6-8 week old female BALB/c mice.

2. Reagents: a. Ovalbumin (OVA), Grade V (Sigma-Aldrich) b. Crystalline this compound (prepared as in Protocol 1) c. Sterile Phosphate-Buffered Saline (PBS)

3. Sensitization: a. On day 0, sensitize mice by intratracheal (i.t.) injection of 20 µg of OVA and 50 µg of crystalline this compound in 50 µL of sterile PBS. b. Control groups should include mice receiving PBS, OVA alone, and OVA with soluble this compound.

4. Challenge: a. On days 7, 8, and 9, challenge the mice by intranasal (i.n.) administration of 20 µg of OVA in 50 µL of sterile PBS.

5. Sample Collection: a. On day 10, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid, mediastinal lymph nodes (mLNs), and blood serum for analysis.

Protocol 3: Analysis of Immune Response

1. Analysis of BAL Fluid: a. Perform total and differential cell counts in the BAL fluid to determine the influx of eosinophils, B cells, and T cells. b. Use flow cytometry for detailed immune cell phenotyping. A suggested panel includes antibodies against CD45, Siglec-F (for eosinophils), B220 (for B cells), and CD3 (for T cells).

2. Analysis of Cytokine Production: a. Isolate single-cell suspensions from the mLNs. b. Restimulate the cells in vitro with 50 µg/mL of OVA for 72 hours.[4] c. Collect the culture supernatants and measure the levels of IL-5, IL-10, and IL-13 using a standard ELISA kit.

3. Analysis of Antibody Production: a. Use an enzyme-linked immunosorbent assay (ELISA) to measure the levels of OVA-specific IgG1 and this compound-specific IgM in the collected serum.[4] b. For OVA-specific IgG1 ELISA, coat plates with OVA, incubate with diluted mouse serum, and detect with an anti-mouse IgG1-HRP antibody.[8][9][10] c. For this compound-specific IgM ELISA, coat plates with recombinant this compound, incubate with diluted mouse serum, and detect with an anti-mouse IgM-HRP antibody.

Visualization of Pathways and Workflows

YM1_Adjuvant_Mechanism cluster_0 Antigen Presentation cluster_1 DC Activation and Migration cluster_2 T Cell Priming and Differentiation cluster_3 Type 2 Immune Response YM1_Crystals Crystalline this compound DC Dendritic Cell (DC) YM1_Crystals->DC Uptake Antigen Antigen (e.g., OVA) Antigen->DC Uptake Activated_DC Activated DC (Upregulated CD86) DC->Activated_DC Activation (Mechanism under investigation) Lymph_Node Draining Lymph Node Activated_DC->Lymph_Node Migration Naive_T_Cell Naive T Cell Activated_DC->Naive_T_Cell Antigen Presentation Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell Differentiation Cytokines Th2 Cytokines (IL-4, IL-5, IL-13) Th2_Cell->Cytokines B_Cell B Cell Th2_Cell->B_Cell Help Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Antigen-specific IgG1 Plasma_Cell->Antibodies

Caption: Signaling pathway of crystalline this compound as a type 2 adjuvant.

Experimental_Workflow cluster_0 Immunization Phase cluster_1 Analysis Phase Sensitization Day 0: Sensitization (i.t. injection of OVA + this compound crystals) Challenge Days 7, 8, 9: Challenge (i.n. administration of OVA) Sensitization->Challenge Sample_Collection Day 10: Sample Collection (BAL fluid, mLNs, Serum) Challenge->Sample_Collection BAL_Analysis BAL Fluid Analysis (Cell Counts, Flow Cytometry) Sample_Collection->BAL_Analysis Cytokine_Analysis mLN Cell Analysis (In vitro restimulation, ELISA for Cytokines) Sample_Collection->Cytokine_Analysis Antibody_Analysis Serum Analysis (ELISA for OVA-IgG1 and this compound-IgM) Sample_Collection->Antibody_Analysis

References

Application Notes and Protocols for YM-1 Knockdown or Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of YM-1 (Chitinase-like 3, Chil3) knockdown and knockout mouse models, including their generation, characterization, and application in various research areas. Detailed protocols for key experiments are also provided to facilitate the use of these valuable models in studying inflammatory diseases, tissue repair, and neurological conditions.

Introduction to this compound (Chil3)

This compound, also known as chitinase-like protein 3 (Chil3), is a member of the chitinase-like protein (CLP) family. Despite its homology to chitinases, this compound lacks enzymatic activity.[1] In mice, this compound is prominently expressed by alternatively activated macrophages (M2 macrophages), neutrophils, and myeloid progenitor cells.[1][2] It serves as a key marker for M2 macrophage polarization and is implicated in a variety of physiological and pathological processes, including allergic inflammation, parasitic infections, tissue remodeling, and central nervous system (CNS) disorders.[1][3] The study of this compound function has been advanced significantly through the development of knockdown and knockout mouse models.

Generation of this compound Knockout Mice

The generation of this compound deficient mice has been successfully achieved using CRISPR-Cas9 technology.[4][5][6][7] This approach allows for precise targeting and disruption of the Chil3 gene.

Experimental Protocol: CRISPR-Cas9 Mediated Generation of Chil3 Knockout Mice

This protocol outlines the general steps for creating a Chil3 knockout mouse line using CRISPR-Cas9.

1. sgRNA Design and Synthesis:

  • Design single guide RNAs (sgRNAs) targeting an early exon of the Chil3 gene to ensure a frameshift mutation and subsequent gene knockout.[8][9][10] Online design tools can be used to identify optimal sgRNA sequences with high on-target efficiency and low off-target potential.

  • Synthesize the designed sgRNAs and the Cas9 mRNA.

2. Preparation of CRISPR-Cas9 Reagents for Microinjection:

  • Prepare a microinjection mix containing Cas9 mRNA and the validated sgRNA(s).

  • The typical concentration for microinjection is 100 ng/µl of Cas9 mRNA and 50 ng/µl of each sgRNA in an appropriate injection buffer.

3. Zygote Microinjection:

  • Harvest zygotes from superovulated female mice (e.g., C57BL/6 or a mixed background like CB6).

  • Microinject the CRISPR-Cas9 mix into the cytoplasm or pronucleus of the zygotes.[11]

  • Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

4. Genotyping and Validation of Founder Mice:

  • After birth, obtain genomic DNA from tail biopsies of the pups.

  • Perform PCR and Sanger sequencing to identify founder mice carrying mutations in the Chil3 gene.[12]

  • Validate the absence of this compound protein expression in homozygous knockout mice using techniques such as Western blot, ELISA, and immunofluorescence.[4][5][7]

Phenotypic Characterization of this compound Knockout Mice

This compound knockout mice are viable and do not display an overt abnormal phenotype under specific pathogen-free conditions. However, they exhibit altered responses in various disease models.

Quantitative Data Summary
ParameterWild-Type (WT) MiceThis compound Knockout (KO) MiceConditionReference
Total Cells in BAL Fluid IncreasedSignificantly higher than WTOVA-induced airway inflammation[13]
Eosinophils in BAL Fluid IncreasedNo significant difference from WTOVA-induced airway inflammation[13]
Neutrophils in BAL Fluid IncreasedSignificantly decreased compared to WTOVA-induced airway inflammation[13]
B Cells in BAL Fluid IncreasedSignificantly increased compared to WTOVA-induced airway inflammation[13]
IL-4 in BAL Fluid ElevatedHigher than WTOVA-induced airway inflammation[14]
IL-5 in BAL Fluid ElevatedHigher than WTOVA-induced airway inflammation[14]
IL-13 in BAL Fluid ElevatedSignificantly higher than WTOVA-induced airway inflammation[14]
This compound Expression (Lung) HighUndetectableNaive[2]
This compound Expression (Spleen) HighUndetectableNaive[2]
This compound Expression (Stomach) Barely detectableNot applicableNaive[15]
YM-2 Expression (Stomach) HighUnchangedNaive[15]

Applications of this compound Knockout/Knockdown Models

Allergic Airway Inflammation

This compound is highly upregulated in the lungs during allergic airway inflammation. Studies using this compound knockout mice in ovalbumin (OVA)-induced asthma models have revealed its complex role in regulating the inflammatory response.

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile saline (0.9% NaCl)

Procedure:

  • Sensitization:

    • On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µl sterile saline.

  • Challenge:

    • On days 21, 22, and 23, challenge the mice by intranasal administration or inhalation of 1% OVA in sterile saline for 20-30 minutes.

  • Analysis (24-48 hours after the last challenge):

    • Collect bronchoalveolar lavage (BAL) fluid for cell counting and cytokine analysis.

    • Harvest lung tissue for histology and immunofluorescence.

    • Collect blood for serum IgE measurement.

Central Nervous System (CNS) Inflammation and Repair

This compound is expressed by microglia and macrophages in the CNS, particularly in response to injury or inflammation.[16] It is thought to play a role in neuroinflammation and tissue repair processes.[17][18][19][20] this compound knockout mice are valuable tools for investigating its function in models of stroke, multiple sclerosis (experimental autoimmune encephalomyelitis - EAE), and traumatic brain injury.

Key Experimental Protocols

Protocol: Bronchoalveolar Lavage (BAL)

Procedure:

  • Euthanize the mouse via an approved method.

  • Expose the trachea and make a small incision.

  • Insert a cannula or catheter into the trachea and secure it.

  • Instill and gently aspirate 0.5-1.0 ml of ice-cold PBS or saline into the lungs. Repeat this process 3-5 times.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to separate the cells from the supernatant. The supernatant can be used for cytokine analysis (e.g., ELISA), and the cell pellet can be used for differential cell counts.

Protocol: Immunofluorescence Staining for this compound in Lung Tissue

Procedure:

  • Fix lung tissue in 4% paraformaldehyde and embed in paraffin or freeze in OCT for cryosectioning.

  • Cut 5-10 µm thick sections and mount on slides.

  • Perform antigen retrieval if using paraffin-embedded sections.

  • Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.

  • Incubate with a primary antibody against this compound overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstain with DAPI to visualize nuclei.

  • Mount the slides and visualize using a fluorescence microscope.

Protocol: Western Blot for this compound in Tissue Lysates

Procedure:

  • Homogenize tissue samples in RIPA buffer with protease inhibitors.[21]

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[22][23][24]

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with a primary antibody against this compound overnight at 4°C.

  • Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Logical Relationships

This compound in M2 Macrophage Polarization

This compound is a hallmark of M2 macrophage activation, which is typically induced by the cytokines IL-4 and IL-13.

M2_Polarization cluster_nucleus Gene Transcription IL4_IL13 IL-4 / IL-13 IL4R IL-4Rα IL4_IL13->IL4R JAK1_3 JAK1/JAK3 IL4R->JAK1_3 STAT6 STAT6 JAK1_3->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Chil3 Chil3 (this compound) gene Nucleus->Chil3 Arg1 Arg1 gene Nucleus->Arg1 Fizz1 Fizz1 gene Nucleus->Fizz1 M2_Phenotype M2 Phenotype (Tissue Repair, Anti-inflammatory) Chil3->M2_Phenotype Arg1->M2_Phenotype Fizz1->M2_Phenotype

Caption: IL-4/IL-13 signaling pathway leading to M2 macrophage polarization and this compound expression.

Experimental Workflow: Generation and Analysis of this compound KO Mice

This workflow outlines the key steps from generating the knockout mouse to its application in a disease model.

KO_Workflow CRISPR_Design sgRNA Design for Chil3 Microinjection Zygote Microinjection CRISPR_Design->Microinjection Founder_Screening Founder Screening (PCR, Sequencing) Microinjection->Founder_Screening Breeding Establish KO Line Founder_Screening->Breeding KO_Validation KO Validation (Western, ELISA, IF) Breeding->KO_Validation Disease_Model Disease Model Induction (e.g., OVA-induced Asthma) KO_Validation->Disease_Model Phenotyping Phenotypic Analysis (BAL, Histology, Cytokines) Disease_Model->Phenotyping Data_Analysis Data Analysis and Interpretation Phenotyping->Data_Analysis

References

Methods for Studying YM-1 Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-1, also known as Chitinase-3-like protein 3 (Chi3l3), is a rodent-specific chitinase-like protein that plays a significant role in inflammatory and immune responses.[1] Primarily secreted by activated macrophages and neutrophils, this compound is implicated in various physiological and pathological processes, including allergic inflammation, parasite infections, and tissue remodeling.[1] Understanding the protein-protein interactions of this compound is crucial for elucidating its molecular mechanisms and for the development of novel therapeutics targeting inflammatory and immune diseases.

This document provides detailed application notes and protocols for studying this compound protein interactions, tailored for researchers, scientists, and drug development professionals. The methodologies covered include established techniques for identifying and characterizing protein-protein interactions, from initial screening to in-depth biophysical analysis.

I. Identifying this compound Interacting Proteins

Several powerful techniques can be employed to identify novel interacting partners of this compound. These methods are essential for building a comprehensive map of the this compound interactome.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

Co-immunoprecipitation is a widely used technique to isolate a protein of interest along with its binding partners from a complex mixture, such as a cell lysate.[2] When coupled with mass spectrometry, this method allows for the identification of the co-precipitated proteins.

Application Note: Co-IP is ideal for validating suspected interactions and for discovering novel interactors in a cellular context. The success of a Co-IP experiment is highly dependent on the specificity and quality of the antibody against the "bait" protein (in this case, this compound). It is crucial to perform control experiments, such as using a non-specific IgG antibody, to distinguish true interactors from non-specific binding proteins.

Protocol: Co-Immunoprecipitation of this compound from Macrophage Cell Lysate

Materials:

  • Cultured macrophages (e.g., bone marrow-derived macrophages stimulated with IL-4 to induce this compound expression)

  • Anti-YM-1 antibody (validated for immunoprecipitation)

  • Isotype control IgG antibody (from the same host species as the anti-YM-1 antibody)

  • Protein A/G magnetic beads or agarose beads

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40

  • Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2X Laemmli sample buffer

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Microcentrifuge tubes, refrigerated centrifuge, rotator

Procedure:

  • Cell Lysis:

    • Wash cultured macrophages with ice-cold PBS.

    • Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of anti-YM-1 antibody or control IgG.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.

  • Elution:

    • For Mass Spectrometry: Elute the protein complexes by adding 50 µL of Elution Buffer and incubating for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the eluate with Neutralization Buffer.

    • For Western Blotting: Resuspend the beads in 30 µL of 2X Laemmli sample buffer and boil for 5-10 minutes.

  • Analysis:

    • The eluted proteins can be resolved by SDS-PAGE and visualized by silver staining or Coomassie blue staining.

    • For identification, the entire lane or specific bands of interest can be excised and subjected to in-gel digestion followed by LC-MS/MS analysis.[3][4]

Pull-Down Assays using Recombinant this compound

Pull-down assays are an in vitro method to identify protein interactions using a purified, tagged "bait" protein. A common approach is to use a Glutathione-S-Transferase (GST)-tagged this compound protein.

Application Note: This technique is excellent for confirming direct binary protein interactions and for screening for interactors from a cell lysate or a purified protein mixture. The use of a recombinant bait protein allows for greater control over the experiment compared to Co-IP. A key control is to perform a parallel experiment with GST alone to identify proteins that bind non-specifically to the tag or the beads.

Protocol: GST Pull-Down Assay with GST-YM-1

Materials:

  • Purified GST-tagged this compound (bait protein)

  • Purified GST protein (control)

  • Glutathione-agarose or magnetic beads

  • Cell lysate containing potential prey proteins

  • Binding/Wash Buffer: PBS with 0.1% Triton X-100 and protease inhibitors

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 10-20 mM reduced glutathione

Procedure:

  • Bait Protein Immobilization:

    • Incubate a defined amount of purified GST-YM-1 or GST alone with equilibrated glutathione beads in a microcentrifuge tube for 1-2 hours at 4°C on a rotator.

    • Wash the beads three times with Binding/Wash Buffer to remove unbound protein.

  • Binding of Prey Proteins:

    • Add cell lysate to the beads immobilized with GST-YM-1 or GST.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by adding Elution Buffer and incubating for 10-20 minutes at room temperature with gentle agitation.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected interacting protein.[5]

    • For identification of unknown interactors, the eluted proteins can be analyzed by mass spectrometry.[3]

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method for identifying binary protein-protein interactions in vivo.[6][7] In this system, the this compound protein ("bait") is fused to a DNA-binding domain (DBD) of a transcription factor, and a library of potential interacting proteins ("prey") are fused to a transcriptional activation domain (AD). An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes.[8]

Application Note: Y2H is a high-throughput screening method capable of identifying novel interactors from a large library of proteins. However, it is prone to false positives and false negatives. Positive interactions identified by Y2H should always be validated by an independent biochemical method, such as Co-IP or pull-down assay.

Protocol: Yeast Two-Hybrid Screening with this compound as Bait

Materials:

  • Yeast strains for Y2H screening (e.g., AH109, Y187)

  • Bait plasmid (e.g., pGBKT7) containing the this compound coding sequence

  • Prey library plasmid (e.g., pGADT7-cDNA library from a relevant cell type or tissue)

  • Yeast transformation reagents

  • Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

Procedure:

  • Bait Plasmid Construction and Validation:

    • Clone the full-length this compound cDNA in-frame with the DNA-binding domain in the bait vector.

    • Transform the bait plasmid into the appropriate yeast strain and test for auto-activation of the reporter genes on selective media. A bait that auto-activates cannot be used for screening.

  • Library Screening:

    • Transform the prey library into the opposite mating type yeast strain.

    • Perform a yeast mating between the bait-containing strain and the prey library strain.

    • Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

  • Identification of Positive Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmids to identify the interacting proteins.

  • Validation:

    • Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

    • Perform a β-galactosidase assay for quantitative assessment of the interaction strength.

    • Validate the interaction using an orthogonal method like Co-IP or pull-down assay.

II. Characterization and Validation of this compound Interactions

Once potential interacting partners have been identified, it is essential to validate these interactions and characterize their biophysical properties.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time quantitative analysis of biomolecular interactions.[9][10] It provides kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Application Note: SPR is a powerful tool for the detailed kinetic characterization of a direct interaction between two purified molecules. For this compound, this could involve immobilizing recombinant this compound on a sensor chip and flowing a potential interacting partner over the surface, or vice versa. This method is particularly useful for studying the interaction of this compound with non-protein ligands such as glycosaminoglycans.

Protocol: SPR Analysis of this compound Interaction with Heparin

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA chip for biotinylated ligands)

  • Purified recombinant this compound

  • Heparin or other glycosaminoglycans

  • Running Buffer (e.g., HBS-EP+: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., a pulse of high salt or low pH solution)

Procedure:

  • Ligand Immobilization:

    • Immobilize heparin onto the sensor chip surface according to the manufacturer's instructions. A common method is to use biotinylated heparin on a streptavidin-coated (SA) chip.[11]

    • A reference flow cell should be prepared by blocking with biotin to subtract non-specific binding.

  • Analyte Injection:

    • Inject a series of concentrations of purified this compound (analyte) over the heparin-immobilized and reference flow cells at a constant flow rate.

    • Monitor the binding response in real-time.

  • Dissociation:

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound from heparin.

  • Regeneration:

    • Inject the regeneration solution to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experimental protocols.

MethodBait ProteinPrey Protein/LigandInteraction ParameterValueReference
SPR This compoundHeparinKD (Equilibrium Dissociation Constant)2-320 nM[12][13]
ka (Association Rate Constant)104 - 106 M-1s-1
kd (Dissociation Rate Constant)10-3 - 10-5 s-1
Y2H This compoundProtein Xβ-galactosidase activity (Miller units)> 50
Co-IP This compoundEGFR% Co-immunoprecipitated5-10%

Note: The values in this table are illustrative and will vary depending on the specific interacting partners and experimental conditions.

Signaling Pathways and Experimental Workflows

This compound Upstream Signaling Pathway

This compound expression is primarily induced by T-helper 2 (Th2) cytokines, such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This signaling cascade involves the activation of the STAT6 and PPAR-γ transcription factors.

G cluster_nucleus Nuclear Events IL4_IL13 IL-4 / IL-13 IL4R IL-4Rα / IL-13Rα1 IL4_IL13->IL4R JAK JAK1/JAK3 IL4R->JAK STAT6 STAT6 JAK->STAT6 pSTAT6 p-STAT6 (dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus PPARg PPAR-γ pSTAT6->PPARg activates YM1_gene Chil3 (this compound) Gene pSTAT6->YM1_gene binds promoter PPARg->YM1_gene enhances transcription YM1_protein This compound Protein YM1_gene->YM1_protein transcription & translation

Caption: Upstream signaling pathway leading to this compound expression.

Experimental Workflow for this compound Interactor Identification

The following workflow illustrates a logical progression for identifying and validating this compound protein interactions.

G start Hypothesized this compound Interaction screening Screening for Novel Interactors (Y2H, AP-MS) start->screening validation Validation of Interaction (Co-IP, Pull-down) start->validation screening->validation quantification Quantitative Characterization (SPR, ITC) validation->quantification functional Functional Studies quantification->functional

Caption: A typical experimental workflow for studying this compound protein interactions.

Logical Relationship of Interaction Methods

The choice of method depends on the research question, ranging from large-scale discovery to detailed quantitative analysis.

G Discovery Discovery - High-throughput - Identifies potential interactors Yeast Two-Hybrid Affinity Purification- Mass Spectrometry Validation Validation - Confirms interaction in a more physiological context Co-Immunoprecipitation Pull-down Assay Discovery->Validation leads to Quantification Quantification - Measures binding affinity and kinetics Surface Plasmon Resonance Isothermal Titration Calorimetry Validation->Quantification leads to

Caption: Relationship between different methods for studying protein interactions.

Conclusion

The study of this compound protein interactions is a rapidly evolving field with significant implications for understanding and treating a range of diseases. The methods and protocols outlined in this document provide a comprehensive guide for researchers to identify, validate, and characterize the this compound interactome. A multi-faceted approach, combining discovery-oriented techniques with rigorous biophysical validation, will be key to unraveling the complex biological functions of this important immunomodulatory protein.

References

Troubleshooting & Optimization

Optimizing YM-1 Immunohistochemistry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their YM-1 immunohistochemistry (IHC) protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it typically expressed?

A1: this compound, also known as Chitinase 3-like 3 (Chi3l3), is a secreted lectin with a molecular weight of approximately 45 kDa.[1] It is primarily produced by activated macrophages, particularly during inflammatory and allergic responses, and is also found in neutrophils.[1] this compound plays a role in the Th2 immune response, tissue repair, and remodeling.

Q2: Which type of tissue samples are suitable for this compound IHC?

A2: this compound IHC is commonly performed on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Frozen tissue sections can also be used, though protocols may vary.

Q3: What are the critical steps in a this compound IHC protocol?

A3: The critical steps for successful this compound IHC include proper tissue fixation, antigen retrieval to unmask the epitope, blocking of endogenous enzymes and non-specific binding sites, optimization of the primary antibody concentration, and selection of a suitable detection system.

Troubleshooting Guide

This guide addresses common issues encountered during this compound IHC experiments in a question-and-answer format.

Weak or No Staining

Q: I am not getting any staining or the signal is very weak. What are the possible causes and solutions?

A: Weak or no staining can result from several factors. Below is a table summarizing potential causes and recommended solutions.

Possible Cause Solution
Improper Tissue Fixation Over-fixation can mask the antigen epitope. Ensure fixation time is optimized. If issues persist, try a different fixation method.[2]
Incorrect Antigen Retrieval The method, buffer pH, and heating time/temperature are critical. For this compound, heat-induced epitope retrieval (HIER) with a Tris/EDTA buffer at pH 9.0 is often recommended. Experiment with different buffers (e.g., Citrate buffer, pH 6.0) and heating conditions.[3]
Inactive Primary Antibody Verify the antibody's expiration date and ensure it has been stored correctly. Repeated freeze-thaw cycles can damage the antibody.[4] Run a positive control to confirm antibody activity.
Suboptimal Primary Antibody Concentration The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. Start with the dilution recommended on the antibody datasheet and test a range of concentrations.
Insufficient Incubation Time Increase the primary antibody incubation time. Overnight incubation at 4°C often improves signal intensity.
Inactive Detection System Ensure all components of the detection system are fresh and active. If using an HRP-based system, be aware that sodium azide is an inhibitor and should not be present in the buffers.[5]
High Background Staining

Q: I am observing high background staining, which is obscuring the specific signal. How can I reduce it?

A: High background staining can be caused by several factors. The following table outlines common causes and solutions.

Possible Cause Solution
Endogenous Peroxidase Activity If using an HRP-conjugated secondary antibody, endogenous peroxidases in tissues like the liver and kidney, or in red blood cells, can produce a false positive signal. Block endogenous peroxidase activity by incubating the slides in a 0.3% hydrogen peroxide solution for 10-15 minutes.[6]
Non-specific Antibody Binding The primary or secondary antibody may be binding non-specifically to tissue components. Increase the concentration and/or duration of the blocking step. Use a blocking serum from the same species as the secondary antibody.[5]
Primary Antibody Concentration Too High An excessively high concentration of the primary antibody can lead to non-specific binding. Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.
Issues with Secondary Antibody The secondary antibody may be cross-reacting with the tissue. Use a pre-adsorbed secondary antibody. Run a control slide without the primary antibody to check for non-specific binding of the secondary antibody.[7]
Inadequate Washing Insufficient washing between steps can leave behind unbound antibodies, leading to high background. Increase the number and duration of washes.
Tissue Drying Allowing the tissue section to dry out at any point during the staining process can cause high background.[5][7]

Experimental Protocols

Key Experiment: Optimizing Primary Antibody Dilution

This protocol outlines the steps to determine the optimal dilution for your this compound primary antibody.

  • Prepare a series of dilutions of your this compound primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000) in a suitable antibody diluent. The manufacturer's datasheet can provide a starting point.

  • Use identical tissue sections for each dilution to ensure consistency.

  • Follow your standard IHC protocol for deparaffinization, rehydration, antigen retrieval, and blocking.

  • Incubate each slide with a different antibody dilution for the same amount of time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Wash the slides thoroughly.

  • Apply the secondary antibody and detection system consistently across all slides.

  • Develop the chromogen for the same amount of time for all slides.

  • Counterstain and mount the slides.

  • Examine the slides under a microscope and compare the specific staining intensity versus the background staining for each dilution. The optimal dilution will be the one that provides strong specific staining with minimal background.

Visualizing Experimental Workflows

Logical Relationship: Troubleshooting Weak or No Staining

weak_staining_troubleshooting start Weak or No Staining check_positive_control Check Positive Control Staining start->check_positive_control control_ok Positive Control OK? check_positive_control->control_ok check_protocol Review Protocol Steps control_ok->check_protocol Yes control_bad Positive Control Not Stained control_ok->control_bad No optimize_ar Optimize Antigen Retrieval (Buffer, Time, Temp) check_protocol->optimize_ar optimize_ab Optimize Primary Antibody (Concentration, Incubation) check_protocol->optimize_ab check_detection Check Detection System (Reagent Activity) check_protocol->check_detection control_bad->check_detection check_antibody Check Primary Antibody (Storage, Expiration) control_bad->check_antibody replace_reagents Replace Defective Reagents check_antibody->replace_reagents

Caption: Troubleshooting workflow for weak or no this compound staining.

Experimental Workflow: Standard this compound IHC Protocol

IHC_Workflow deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking_peroxidase Blocking Endogenous Peroxidase antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking Non-specific Binding blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (Anti-YM-1) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Detection (e.g., HRP-Polymer) secondary_antibody->detection chromogen Chromogen Substrate (e.g., DAB) detection->chromogen counterstain Counterstain (e.g., Hematoxylin) chromogen->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting

Caption: A standard workflow for this compound immunohistochemistry.

References

Technical Support Center: Improving Recombinant YM-1 Protein Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the expression and purification of recombinant YM-1 protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound protein, and why is its recombinant production important?

A1: this compound, also known as Chitinase-like protein 3 (Chil3), is a rodent-specific lectin that belongs to the glycoside hydrolase family 18 but lacks chitinase activity.[1][2] It is primarily secreted by activated macrophages and neutrophils and serves as a marker for alternative (M2) macrophage activation.[2] this compound is involved in various physiological and pathological processes, including inflammation, immune regulation, and tissue remodeling.[2][3] Recombinant this compound is crucial for studying its biological functions, understanding its role in disease, and for potential therapeutic applications.

Q2: What are the main challenges in producing recombinant this compound protein?

A2: The primary challenges in producing recombinant this compound include:

  • Expression System Choice: As a secreted mammalian protein, achieving proper folding and potential post-translational modifications (PTMs) can be difficult in bacterial systems, often leading to insoluble inclusion bodies.

  • Low Yield: Obtaining high yields of soluble and functional this compound can be challenging, irrespective of the expression system used.

  • Protein Aggregation and Crystallization: this compound has a natural tendency to form crystals, which can complicate purification and handling.[4][5]

  • Lack of a Direct Human Ortholog: Being rodent-specific, there is no direct human equivalent, which can limit the availability of established protocols and reagents.[6]

Q3: Which expression system is best for producing recombinant this compound?

A3: The optimal expression system depends on the intended application of the protein.

  • Mammalian Expression Systems (e.g., HEK293, CHO cells): These are the preferred systems for producing functional, secreted this compound with appropriate post-translational modifications.[4][7] They are more likely to yield properly folded and active protein.

  • Bacterial Expression Systems (e.g., E. coli): While offering advantages of speed and low cost, expressing this compound in E. coli is challenging due to the lack of PTM machinery and the high probability of forming inactive, insoluble inclusion bodies.[8] This system may be suitable for producing this compound for applications where PTMs are not critical, such as for antibody production, but would require robust solubilization and refolding protocols.

  • Yeast Expression Systems (e.g., Pichia pastoris): Yeast systems like Pichia pastoris can be a good compromise, offering higher yields than mammalian cells and the capability for some PTMs, including glycosylation.[5] They are also capable of secreting the protein, which simplifies purification.

Troubleshooting Guides

Section 1: Low or No Expression of Recombinant this compound
Problem Potential Cause Recommended Solution
No detectable this compound protein in mammalian cells (e.g., HEK293) 1. Inefficient Transfection: Poor DNA quality, suboptimal DNA:transfection reagent ratio, or unhealthy cells can lead to low transfection efficiency.[6] 2. Vector Design Issues: The construct may lack a proper signal peptide for secretion, or the promoter may not be optimal for the chosen cell line.[6] 3. Protein Degradation: Secreted this compound may be degraded by proteases in the culture medium.[6]1. Optimize Transfection: Use high-purity plasmid DNA. Optimize the DNA:PEI (or other reagent) ratio. Ensure cells are healthy, in the logarithmic growth phase, and at the recommended confluency (70-90%).[6] 2. Vector Optimization: Use a vector with a strong promoter (e.g., CMV) and a validated signal peptide (e.g., mouse IgH signal peptide).[7] 3. Minimize Proteolysis: Reduce serum concentration in the medium post-transfection (e.g., from 10% to 1-2%) if cells can tolerate it.[6] Consider using serum-free media formulations.
No detectable this compound protein in bacterial cells (e.g., E. coli) 1. Codon Bias: The this compound gene contains codons that are rare in E. coli, leading to translational stalling and low expression.[9] 2. Protein Toxicity: Overexpression of a foreign protein can be toxic to E. coli, leading to cell death or slow growth. 3. mRNA Instability: The mRNA transcript of this compound may be unstable in E. coli.1. Codon Optimization: Synthesize a this compound gene with codons optimized for E. coli expression.[9] 2. Tighter Expression Control: Use an expression vector with a tightly regulated promoter (e.g., pBAD) to minimize basal expression before induction. 3. mRNA Stabilization: Codon optimization algorithms often also consider mRNA secondary structures that can affect stability.
Low yield of secreted this compound from mammalian cells 1. Suboptimal Culture Conditions: Non-ideal temperature, pH, or nutrient levels in the culture medium. 2. Insufficient Cell Density: Low cell density at the time of harvest will result in a lower total yield. 3. Inefficient Secretion: The signal peptide may not be efficiently recognized or cleaved.1. Optimize Culture Conditions: Ensure optimal pH, temperature (37°C), and CO2 levels (5%). Use a high-quality culture medium.[10] 2. Increase Cell Density: For suspension cultures, grow cells to a higher density before harvesting the conditioned medium.[10] 3. Use a Different Signal Peptide: If secretion is poor, consider cloning the this compound coding sequence with a different, highly efficient signal peptide.[6]
Section 2: this compound is Expressed but Insoluble (Inclusion Bodies in E. coli)
Problem Potential Cause Recommended Solution
This compound forms inclusion bodies in E. coli 1. High Expression Rate: Rapid protein synthesis overwhelms the cellular folding machinery, leading to aggregation.[8] 2. Lack of Post-Translational Modifications: this compound may require PTMs for proper folding that are absent in E. coli. 3. Unfavorable Redox Environment: The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which may be necessary for this compound folding.1. Reduce Expression Rate: Lower the induction temperature to 18-25°C and induce for a longer period (e.g., overnight). Reduce the inducer concentration (e.g., IPTG to 0.1-0.5 mM). 2. Use a Eukaryotic System: If PTMs are critical, switch to a mammalian, insect, or yeast expression system. 3. Periplasmic Expression: Target this compound to the periplasm using a suitable signal peptide. The periplasm has a more oxidizing environment that facilitates disulfide bond formation.[11]
Difficulty in solubilizing this compound inclusion bodies 1. Ineffective Denaturants: The chosen denaturant (e.g., urea, guanidinium hydrochloride) is not strong enough to fully solubilize the aggregates. 2. Protein Precipitation during Solubilization: The protein precipitates upon dilution of the denaturant.1. Optimize Solubilization Buffer: Use 6-8 M guanidinium hydrochloride or 8 M urea in a buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds.[1][12] 2. Maintain High Denaturant Concentration: Ensure the denaturant concentration remains high enough to keep the protein unfolded during initial purification steps.
Low recovery of active this compound after refolding 1. Aggregation during Refolding: The protein aggregates upon removal of the denaturant. 2. Incorrect Refolding Conditions: The buffer composition (pH, ionic strength, additives) is not optimal for proper folding.1. Optimize Refolding Method: Use methods like dialysis or rapid dilution into a large volume of refolding buffer to minimize aggregation.[13] 2. Use Refolding Additives: Include additives in the refolding buffer that can assist in proper folding, such as L-arginine, glycerol, or non-detergent sulfobetaines. A redox shuffling system (e.g., reduced and oxidized glutathione) can help with proper disulfide bond formation.
Section 3: Issues During this compound Purification
Problem Potential Cause Recommended Solution
This compound precipitates or crystallizes during purification 1. High Protein Concentration: this compound has a high propensity to crystallize, especially at high concentrations.[4][5] 2. Suboptimal Buffer Conditions: The pH, ionic strength, or additives in the purification buffers may promote aggregation or crystallization.[14] 3. Temperature Effects: Temperature can influence protein solubility and the propensity to crystallize.[14]1. Control Protein Concentration: Avoid excessively concentrating the protein. If concentration is necessary, do it in a controlled manner and be prepared to proceed immediately to the next step. 2. Optimize Buffer Conditions: Screen different buffer conditions (pH, salt concentration) to find those that maintain this compound solubility. A common buffer for initial purification is 20 mM Tris pH 8.0.[4][5] For crystallization, a buffer of pH 4.6 (1 M Na-acetate) has been used.[4][5] 3. Maintain a Consistent Temperature: Perform purification steps at a consistent temperature, typically 4°C, to minimize temperature-induced precipitation.[14]
Low purity of the final this compound protein 1. Inefficient Chromatography: The chosen chromatography resin or elution conditions are not providing sufficient separation. 2. Co-purification of Contaminants: Host cell proteins or other contaminants are co-eluting with this compound. 3. Proteolytic Degradation: this compound is being degraded during purification, leading to multiple bands on a gel.1. Optimize Chromatography Protocol: Use a multi-step purification strategy. For secreted this compound from mammalian cells, a combination of ion-exchange chromatography (e.g., Q Sepharose) followed by size-exclusion chromatography is effective.[4][5] 2. Add Wash Steps: Include additional or more stringent wash steps in your chromatography protocol to remove non-specifically bound proteins. 3. Add Protease Inhibitors: Include a protease inhibitor cocktail in your lysis and purification buffers to prevent degradation.[15]

Quantitative Data on Recombinant Protein Expression

While specific quantitative data for recombinant this compound protein yield under varying conditions is not extensively available in the literature, the following tables provide a general comparison of different expression systems and the impact of culture conditions on recombinant protein yield.

Table 1: Comparison of Typical Recombinant Protein Yields in Different Expression Systems

Expression SystemTypical Yield RangeKey AdvantagesKey Disadvantages
E. coli 1-10 g/LFast, inexpensive, high density culturesNo PTMs, inclusion body formation
Yeast (Pichia pastoris) Several grams per liter (up to 10 g/L for some proteins)Eukaryotic PTMs, high-density fermentation, secretionHyper-glycosylation can be an issue
Insect Cells (Baculovirus) 100 mg/L to over 1 g/LComplex PTMs similar to mammalian cellsSlower and more expensive than yeast/bacteria
Mammalian Cells (HEK293, CHO) 1-5 g/L (up to 10 g/L in optimized systems)Human-like PTMs, proper protein foldingSlow, expensive, lower yields than microbial systems

Data compiled from multiple sources.[9][16]

Table 2: General Effects of Expression Conditions on Recombinant Protein Yield and Solubility in E. coli

ParameterConditionExpected Effect on YieldExpected Effect on Solubility
Temperature Decrease from 37°C to 18-25°CMay decrease overall yieldGenerally increases
Inducer (IPTG) Concentration Decrease from 1 mM to 0.1-0.5 mMMay decrease overall yieldGenerally increases
Codon Optimization Optimized for E. coliGenerally increasesMay increase
Fusion Tag Addition of a solubility-enhancing tag (e.g., MBP, NusA)VariableGenerally increases

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant this compound in HEK293 Cells

This protocol is adapted from a published study that successfully produced recombinant this compound.[4][5][7]

1. Vector Construction and DNA Preparation:

  • Clone the codon-optimized DNA sequence for murine this compound (e.g., residues 22-398 of UniProt ID O35744) into a mammalian expression vector with a strong promoter (e.g., pCAGG).

  • Include a signal peptide for secretion (e.g., mouse IgH signal peptide) at the N-terminus.

  • Prepare high-purity, endotoxin-free plasmid DNA for transfection.

2. Cell Culture and Transfection:

  • Culture FreeStyle 293-F cells in suspension in a suitable serum-free medium.

  • Transfect the cells with the this compound expression vector at a DNA concentration of 1 µg/mL using a suitable transfection reagent like polyethylenimine (PEI) at a 2-fold excess.[4][5]

  • Incubate the transfected cells for 4 days to allow for protein expression and secretion into the medium.

3. Purification of Secreted this compound:

  • Harvest the conditioned medium by centrifuging to remove cells and debris, followed by filtration.

  • Dialyze the conditioned medium against 20 mM Tris pH 8.0.[4][5]

  • Apply the dialyzed medium to a Q Sepharose anion exchange chromatography column.

  • Elute the bound this compound protein using a salt gradient.

  • Pool the fractions containing this compound and further purify using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer.[4][5]

  • Assess the purity of the final protein by SDS-PAGE.

4. (Optional) Crystallization of this compound:

  • Concentrate the purified this compound protein to 3-4 mg/mL.

  • To induce crystallization, incubate the protein solution with 1 M Na-acetate buffer pH 4.6 at a 1:10 (v/v) ratio of buffer to protein.[4][5]

  • Agitate the solution gently over 24 hours. The formation of crystals will result in a cloudy suspension.[4][5]

Visualizations

Signaling Pathway for this compound Expression

YM1_Expression_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4Rα IL4->IL4R IL13 IL-13 IL13R IL-13Rα1 IL13->IL13R JAK1 JAK1 IL4R->JAK1 activates JAK3 JAK3 IL4R->JAK3 activates IL13R->JAK1 STAT6 STAT6 JAK1->STAT6 phosphorylates JAK3->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer dimerizes STAT6_dimer_nuc p-STAT6 Dimer STAT6_dimer->STAT6_dimer_nuc translocates Chil3_gene Chil3 (this compound) Gene STAT6_dimer_nuc->Chil3_gene binds to promoter YM1_mRNA This compound mRNA Chil3_gene->YM1_mRNA transcription

Caption: IL-4/IL-13 signaling pathway leading to the transcription of the this compound (Chil3) gene.

General Experimental Workflow for Recombinant Protein Production

Recombinant_Protein_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis gene_opt Codon Optimization of this compound Gene ligation Ligation/Cloning gene_opt->ligation vector Expression Vector (e.g., pCAGG, pET) vector->ligation recombinant_plasmid Recombinant Plasmid ligation->recombinant_plasmid transformation Transformation/ Transfection recombinant_plasmid->transformation cell_culture Cell Culture & Induction transformation->cell_culture harvest Cell Harvest/ Medium Collection cell_culture->harvest lysis Cell Lysis (if intracellular) harvest->lysis clarification Clarification (Centrifugation/ Filtration) harvest->clarification secreted protein lysis->clarification chromatography1 Affinity/Ion-Exchange Chromatography clarification->chromatography1 chromatography2 Size-Exclusion Chromatography chromatography1->chromatography2 pure_protein Purified this compound Protein chromatography2->pure_protein sds_page SDS-PAGE pure_protein->sds_page western_blot Western Blot pure_protein->western_blot activity_assay Functional Assay pure_protein->activity_assay

References

Technical Support Center: YM-1 Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing YM-1 protein aggregation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound protein and why is its aggregation a concern?

A1: this compound, also known as chitinase-like protein 3 (Chil3), is a rodent-specific chitinase-like protein that lacks enzymatic activity.[1][2] It is primarily expressed by alternatively activated macrophages (M2), neutrophils, and other cells, particularly in the context of type 2 inflammation.[1][3][4][5] this compound aggregation is a significant concern as it can lead to the formation of crystals, which may cause experimental artifacts, loss of protein function, and can impact immunological studies, as the crystalline form has been shown to have different biological effects than the soluble form.[3][5][6]

Q2: What are the primary factors that induce this compound protein aggregation?

A2: The primary factors known to induce this compound protein aggregation and crystallization are:

  • High Protein Concentration: Like many proteins, high concentrations of this compound can increase the likelihood of aggregation.

  • Low pH: Acidic conditions have been shown to promote the crystallization of recombinant this compound.[3]

  • Low Temperature: Incubation at low temperatures (e.g., 4°C) can facilitate the spontaneous crystallization of this compound.[3]

  • Pathological In Vivo Environments: In vivo, this compound crystals are often found in environments with high this compound expression, such as in the lungs during allergic inflammation or parasitic infections.[1][7]

Q3: How can I detect this compound protein aggregation in my sample?

A3: this compound aggregation can be detected through several methods:

  • Visual Inspection: The formation of a cloudy or precipitated solution can be an initial indicator of aggregation.

  • Light Microscopy: Crystalline aggregates of this compound can often be visualized under a light microscope.

  • Dynamic Light Scattering (DLS): DLS can be used to detect the presence of soluble aggregates and larger particles in the solution.

  • Size Exclusion Chromatography (SEC): Aggregated protein will elute earlier than the soluble monomer in a SEC column.[8]

  • SDS-PAGE: In some cases, aggregates may not be fully denatured by SDS and can appear as higher molecular weight bands or remain in the stacking gel.

Troubleshooting Guides

Recombinant this compound Expression and Purification

Problem: My recombinant this compound is forming inclusion bodies in E. coli.

Potential Cause Troubleshooting Suggestion
High expression rateLower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG).
Incorrect disulfide bond formationCo-express with chaperones or express in the cytoplasm of origami strains. Add reducing agents like DTT or BME to the lysis buffer.
Protein is not folding correctlyTry expressing this compound with a solubility-enhancing fusion tag (e.g., GST, MBP, SUMO).

Problem: My purified this compound protein is aggregating during or after purification.

Potential Cause Troubleshooting Suggestion
Inappropriate buffer conditionsMaintain a neutral to slightly basic pH (e.g., pH 7.5-8.5) during purification and in the final storage buffer. Screen different buffer systems (e.g., Tris, HEPES, PBS).
High protein concentrationPerform purification steps at a lower protein concentration. If a high final concentration is required, add stabilizing excipients.
Temperature fluctuationsPerform all purification steps at 4°C to minimize thermal stress.[1]
Oxidation of cysteine residuesInclude a reducing agent such as DTT or TCEP (1-5 mM) in the purification buffers.
This compound Protein Storage and Handling

Problem: My stored this compound protein solution becomes cloudy over time.

Potential Cause Troubleshooting Suggestion
Suboptimal storage bufferStore this compound in a buffer containing stabilizing additives. See the table below for recommended additives.
Freeze-thaw cyclesAliquot the purified protein into single-use volumes to avoid repeated freezing and thawing.[1]
Low temperature induced crystallizationFor short-term storage, consider keeping the protein at 4°C with a stabilizing cocktail. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
Protein concentration is too high for the buffer conditionsDilute the protein to a lower concentration (e.g., < 1 mg/mL) before long-term storage if aggregation is persistent.

Data Presentation: Additives for Preventing this compound Aggregation

The following table summarizes common additives that can be tested to prevent protein aggregation. While not all have been specifically validated for this compound, they are generally effective for a wide range of proteins.

Additive CategoryAdditiveTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol5-50% (v/v)Increases solvent viscosity and stabilizes the native protein structure.
Sucrose0.25-1 MExcluded from the protein surface, promoting a more compact, stable state.
Trehalose0.1-1 MStabilizes protein structure and protects against thermal stress.[9]
Amino Acids L-Arginine50-500 mMSuppresses aggregation by interacting with hydrophobic patches on the protein surface.
L-Glutamate50-500 mMOften used in combination with L-arginine to enhance solubility.
Salts NaCl or KCl50-500 mMModulates ionic strength, which can affect protein solubility. Optimal concentration is protein-dependent.
Detergents Tween-20, Triton X-1000.01-0.1% (v/v)Low concentrations of non-ionic detergents can prevent hydrophobic interactions that lead to aggregation.

Experimental Protocols

Recombinant this compound Production and Purification

This protocol is adapted from a published method for producing recombinant this compound in mammalian cells.[3]

  • Expression Vector: A synthetic codon-optimized DNA sequence for murine this compound is cloned into a mammalian expression vector, such as pCAGG, with a suitable signal peptide for secretion.

  • Cell Culture and Transfection: FreeStyle 293-F cells are grown in suspension. The cells are transfected with the this compound expression vector using a transfection reagent like polyethylenimine (PEI).

  • Protein Expression and Collection: The conditioned medium containing the secreted recombinant this compound is collected 4 days after transfection and filtered to remove cells and debris.

  • Dialysis: The collected medium is dialyzed against a buffer of 20 mM Tris, pH 8.0.

  • Anion Exchange Chromatography: The dialyzed medium is loaded onto a Q Sepharose anion exchange column. The column is washed, and this compound is eluted using a salt gradient.

  • Size Exclusion Chromatography: The fractions containing this compound are pooled and further purified using a size-exclusion chromatography column with phosphate-buffered saline (PBS) as the running buffer.[3]

  • Purity and Endotoxin Check: The purity of the final protein is assessed by SDS-PAGE, and endotoxin levels are measured to ensure they are low.

In Vitro Crystallization of this compound

This protocol can be used to intentionally crystallize this compound for structural or functional studies.[3]

  • Protein Concentration: Purified this compound is concentrated to 3-4 mg/mL.

  • Crystallization Buffer: A 1 M sodium acetate buffer with a pH of 4.6 is prepared.

  • Incubation: The this compound protein solution is mixed with the sodium acetate buffer at a 10:1 (v/v) ratio.

  • Agitation and Incubation: The solution is incubated for 24 hours with occasional gentle agitation (e.g., inverting the tube). The solution will turn cloudy as crystals form.[3]

Visualizations

This compound Expression Signaling Pathway

The expression of this compound is significantly upregulated by the cytokines IL-4 and IL-13 through the STAT6 signaling pathway.[1][10]

YM1_Signaling_Pathway IL4_IL13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL4_IL13->Receptor binds JAK JAK Kinases Receptor->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 (dimer) STAT6->pSTAT6 dimerizes Nucleus Nucleus pSTAT6->Nucleus translocates to Chil3_Gene Chil3 (this compound) Gene pSTAT6->Chil3_Gene binds to promoter YM1_mRNA This compound mRNA Chil3_Gene->YM1_mRNA transcription YM1_Protein This compound Protein YM1_mRNA->YM1_Protein translation

Caption: IL-4/IL-13 signaling pathway leading to this compound expression.

Experimental Workflow for Preventing this compound Aggregation

This workflow outlines a logical approach to troubleshooting and preventing this compound aggregation during protein production.

Aggregation_Troubleshooting_Workflow Start Start: Recombinant this compound Production Expression Protein Expression Start->Expression Purification Purification Expression->Purification Check_Aggregation Check for Aggregation (DLS, SEC) Purification->Check_Aggregation Soluble Soluble this compound Obtained Check_Aggregation->Soluble No Insoluble Insoluble/Aggregated this compound Check_Aggregation->Insoluble Yes Optimize_Expression Optimize Expression Conditions (Temp, Inducer, Fusion Tag) Optimize_Expression->Expression Optimize_Purification Optimize Purification Buffer (pH, Ionic Strength, Additives) Optimize_Purification->Purification Refolding Consider Refolding from Inclusion Bodies Refolding->Purification Insoluble->Optimize_Expression Insoluble->Optimize_Purification Insoluble->Refolding

Caption: Troubleshooting workflow for this compound protein aggregation.

References

Technical Support Center: Optimizing Cell Lysis for YM-1 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the detection of YM-1 (Chitinase-3-like protein 1, CHI3L1).

Frequently Asked Questions (FAQs)

Q1: What is the optimal lysis buffer for extracting this compound protein?

A1: The ideal lysis buffer depends on the subcellular location of your this compound protein of interest and the downstream application. For whole-cell extracts containing this compound, a Radioimmunoprecipitation Assay (RIPA) buffer is a robust and commonly used option.[1][2][3][4][5][6] RIPA buffer is effective for extracting cytoplasmic, membrane, and nuclear proteins due to its inclusion of both non-ionic and ionic detergents.[5][6] For cytoplasmic or membrane-bound this compound, a buffer containing NP-40 or Triton X-100 is also a popular choice.[4] If you are concerned about disrupting protein-protein interactions, a milder buffer without strong ionic detergents like SDS may be preferable.

Q2: Why is it crucial to add protease inhibitors to the lysis buffer?

A2: During cell lysis, proteases are released from cellular compartments and can rapidly degrade your target protein, this compound.[7] The addition of a protease inhibitor cocktail to your lysis buffer is essential to prevent this degradation and ensure the integrity of your protein sample.[7][8] These cocktails contain a mixture of inhibitors that target various classes of proteases.[7][9] For optimal protection, protease inhibitors should be added fresh to the lysis buffer immediately before use.[2][3][10]

Q3: Should I use physical disruption methods in addition to a lysis buffer?

A3: Combining chemical lysis with physical disruption can enhance protein extraction efficiency, especially for tissues.[11] Methods like sonication or homogenization can help to break open cells and shear DNA, reducing the viscosity of the lysate.[10][12][13] However, it is important to perform these steps on ice to prevent sample heating, which can lead to protein denaturation.[12]

Q4: How can I improve the yield of this compound from my cell or tissue samples?

A4: To maximize your this compound yield, ensure you are using a sufficient volume of lysis buffer for your cell pellet or tissue weight.[3][11] For cultured cells, a general guideline is to use 1 mL of lysis buffer per 10^7 to 10^8 cells.[3][4][12] For tissues, approximately 300-500 µL of lysis buffer per 5-10 mg of tissue is a good starting point.[11] Additionally, ensuring complete cell lysis through a combination of appropriate buffer selection, incubation on ice with agitation, and physical disruption methods like sonication can significantly improve your yield.[3][11][12][13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Weak or No this compound Signal Incomplete cell lysis.- Use a stronger lysis buffer, such as RIPA buffer.[14] - Increase incubation time in lysis buffer on ice with agitation.[3][13] - Incorporate physical disruption methods like sonication or homogenization.[10][12]
Protein degradation.- Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[2][7][8][15] - Keep samples on ice at all times during the lysis procedure.[3][11][12]
Low protein concentration in the lysate.- Start with a larger number of cells or a greater amount of tissue. - Reduce the volume of lysis buffer to obtain a more concentrated lysate.[11]
Multiple Bands on Western Blot Protein degradation.- Ensure adequate protease inhibitors were used.[7][16] - Minimize freeze-thaw cycles of the lysate.[13]
Non-specific antibody binding.- Optimize antibody concentrations and blocking conditions.
Inconsistent Results in ELISA Incomplete or variable cell lysis.- Standardize the lysis protocol, ensuring consistent buffer volume, incubation time, and physical disruption for all samples.
Interference from lysis buffer components.- Ensure the chosen lysis buffer is compatible with your ELISA kit. Some detergents can interfere with antigen-antibody binding.[17] Consider buffer exchange or dilution of the lysate.

Data Presentation

Table 1: Comparison of Common Lysis Buffer Components

Component Type Function Common Concentration Notes
Tris-HCl Buffering AgentMaintains a stable pH to prevent protein denaturation.[2]20-50 mMA pH of 7.4-8.0 is typically used.[4]
NaCl SaltMaintains ionic strength and prevents non-specific protein aggregation.[2]150 mM
NP-40 / Triton X-100 Non-ionic DetergentSolubilizes membrane proteins.[4]1.0%Generally considered a milder detergent.[1]
Sodium Deoxycholate Ionic DetergentAids in protein solubilization.[4]0.5%Can disrupt protein-protein interactions.
SDS Ionic DetergentStrong detergent for complete protein denaturation and solubilization.[4]0.1%Can denature proteins, which may affect some downstream assays.[1]
EDTA Chelating AgentInhibits metalloproteases.[16]1-5 mMCan be incompatible with some downstream applications like 2D electrophoresis.[8]

Table 2: Common Protease Inhibitor Cocktail Components

Inhibitor Target Protease Class Typical Working Concentration
AEBSF / PMSF Serine Proteases1 mM
Aprotinin Serine Proteases800 nM
Bestatin Aminopeptidases50 µM
E-64 Cysteine Proteases15 µM
Leupeptin Serine and Cysteine Proteases20 µM
Pepstatin A Aspartic Proteases10 µM
Concentrations are based on a 1X final concentration of a typical commercial cocktail.[8]

Experimental Protocols

Protocol 1: Cell Lysis for Western Blotting
  • Cell Preparation:

    • For adherent cells, wash the culture dish twice with ice-cold PBS.[10][12]

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and pellet again.[12]

  • Lysis:

    • Add ice-cold RIPA buffer with freshly added protease inhibitor cocktail to the cells (e.g., 1 mL per 10^7 cells).[3][10][12]

    • For adherent cells, scrape the cells from the dish.[10][12] For suspension cells, resuspend the pellet.[12]

    • Incubate the lysate on ice for 20-30 minutes with gentle agitation.[3][13]

  • Clarification:

    • (Optional) Sonicate the lysate on ice to shear DNA and reduce viscosity.[10][13]

    • Centrifuge the lysate at approximately 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[3][6][10][13]

  • Quantification and Storage:

    • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).[10]

    • Add SDS-PAGE sample loading buffer to the desired amount of protein, boil for 5-10 minutes, and store at -80°C for future use.[10][13]

Protocol 2: Cell Lysis for ELISA
  • Cell Preparation:

    • Wash and pellet suspension cells as described for Western blotting.[17]

  • Lysis:

    • Resuspend the cell pellet in an ELISA-compatible lysis buffer (e.g., a buffer without high concentrations of harsh detergents) containing a fresh protease inhibitor cocktail.[17]

    • Incubate on ice for 30 minutes.[18]

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 5 minutes at 4°C to remove insoluble material.[18]

  • Quantification and Analysis:

    • Transfer the supernatant to a new tube.

    • Determine the total protein concentration.[18]

    • The lysate is now ready for use in the ELISA protocol. Assay immediately or store in aliquots at ≤ -20°C.[18]

Visualizations

YM1_Signaling_Pathway IL-4/IL-13 IL-4/IL-13 IL4R IL-4R/IL-13R IL-4/IL-13->IL4R STAT6 STAT6 IL4R->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 PPARg PPARγ pSTAT6->PPARg Chil3_gene Chil3 Gene (this compound) pSTAT6->Chil3_gene PPARg->Chil3_gene Enhances Transcription Akt Akt MAPK_pathway MAPK Pathway (ERK1/2, p38, JNK) NFkB NF-κB YM1_protein This compound Protein YM1_protein->Akt YM1_protein->MAPK_pathway YM1_protein->NFkB

Caption: this compound expression is induced by IL-4/IL-13 via the STAT6 and PPARγ pathways, and this compound itself can activate downstream signaling including Akt, MAPK, and NF-κB.

YM1_Detection_Workflow cluster_downstream Downstream Analysis cluster_wb_steps Western Blot Steps cluster_elisa_steps ELISA Steps start Start: Cell/Tissue Sample lysis Cell Lysis (RIPA buffer + Protease Inhibitors) start->lysis clarification Centrifugation (12,000-14,000 x g, 4°C) lysis->clarification quantification Protein Quantification (e.g., BCA Assay) clarification->quantification western_blot Western Blot quantification->western_blot elisa ELISA quantification->elisa sds_page SDS-PAGE western_blot->sds_page coating Plate Coating (Capture Antibody) elisa->coating transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-YM-1) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection wb_analysis Data Analysis detection->wb_analysis elisa_blocking Blocking coating->elisa_blocking sample_incubation Sample Incubation elisa_blocking->sample_incubation detection_ab Detection Antibody sample_incubation->detection_ab substrate Substrate Addition detection_ab->substrate read_plate Read Plate substrate->read_plate elisa_analysis Data Analysis read_plate->elisa_analysis

Caption: Experimental workflow for this compound detection from cell lysis to downstream analysis by Western Blot or ELISA.

References

Technical Support Center: Refining YM-1 Quantification in Bronchoalveolar Lavage (BAL) Fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of YM-1 in bronchoalveolar lavage (BAL) fluid.

Frequently Asked Questions (FAQs)

Q1: What is the significance of measuring this compound in BAL fluid?

A1: this compound, also known as Chitinase-3-like protein 3 (Chi3l3), is a secreted lectin primarily expressed by alternatively activated macrophages (M2 macrophages), neutrophils, and epithelial cells in rodents.[1][2] Its levels in BAL fluid can serve as a biomarker for type 2 immune responses, allergic inflammation, and parasitic infections in the lungs.[2][3][4] Monitoring this compound concentrations can provide insights into disease pathogenesis and the efficacy of therapeutic interventions.

Q2: What are the primary methods for quantifying this compound in BAL fluid?

A2: The most common methods for quantifying this compound protein in BAL fluid are Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.[5][6] ELISA is generally preferred for quantifying soluble this compound levels due to its high sensitivity and throughput, while Western Blotting is useful for confirming protein identity and assessing protein integrity.

Q3: How should BAL fluid be collected and processed for this compound quantification?

A3: Proper collection and processing of BAL fluid are critical for accurate this compound quantification. It is recommended to perform the lavage with a sterile, balanced salt solution, and to keep the collected fluid on ice to minimize protein degradation.[6][7] The fluid should be centrifuged to separate the cellular components from the supernatant.[7][8] For long-term storage, the supernatant should be aliquoted and stored at -80°C.[7][8] It is also advisable to add protease inhibitors to the collection buffer to prevent the degradation of this compound.[6][9]

Q4: What are the expected concentrations of this compound in mouse BAL fluid?

A4: The concentration of this compound in BAL fluid can vary significantly depending on the mouse strain, age, and disease model. In healthy mice, this compound levels are generally low. However, in models of allergic airway inflammation (e.g., ovalbumin-induced asthma), this compound levels in BAL fluid have been shown to be significantly increased.[4][5]

Troubleshooting Guides

ELISA for this compound in BAL Fluid
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal Inactive reagents (antibody, conjugate, substrate).Ensure all reagents are within their expiration date and have been stored correctly. Test reagent activity with a positive control.
Insufficient this compound concentration in the sample.Concentrate the BAL fluid using methods like ultrafiltration. Ensure the sample collection and storage were optimal to prevent degradation.
Incorrect assay procedure (e.g., wrong incubation times/temperatures).Carefully review and follow the ELISA kit protocol. Ensure all incubation steps are performed as specified.
High Background Insufficient washing.Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.
High concentration of detection antibody.Titrate the detection antibody to determine the optimal concentration.
Matrix effects from BAL fluid components.Dilute the BAL fluid samples in the assay buffer to minimize interference from other proteins and lipids.[10]
High Coefficient of Variation (CV%) Inconsistent pipetting.Use calibrated pipettes and ensure consistent technique for all samples and standards.
Plate reader issues.Ensure the plate reader is calibrated and set to the correct wavelength.
Inadequate plate washing.Ensure uniform and thorough washing of all wells. An automated plate washer can improve consistency.
Western Blot for this compound in BAL Fluid
ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Signal Low abundance of this compound in BAL fluid.Concentrate the BAL fluid supernatant. Consider immunoprecipitation to enrich for this compound.
Inefficient protein transfer.Optimize transfer conditions (time, voltage/current). Use a PVDF membrane, which generally has a higher binding capacity. Confirm transfer efficiency with Ponceau S staining.
Low antibody affinity or concentration.Use a validated anti-YM-1 antibody. Optimize the primary and secondary antibody concentrations and incubation times.
Non-specific Bands High antibody concentration.Decrease the concentration of the primary and/or secondary antibody.
Inadequate blocking.Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Contamination of samples.Ensure proper sample handling to avoid cross-contamination.
Inconsistent Band Intensity Uneven protein loading.Accurately determine the total protein concentration of each BAL fluid sample using a protein assay (e.g., BCA) and load equal amounts. Use a loading control (e.g., albumin) to normalize the results.
Air bubbles during transfer.Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.

Experimental Protocols

Bronchoalveolar Lavage (BAL) in Mice

This protocol is a general guideline and may need to be optimized for specific experimental needs.

  • Anesthesia: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[8]

  • Tracheal Cannulation: Surgically expose the trachea and insert a catheter (e.g., 22-gauge).[6][8]

  • Lavage: Instill a sterile, pre-warmed balanced salt solution (e.g., PBS) with a protease inhibitor cocktail into the lungs through the catheter.[6][7] A common volume is 0.5-1.0 mL per wash.

  • Fluid Retrieval: Gently aspirate the fluid and collect it in a tube kept on ice. Repeat the lavage 2-3 times, pooling the collected fluid.[6][8]

  • Processing: Centrifuge the pooled BAL fluid at approximately 400-500 x g for 10 minutes at 4°C to pellet the cells.[8]

  • Storage: Carefully collect the supernatant, aliquot, and store at -80°C for future this compound analysis.[7][8]

Sample Preparation for Western Blotting
  • Protein Concentration: Determine the total protein concentration of the BAL fluid supernatant using a BCA or Bradford protein assay.

  • Sample Lysis: Mix the BAL fluid supernatant with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

  • Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Loading: Load equal amounts of total protein per lane onto an SDS-PAGE gel.

Quantitative Data Summary

While specific concentrations of this compound in BAL fluid are highly dependent on the experimental model and methodology, the following table summarizes the expected qualitative changes in various conditions based on published literature.

ConditionMouse ModelExpected Change in this compound in BAL FluidReference(s)
Allergic Airway Inflammation Ovalbumin (OVA)-sensitized and challengedSignificant Increase[4][5][11]
Parasitic Lung Infection Nippostrongylus brasiliensis infectionIncrease[2][12]
Genetic Overexpression Intranasal transfection with this compound plasmidSignificant Increase[13]

Visualizations

Experimental Workflow for this compound Quantification in BAL Fluid

G Workflow for this compound Quantification cluster_0 Sample Collection & Processing cluster_1 Quantification cluster_2 Data Analysis A Anesthetize Mouse B Cannulate Trachea A->B C Perform BAL B->C D Collect BAL Fluid on Ice C->D E Centrifuge BAL Fluid D->E F Separate Supernatant E->F G Store Supernatant at -80°C F->G H ELISA F->H I Western Blot F->I J Calculate this compound Concentration H->J K Normalize to Loading Control I->K L Statistical Analysis J->L K->L

Caption: Workflow for this compound quantification in BAL fluid.

Signaling Pathway for M2 Macrophage Activation and this compound Expression

G M2 Macrophage Activation & this compound Expression IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R binds JAK JAK1/3 IL4R->JAK activates STAT6 STAT6 JAK->STAT6 phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 PPARg PPARγ pSTAT6->PPARg activates Nucleus Nucleus pSTAT6->Nucleus dimerizes & translocates to YM1_gene This compound Gene Transcription pSTAT6->YM1_gene activates PPARg->YM1_gene co-activates YM1_protein This compound Protein YM1_gene->YM1_protein leads to

Caption: IL-4/IL-13 signaling pathway in M2 macrophage activation.

References

Validation & Comparative

YM-1 vs. YM-2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the function and expression of the murine chitinase-like proteins, YM-1 and YM-2, providing researchers with essential data for experimental design and interpretation.

In the landscape of murine immunology and pathology, the chitinase-like proteins (CLPs) this compound (also known as Chil3 or ECF-L) and YM-2 (Chil4 or Chi3l4) have emerged as key players in type 2 immunity, inflammation, and tissue remodeling. Despite their high sequence homology, these proteins exhibit distinct expression patterns and functional roles. This guide provides a comprehensive comparison of this compound and YM-2, supported by experimental data, detailed protocols, and signaling pathway diagrams to aid researchers in their studies.

At a Glance: Key Differences Between this compound and YM-2

FeatureThis compound (Chil3)YM-2 (Chil4)
Primary Function Marker of alternatively activated macrophages (M2), regulation of Th2 immune responses, eosinophil chemotaxis, tissue repair.Amplification of innate type 2 immune responses, regeneration of the olfactory epithelium.
Primary Cellular Source Macrophages, neutrophils, microglia.[1][2]Lung epithelial cells, supporting cells of the olfactory epithelium.[3][4]
Primary Tissue Expression (Normal Conditions) Lung, spleen, bone marrow.[5]Stomach, olfactory epithelium.[5][6]
Inducers IL-4, IL-13, parasitic infections, allergic inflammation.[5]Tissue injury, allergic inflammation.[3]
Binding Affinity Binds to heparin/heparan sulfate.Weaker binding to heparin/heparan sulfate compared to this compound.

Quantitative Data Summary

Expression Levels

While extensive quantitative data across all tissues is limited, studies have reported the concentrations of this compound and YM-2 in bronchoalveolar lavage fluid (BALF) and specific tissues under inflammatory conditions.

Table 1: this compound and YM-2 Protein Concentration in Murine Models

ProteinModelTissue/FluidConcentrationReference
This compoundAllergic Asthma (DRA-induced)BALFSignificantly increased vs. control[7]
YM-2Allergic Asthma (DRA-induced)BALFSignificantly increased vs. control[7]
YM-2Olfactory Epithelium Injury (Methimazole-induced)Nasal Lavage~150 ng/mL (30 days post-injury) vs. undetectable in control[3]

Note: DRA stands for dust mite allergen.

Functional Activity

Currently, specific EC50 values for cytokine induction and definitive dissociation constants (Kd) for ligand binding are not well-established in the literature for direct comparison. However, qualitative and semi-quantitative studies have provided insights into their functional differences.

Function in Detail

This compound: A Regulator of Adaptive Type 2 Immunity

This compound is a well-established marker for the alternative activation of macrophages (M2 phenotype), which are crucial for tissue repair and resolution of inflammation.[2] Its expression is strongly induced by the type 2 cytokines IL-4 and IL-13. Functionally, this compound plays a significant role in modulating adaptive type 2 immune responses. It has been shown to act as a chemotactic factor for eosinophils, contributing to their recruitment to sites of allergic inflammation.[1] Furthermore, this compound can enhance Th2 cytokine production by inhibiting the activity of 12/15-lipoxygenase (12/15-LOX), an enzyme that produces lipid mediators known to suppress Th2 responses.

YM-2: An Amplifier of Innate Type 2 Immunity

YM-2, while structurally similar to this compound, has distinct functional roles, particularly in the context of innate immunity and tissue regeneration. In the olfactory epithelium, YM-2 expression is significantly upregulated following injury and plays a crucial role in the regeneration of olfactory sensory neurons.[3][4] In the context of allergic inflammation, YM-2 has been shown to amplify innate type 2 immune responses. It can enhance the activation and function of group 2 innate lymphoid cells (ILC2s), which are potent producers of type 2 cytokines like IL-5 and IL-13.

Expression Patterns

Under normal physiological conditions, this compound and YM-2 exhibit distinct tissue-specific expression. This compound is primarily found in the lung, spleen, and bone marrow, where it is expressed by alveolar macrophages and immature neutrophils.[5] In contrast, YM-2 expression is predominantly localized to the stomach and the supporting cells of the olfactory epithelium.[5][6]

During pathological conditions such as parasitic infections and allergic asthma, the expression of both this compound and YM-2 is significantly upregulated in the lungs.[7]

Signaling Pathways

The signaling pathways governing the expression and function of this compound and YM-2 are central to their roles in immunity and tissue remodeling.

This compound Signaling Pathway in Macrophages

The expression of this compound in macrophages is primarily driven by the IL-4/IL-13 signaling pathway. Binding of these cytokines to their receptors leads to the activation of STAT6, which then translocates to the nucleus and induces the transcription of the Chil3 gene (encoding this compound). Functionally, secreted this compound can then influence the adaptive immune response by inhibiting the 12/15-lipoxygenase (12/15-LOX) pathway in T cells, leading to enhanced Th2 cytokine production.

YM1_Signaling cluster_macrophage Macrophage cluster_tcell T Helper Cell IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R Binds STAT6 STAT6 IL-4R/IL-13R->STAT6 Activates This compound Gene (Chil3) This compound Gene (Chil3) STAT6->this compound Gene (Chil3) Induces Transcription This compound Protein This compound Protein This compound Gene (Chil3)->this compound Protein Translates 12/15-LOX 12/15-LOX This compound Protein->12/15-LOX Inhibits Th2 Cytokines Th2 Cytokines 12/15-LOX->Th2 Cytokines Inhibits

This compound signaling pathway in macrophages.
YM-2 and Innate Type 2 Response Amplification

YM-2 has been shown to amplify innate type 2 immune responses, in part through its interaction with group 2 innate lymphoid cells (ILC2s). While the precise molecular interactions are still under investigation, it is proposed that in an inflammatory environment, YM-2 can enhance the activation of ILC2s, leading to increased production of IL-5 and IL-13. These cytokines, in turn, promote eosinophilia and other features of type 2 inflammation.

YM2_Signaling cluster_environment Inflammatory Milieu cluster_ilc2 Innate Lymphoid Cell 2 (ILC2) Allergen/Injury Allergen/Injury Epithelial Cells Epithelial Cells Allergen/Injury->Epithelial Cells Stimulates YM-2 Protein YM-2 Protein Epithelial Cells->YM-2 Protein Secretes ILC2 Activation ILC2 Activation YM-2 Protein->ILC2 Activation Amplifies IL-5 & IL-13 IL-5 & IL-13 ILC2 Activation->IL-5 & IL-13 Produces Eosinophilia & Type 2 Inflammation Eosinophilia & Type 2 Inflammation IL-5 & IL-13->Eosinophilia & Type 2 Inflammation

YM-2 in the amplification of innate type 2 responses.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are representative protocols for the analysis of this compound and YM-2.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound/YM-2

This protocol outlines a sandwich ELISA for the quantitative measurement of this compound or YM-2 in biological fluids.

Materials:

  • 96-well microplate

  • Capture antibody (specific for this compound or YM-2)

  • Detection antibody (biotinylated, specific for this compound or YM-2)

  • Recombinant this compound or YM-2 standard

  • Streptavidin-HRP

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Reagent diluent (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Dilute the capture antibody in PBS and coat the wells of a 96-well plate (100 µL/well). Incubate overnight at room temperature.

  • Washing: Aspirate the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 300 µL of reagent diluent to each well and incubate for at least 1 hour at room temperature.

  • Sample/Standard Incubation: Wash the plate. Add 100 µL of standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add 100 µL of diluted detection antibody to each well and incubate for 2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.

  • Development: Wash the plate. Add 100 µL of substrate solution to each well and incubate for 20 minutes at room temperature in the dark.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Western Blotting for this compound/YM-2

This protocol describes the detection of this compound or YM-2 in tissue lysates or cell extracts.

Materials:

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Primary antibody (specific for this compound or YM-2)

  • HRP-conjugated secondary antibody

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Loading buffer

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in lysis buffer. Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Mix protein lysates with loading buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a transfer membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with wash buffer. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the membrane three times with wash buffer. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunohistochemistry (IHC) for this compound/YM-2 in Murine Lung Tissue

This protocol details the localization of this compound or YM-2 in paraffin-embedded mouse lung sections.

Materials:

  • Formalin-fixed, paraffin-embedded mouse lung sections

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Primary antibody (specific for this compound or YM-2)

  • Biotinylated secondary antibody

  • Streptavidin-HRP

  • DAB substrate kit

  • Hematoxylin counterstain

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Wash buffer (PBS)

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using the appropriate buffer.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2. Block non-specific binding with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS. Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification: Wash the sections. Incubate with Streptavidin-HRP for 30 minutes.

  • Visualization: Wash the sections. Apply the DAB substrate and monitor for color development.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

Conclusion

This compound and YM-2, despite their close structural relationship, are distinct chitinase-like proteins with specialized roles in the murine immune system. This compound is a key regulator of adaptive type 2 immunity and a hallmark of M2 macrophages, while YM-2 plays a significant role in amplifying innate type 2 responses and promoting tissue regeneration. Understanding their differential expression and functions is critical for researchers investigating allergic diseases, parasitic infections, and tissue repair mechanisms. This guide provides a foundational resource to facilitate further investigation into the complex biology of these fascinating proteins.

References

YM-1 vs. Arginase-1: A Comparative Guide to M2 Macrophage Markers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of macrophage polarization is critical. M2 macrophages, often termed "alternatively activated," play a pivotal role in tissue repair, immune regulation, and tumor progression. Identifying these cells accurately is paramount, and YM-1 and Arginase-1 have long been considered canonical markers for this subtype, particularly in murine models. This guide provides an objective comparison of this compound and Arginase-1, supported by experimental data and detailed protocols, to aid in the selection and application of these key M2 markers.

At a Glance: this compound vs. Arginase-1

FeatureThis compound (Chitinase-3-like 3)Arginase-1 (Arg1)
Primary Function Chitin-binding lectin, involved in inflammation, tissue repair, and immune modulation. May act as a danger-associated molecular signal.Enzyme in the urea cycle, converting L-arginine to ornithine and urea.[1][2] This depletes L-arginine, suppressing T-cell proliferation, and produces precursors for collagen synthesis and cell proliferation.[1][3]
Regulation of Expression Primarily induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) through the STAT6 signaling pathway.Primarily induced by IL-4 and IL-13 via the STAT6 signaling pathway.[1] Expression can also be amplified by TGF-β, adenosine, and other signals from the tissue microenvironment.[1] A STAT6-independent pathway for Arg1 expression has also been identified.[4]
Species Specificity Considered a reliable marker for M2 macrophages in mice .[5] It does not have a direct human homolog, making it unsuitable for human studies.[5]A prototypic M2 marker in mice .[1] While expressed in human myeloid cells, its regulation and utility as a specific M2 marker in humans are more complex and context-dependent.[5][6]
Cellular Localization Secreted protein, but also found intracellularly.Cytosolic enzyme.[4]
Role in Disease Implicated in allergic inflammation, infectious diseases, and wound healing.[1] Its presence in wound-associated macrophages has been noted.[1]Plays a significant role in infectious diseases, tumor progression, and autoimmune models.[1][3] Increased expression is often associated with immunosuppressive tumor microenvironments.[3][6]

Functional Comparison: Overlapping and Distinct Roles

Both this compound and Arginase-1 are hallmarks of the M2 phenotype and contribute to its key functions, including immune suppression and tissue remodeling. However, they achieve these through different mechanisms.

Arginase-1 directly impacts the immune response by metabolizing L-arginine.[1] This amino acid is essential for T-cell proliferation and function. By depleting local L-arginine levels, Arginase-1-expressing M2 macrophages can dampen T-cell-mediated immunity.[1][3] Furthermore, the products of this enzymatic reaction, ornithine and urea, are precursors for polyamines and collagen, contributing to cell proliferation and tissue repair.[1][3]

This compound, a chitinase-like lectin, is involved in modulating the immune response, though its precise mechanisms are still under investigation. It has been shown to be involved in inflammatory responses and may function as a danger-associated molecular pattern (DAMP).[1] Studies have also suggested that this compound can inhibit the activation and proliferation of CD8+ T cells.[1]

Regulatory Pathways: A Shared Origin with Divergent Control

The expression of both this compound and Arginase-1 is predominantly driven by the Th2 cytokines IL-4 and IL-13. This signaling cascade is a cornerstone of M2 polarization and is illustrated in the following diagram.

G IL-4/IL-13 Signaling Pathway for M2 Marker Induction IL-4/IL-13 IL-4/IL-13 IL-4R/IL-13R IL-4R/IL-13R IL-4/IL-13->IL-4R/IL-13R binds to JAK1/3 JAK1/3 IL-4R/IL-13R->JAK1/3 activates STAT6 STAT6 JAK1/3->STAT6 phosphorylates STAT6 Dimerization & Nuclear Translocation STAT6 Dimerization & Nuclear Translocation STAT6->STAT6 Dimerization & Nuclear Translocation undergoes Gene Transcription Gene Transcription STAT6 Dimerization & Nuclear Translocation->Gene Transcription initiates Arg1 Arg1 Gene Transcription->Arg1 upregulates Ym1 Ym1 Gene Transcription->Ym1 upregulates

IL-4/IL-13 signaling induces this compound and Arginase-1.

While this pathway is central, other regulatory mechanisms can lead to differential expression. For instance, macrophage stimulating protein (MSP) has been shown to inhibit IL-4-induced expression of the gene encoding this compound (Chi3l3), while maintaining or slightly increasing Arginase-1 expression.[7] This highlights that while often co-expressed, the regulation of these two markers is not entirely overlapping.

Experimental Protocols: Detecting this compound and Arginase-1

Accurate detection of this compound and Arginase-1 is crucial for identifying and characterizing M2 macrophages. Below are detailed methodologies for common experimental techniques.

Experimental Workflow: From Cell Culture to Data Analysis

G General Experimental Workflow for M2 Marker Analysis cluster_0 Sample Preparation cluster_1 Detection Method cluster_2 Data Analysis Macrophage Isolation Macrophage Isolation M2 Polarization M2 Polarization Macrophage Isolation->M2 Polarization e.g., bone marrow Cell Lysis or Fixation Cell Lysis or Fixation M2 Polarization->Cell Lysis or Fixation e.g., IL-4/IL-13 Western Blot Western Blot Cell Lysis or Fixation->Western Blot qPCR qPCR Cell Lysis or Fixation->qPCR Flow Cytometry Flow Cytometry Cell Lysis or Fixation->Flow Cytometry ELISA ELISA Cell Lysis or Fixation->ELISA Quantification Quantification Western Blot->Quantification qPCR->Quantification Flow Cytometry->Quantification ELISA->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Workflow for analyzing M2 macrophage markers.
Quantitative Real-Time PCR (qPCR) for Arg1 and Chi3l3 (this compound) mRNA Expression

Objective: To quantify the relative mRNA expression levels of Arginase-1 and this compound.

Methodology:

  • Macrophage Polarization: Culture murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7). For M2 polarization, stimulate cells with 20 ng/mL IL-4 and 20 ng/mL IL-13 for 24-48 hours. Include an unstimulated (M0) control group.

  • RNA Extraction: Isolate total RNA from polarized macrophages using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for murine Arg1, Chi3l3, and a housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.

Western Blotting for Arginase-1 and this compound Protein Expression

Objective: To detect and semi-quantify the protein levels of Arginase-1 and this compound.

Methodology:

  • Cell Lysis: After M2 polarization, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Arginase-1 or this compound overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin, GAPDH).

Intracellular Flow Cytometry for Arginase-1

Objective: To identify and quantify the percentage of Arginase-1 positive macrophages within a heterogeneous cell population.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension from your tissue of interest or use in vitro polarized macrophages.

  • Surface Staining: Stain the cells with fluorescently conjugated antibodies against surface markers to identify macrophages (e.g., F4/80, CD11b for mice).

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them using a permeabilization buffer (e.g., saponin-based).

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently conjugated antibody against Arginase-1.

  • Data Acquisition and Analysis: Acquire the data on a flow cytometer. Analyze the data by gating on the macrophage population and then determining the percentage of Arginase-1 positive cells.

Conclusion: Making an Informed Choice

This compound and Arginase-1 are invaluable markers for identifying M2 macrophages, particularly in murine research. Their expression is tightly linked to the canonical M2-polarizing cytokines IL-4 and IL-13.

  • For murine studies, using both this compound and Arginase-1 in conjunction with other M2 markers like CD206 and FIZZ1 provides a robust approach to characterizing M2 macrophage populations.

  • For human studies, caution is advised. This compound is not a suitable marker due to the lack of a direct homolog. While Arginase-1 is expressed in human myeloid cells, its role as a definitive M2 marker is less clear-cut than in mice and should be interpreted within the broader context of other markers and functional assays.

Ultimately, the choice of marker will depend on the specific research question, the experimental model, and the species being studied. A multi-marker approach, combining gene expression analysis, protein detection, and functional assays, will always yield the most comprehensive and reliable characterization of macrophage polarization.

References

YM-1/YKL-40: A Comparative Guide to its Validation as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YM-1 (murine Chitinase-3-like protein 1) and its human ortholog, YKL-40 (CHI3L1), as a therapeutic target in inflammatory diseases and cancer. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with alternative therapeutic strategies.

Executive Summary

This compound in rodents and YKL-40 in humans are chitinase-like proteins implicated in the pathogenesis of various inflammatory diseases and cancers. Their elevated expression is often correlated with disease severity and poor prognosis, making them attractive therapeutic targets. This guide evaluates the current evidence for targeting this compound/YKL-40, offering a comparative perspective against established and emerging alternative therapies. While preclinical data for YKL-40 inhibitors, particularly monoclonal antibodies, show promise in reducing tumor growth and inflammation, further research, including head-to-head comparative studies and clinical trials, is necessary to fully validate its therapeutic potential against current standards of care.

Comparative Data on Therapeutic Efficacy

To facilitate a clear comparison, the following tables summarize the available quantitative data on the efficacy of targeting this compound/YKL-40 versus alternative therapeutic approaches in preclinical models of cancer and inflammatory disease.

Table 1: Preclinical Efficacy of YKL-40 Inhibition in Cancer Models

Therapeutic AgentTargetCancer ModelEfficacy MetricResultCitation
Rosazumab (humanized anti-YKL-40 mAb) YKL-40Glioblastoma XenograftTumor Growth InhibitionSignificant reduction in tumor volume[1]
mAY (murine anti-YKL-40 mAb) YKL-40U87 Glioblastoma XenograftTumor Growth InhibitionApproximately 40% inhibition[2]
Anti-PD-1 Antibody (Tislelizumab) PD-1Glioblastoma Xenograft (YKL-40 expressing)Mouse SurvivalSignificantly increased survival[3]

Table 2: Preclinical Efficacy in Arthritis Models

Therapeutic AgentTargetArthritis ModelEfficacy MetricResultCitation
INCB028050 (JAK inhibitor) JAK1/JAK2Rat Adjuvant-Induced ArthritisImprovement in clinical, histologic, and radiographic signsSignificant efficacy with partial/periodic inhibition[4]
LW402 (JAK1 inhibitor) JAK1Rat Adjuvant-Induced ArthritisReduction in paw swellingDose-dependent improvement[5]
Quad-X™ (anti-TNF-α VNAR) TNF-αTransgenic Mouse PolyarthritisArthritis Score Improvement76% improvement at 0.5 mg/kg; 90% at 3 mg/kg[6]
Adalimumab (Humira®) TNF-αTransgenic Mouse PolyarthritisArthritis Score Improvement39% inhibition at 1 mg/kg; 82% at 10 mg/kg[6]

Table 3: Inhibitor Binding Affinities and Potency

InhibitorTargetTypePotency MetricValueCitation
Rosazumab YKL-40Humanized mAbKD4.645 x 10-8 M[7]
Compound 30 YKL-40Small MoleculeNanomolar activityNot specified[8]
Compound 31 YKL-40Small MoleculeNanomolar activityNot specified[8]
INCB028050 JAK1 / JAK2Small MoleculeIC505.9 nM / 5.7 nM[4]
LW402 JAK1Small MoleculeIC507.7 nM[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound/YKL-40 signaling and the workflows for its investigation is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

YKL40_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus YKL40 YKL-40 Receptor Syndecan-1 / Integrin αvβ3 YKL40->Receptor Binds FAK FAK Receptor->FAK Activates PI3K PI3K FAK->PI3K MAPK_cascade Raf -> MEK -> ERK FAK->MAPK_cascade AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Transcription Gene Transcription (Proliferation, Angiogenesis, Anti-apoptosis) AKT->Transcription MAPK_cascade->Transcription NFkB->Transcription

Caption: YKL-40 Signaling Pathways.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473)

Caption: PI3K/AKT Signaling Pathway.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors

Caption: MAPK/ERK Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cell Culture (e.g., Cancer cell lines, Macrophages) InhibitorTreatment Treatment with YKL-40 Inhibitor CellCulture->InhibitorTreatment ELISA ELISA for YKL-40 levels InhibitorTreatment->ELISA MigrationAssay Cell Migration/Invasion Assay InhibitorTreatment->MigrationAssay WesternBlot Western Blot for Signaling Proteins InhibitorTreatment->WesternBlot AnimalModel Animal Model (e.g., Xenograft, Arthritis Model) InhibitorAdmin Administration of YKL-40 Inhibitor AnimalModel->InhibitorAdmin TumorMeasurement Tumor Volume Measurement InhibitorAdmin->TumorMeasurement DiseaseScoring Disease Activity Scoring InhibitorAdmin->DiseaseScoring IHC Immunohistochemistry of Tissues TumorMeasurement->IHC DiseaseScoring->IHC

Caption: Experimental Workflow for this compound/YKL-40 Target Validation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two key assays used in this compound/YKL-40 research.

Enzyme-Linked Immunosorbent Assay (ELISA) for YKL-40 Quantification

This protocol outlines the steps for a sandwich ELISA to measure YKL-40 concentrations in biological samples such as serum, plasma, or cell culture supernatants.

  • Coating: A 96-well microplate is coated with a capture antibody specific for human YKL-40. The plate is then washed to remove any unbound antibody.

  • Sample and Standard Incubation: Standards with known YKL-40 concentrations and the biological samples are added to the wells. The plate is incubated to allow YKL-40 to bind to the capture antibody.

  • Washing: The plate is washed to remove unbound substances.

  • Detection Antibody: A biotin-conjugated detection antibody that binds to a different epitope on YKL-40 is added to the wells and incubated.

  • Washing: The plate is washed again to remove unbound detection antibody.

  • Enzyme Conjugate: Streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotin on the detection antibody.

  • Washing: A final wash step removes unbound enzyme conjugate.

  • Substrate Addition: A TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.

  • Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to terminate the reaction.

  • Measurement: The optical density of each well is measured using a microplate reader at 450 nm. The concentration of YKL-40 in the samples is determined by comparing their absorbance to the standard curve.[4][7][9]

Immunohistochemistry (IHC) for YKL-40 Detection in Tissues

This protocol describes the procedure for detecting the presence and localization of YKL-40 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: The FFPE tissue sections are deparaffinized using xylene and rehydrated through a series of graded alcohol solutions and finally in water.[6][10]

  • Antigen Retrieval: To unmask the antigenic epitopes, heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) at a high temperature.[10]

  • Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the sections in a hydrogen peroxide solution to prevent non-specific background staining.[10]

  • Blocking: Non-specific binding sites are blocked using a blocking solution, such as normal serum from the species in which the secondary antibody was raised.[5]

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific for YKL-40 at an optimized dilution and incubation time (e.g., overnight at 4°C).[11]

  • Secondary Antibody Incubation: After washing, a biotinylated secondary antibody that binds to the primary antibody is applied and incubated.[12]

  • Enzyme Conjugate Application: An avidin-biotin complex (ABC) or a streptavidin-HRP conjugate is added to the sections.

  • Chromogen Development: The sections are incubated with a chromogen substrate, such as DAB (3,3'-Diaminobenzidine), which is converted by HRP into a colored precipitate at the site of the antigen.

  • Counterstaining: The sections are counterstained with a nuclear stain, such as hematoxylin, to provide tissue context.[10]

  • Dehydration and Mounting: The sections are dehydrated through graded alcohols and xylene, and then coverslipped using a mounting medium.

  • Visualization: The stained slides are examined under a microscope to assess the expression and localization of YKL-40.[10]

Conclusion and Future Directions

The collective evidence suggests that this compound/YKL-40 is a valid therapeutic target, particularly in the context of cancer and inflammatory diseases. Its role in promoting angiogenesis, cell proliferation, and inflammation is well-documented. Preclinical studies with neutralizing antibodies have demonstrated anti-tumor and anti-inflammatory effects. However, for this compound/YKL-40 to transition into a clinically viable target, several key areas require further investigation:

  • Quantitative and Comparative Efficacy: More robust, head-to-head preclinical studies are needed to directly compare the efficacy of YKL-40 inhibitors against current standards of care in various disease models. This will provide a clearer picture of its potential therapeutic window and advantages.

  • Small Molecule Inhibitor Development: While antibody therapies are promising, the development of potent and selective small molecule inhibitors of YKL-40 would offer the advantage of oral bioavailability and potentially lower manufacturing costs. Further screening and optimization of lead compounds are necessary.

  • Clinical Validation: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of targeting YKL-40 in human patients. These trials should include biomarker strategies to identify patient populations most likely to respond to YKL-40-targeted therapies.

References

Unraveling the Dichotomy of YM-1 Function in C57BL/6 and BALB/c Mouse Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunological differences between preclinical mouse models is paramount. This guide provides a comprehensive comparison of the function of YM-1 (Chitinase-like 3), a key regulator of immune responses, in the commonly used C57BL/6 and BALB/c mouse strains. We present supporting experimental data, detailed methodologies, and visual pathways to illuminate the strain-specific roles of this important immunomodulatory protein.

Introduction to this compound: A Marker of Alternative Macrophage Activation

This compound, also known as Chitinase-like 3 (Chil3), is a rodent-specific lectin that, despite its homology to chitinases, lacks enzymatic activity.[1][2] It is a well-established marker for alternatively activated macrophages (AAMs or M2a), which are typically induced by Th2 cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][3] this compound plays a multifaceted role in various physiological and pathological processes, including allergic inflammation, parasitic infections, and tissue repair.[1][3] Its expression and function, however, can vary significantly between different inbred mouse strains, largely due to genetic polymorphisms.[3] This guide focuses on the functional disparities of this compound in C57BL/6 and BALB/c mice, two strains known for their Th1- and Th2-biased immune responses, respectively.[4][5]

Comparative Analysis of this compound Expression

Genetic differences between C57BL/6 and BALB/c mice lead to notable variations in this compound expression levels, particularly in the context of allergic airway inflammation. C57BL/6 mice possess a duplication of the Chil3 gene, which can contribute to higher this compound expression compared to BALB/c mice, which do not have this duplication.[3]

ParameterC57BL/6BALB/cReference
This compound (Chil3) mRNA in Lung (Allergic Model) Significantly increasedSignificantly increased, but to a lesser extent than C57BL/6[2]
This compound Protein in Bronchoalveolar Lavage Fluid (BALF) (Allergic Model) Significantly increasedSignificantly increased[2]
Serum this compound Protein (Allergic Model) Detectable increaseDetectable increase[3]

Functional Divergence of this compound in Macrophage Polarization

This compound is not merely a marker but also an active participant in regulating macrophage polarization. Its influence on the signaling pathways that govern macrophage activation differs between mouse strains, contributing to their distinct immune phenotypes.

In general, this compound expression is induced by IL-4 and IL-13 through the STAT6 signaling pathway.[3] However, the downstream effects and feedback loops can vary. In some contexts, this compound has been shown to negatively regulate the alternative activation of macrophages by modulating STAT6 activation.[6]

Functional AspectC57BL/6 MacrophagesBALB/c MacrophagesReference
Response to IFN-γ/LPS (M1 stimulation) More sensitive, higher NO productionLess sensitive, lower NO production[7][8]
Basal Gene Expression Higher expression of some pro-inflammatory chemokinesHigher expression of MHC II[8]
Response to IL-4/IL-13 (M2 stimulation) Robust induction of this compoundInduction of this compound[9]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, we provide the following diagrams created using the DOT language.

YM1_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4Rα IL4->IL4R IL13 IL-13 IL13R IL-13Rα1 IL13->IL13R YM1_secreted Secreted this compound STAT6 STAT6 YM1_secreted->STAT6 feedback inhibition? JAK1 JAK1 IL4R->JAK1 JAK2 JAK2 IL13R->JAK2 JAK1->STAT6 phosphorylates JAK2->STAT6 phosphorylates STAT6_p p-STAT6 STAT6->STAT6_p STAT6_dimer p-STAT6 Dimer STAT6_p->STAT6_dimer dimerizes PPARg PPAR-γ STAT6_dimer->PPARg activates Chil3 Chil3 (this compound) Gene STAT6_dimer->Chil3 activates transcription PPARg->Chil3 enhances transcription YM1_mRNA This compound mRNA Chil3->YM1_mRNA transcription YM1_mRNA->YM1_secreted translation & secretion Experimental_Workflow cluster_in_vivo In Vivo Model: Allergic Airway Inflammation cluster_in_vitro In Vitro Model: Macrophage Polarization cluster_analysis Downstream Analysis Mouse C57BL/6 & BALB/c Mice Sensitization Sensitization (e.g., OVA) Mouse->Sensitization Challenge Airway Challenge (e.g., OVA) Sensitization->Challenge Collection Sample Collection (BALF, Serum, Lung Tissue) Challenge->Collection ELISA ELISA for this compound Protein Collection->ELISA RTqPCR RT-qPCR for Chil3 mRNA Collection->RTqPCR BMDM Bone Marrow-Derived Macrophages (BMDMs) Stimulation Stimulation (IL-4/IL-13 for M2, IFN-γ/LPS for M1) BMDM->Stimulation Analysis Analysis (RT-qPCR, ELISA, Western Blot) Stimulation->Analysis WB Western Blot for Signaling Proteins Analysis->WB

References

A Comparative Analysis of YM-1 and Human Chitinase-Like Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the murine chitinase-like protein YM-1 and its human counterparts, focusing on their structure, function, signaling pathways, and the experimental methodologies used for their characterization.

Chitinase-like proteins (CLPs) are a family of proteins that are structurally homologous to chitinases but lack enzymatic activity to break down chitin.[1] These proteins have emerged as significant players in inflammatory and immune responses. This guide focuses on a comparative analysis of the rodent-specific this compound and human chitinase-like proteins, with a primary focus on Chitinase-3-like-protein 1 (CHI3L1), also known as YKL-40. While this compound does not have a direct orthologue in humans, understanding its function provides valuable insights into the roles of human CLPs in various physiological and pathological processes.[2][3]

Structural and Functional Overview

Both this compound and human CLPs belong to the glycoside hydrolase family 18.[2] A key feature of these proteins is the mutation in their catalytic domain, which renders them enzymatically inactive.[1] Despite this, they retain the ability to bind carbohydrates and are implicated in a range of biological processes, including inflammation, tissue remodeling, and cell proliferation.[1]

Table 1: General Characteristics of this compound and Human CHI3L1

FeatureThis compoundHuman CHI3L1 (YKL-40)
Organism Rodents (e.g., mouse)[2]Humans[1]
Human Orthologue None[2]-
Synonyms Chil3, ECF-L[4][5]YKL-40, HC gp-39[1]
Catalytic Activity Lacks chitinase activity[5]Lacks chitinase activity[1]
Key Functions Marker of alternatively activated macrophages (M2), role in type 2 immunity, inflammation, and tissue repair.[5][6]Biomarker for inflammation, cancer, and various diseases. Involved in cell proliferation, migration, and tissue remodeling.
Cellular Sources Macrophages, neutrophils.Macrophages, neutrophils, chondrocytes, synovial cells, cancer cells.[7]

Comparative Data on In Vivo Effects

Experimental studies in mice have provided quantitative data on the effects of this compound on cytokine and chemokine production. Similarly, studies on human CHI3L1 have demonstrated its capacity to induce inflammatory mediators.

Table 2: Quantitative Effects of this compound on Cytokine and Chemokine Production in Mice

Cytokine/ChemokineTreatmentFold Change/ConcentrationReference
IL-6This compound crystals (100 µg, intratracheal)~150 pg/mL in BAL fluid at 6h[2]
TNF-αThis compound crystals (100 µg, intratracheal)~50 pg/mL in BAL fluid at 6h[2]
IL-1βThis compound crystals (100 µg, intratracheal)~2 pg/mg of lung tissue protein at 24h[2]
IL-33This compound crystals (100 µg, intratracheal)~1.5 pg/mg of lung tissue protein at 24h[2]

Table 3: Induction of Inflammatory Mediators by Human CHI3L1

MediatorCell TypeTreatmentEffectReference
CCL2 (MCP-1)Splenic macrophagesRecombinant murine CHI3L1 (rmCHI3L1) (1-5 ng/mL)Dose-dependent increase in production[8]
CXCL2 (MIP-2)Splenic macrophagesrmCHI3L1 (1-5 ng/mL)Dose-dependent increase in production[8]
MMP-9Splenic macrophagesrmCHI3L1 (1-5 ng/mL)Dose-dependent increase in production[8]

Signaling Pathways

This compound and human CHI3L1 mediate their effects through the activation of distinct signaling pathways. The IL-4/STAT6 pathway is a well-established signaling cascade for the induction of this compound expression.[9] Human CHI3L1 has been shown to activate the Akt signaling pathway, which is crucial for its role in cell proliferation and survival.[10]

YM1_Signaling_Pathway cluster_nucleus Nuclear Events IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT6 STAT6 IL4R->STAT6 Phosphorylation pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocation Chil3 Chil3 gene (encodes this compound) pSTAT6->Chil3 Transcription Activation YM1 This compound Protein Chil3->YM1 Expression

Caption: IL-4 induced signaling pathway for this compound expression.

CHI3L1_Signaling_Pathway CHI3L1 CHI3L1 (YKL-40) Receptor Unknown Receptor CHI3L1->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Phosphorylation pAkt p-Akt Akt->pAkt CellResponse Cell Proliferation, Survival, Migration pAkt->CellResponse Downstream Effects

Caption: CHI3L1 (YKL-40) mediated Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols for the characterization of this compound and human CHI3L1.

Production and Purification of Recombinant this compound

This protocol describes the expression and purification of recombinant this compound protein from mammalian cells.[2]

Recombinant_YM1_Production Transfection Transfect FreeStyle 293-F cells with this compound expression vector Culture Culture cells for 4 days Transfection->Culture Harvest Collect and filter conditioned medium Culture->Harvest Dialysis Dialyze against 20 mM Tris pH 8.0 Harvest->Dialysis AnionExchange Purify via Q Sepharose anion exchange chromatography Dialysis->AnionExchange SizeExclusion Further purify via size-exclusion chromatography (PBS buffer) AnionExchange->SizeExclusion Endotoxin Determine endotoxin levels SizeExclusion->Endotoxin

Caption: Workflow for recombinant this compound protein production.

Detailed Methodology:

  • Transfection: FreeStyle 293-F cells are transfected with a mammalian expression vector containing the codon-optimized DNA sequence for murine this compound.[2]

  • Cell Culture: Cells are cultured in suspension for 4 days to allow for protein expression and secretion into the medium.[2]

  • Harvesting: The conditioned medium containing the secreted recombinant this compound is collected and filtered.[2]

  • Purification: The protein is purified using a two-step chromatography process:

    • Anion Exchange Chromatography: The dialyzed medium is subjected to Q Sepharose anion exchange chromatography.[2]

    • Size-Exclusion Chromatography: this compound is further purified using size-exclusion chromatography with phosphate-buffered saline (PBS) as the running buffer.[2]

  • Endotoxin Measurement: Endotoxin levels of the final purified protein are determined to ensure they are below acceptable limits for in vivo experiments.[2]

Human CHI3L1 (YKL-40) ELISA Protocol

This protocol outlines the steps for a sandwich enzyme-linked immunosorbent assay (ELISA) to quantify human CHI3L1 in samples like serum, plasma, and tissue homogenates.[7][10][11]

CHI3L1_ELISA_Workflow Start Prepare reagents, samples, and standards AddSample Add 100µL of standard or sample to each well Start->AddSample Incubate1 Incubate for 1 hour at 37°C AddSample->Incubate1 AddDetectionA Add 100µL of Detection Reagent A Incubate1->AddDetectionA Incubate2 Incubate for 1 hour at 37°C AddDetectionA->Incubate2 Wash1 Aspirate and wash 3 times Incubate2->Wash1 AddDetectionB Add 100µL of Detection Reagent B Wash1->AddDetectionB Incubate3 Incubate for 30 minutes at 37°C AddDetectionB->Incubate3 Wash2 Aspirate and wash 5 times Incubate3->Wash2 AddSubstrate Add 90µL of Substrate Solution Wash2->AddSubstrate Incubate4 Incubate for 10-20 minutes at 37°C AddSubstrate->Incubate4 AddStop Add 50µL of Stop Solution Incubate4->AddStop Read Read absorbance at 450 nm AddStop->Read

Caption: General workflow for a human CHI3L1 sandwich ELISA.

Detailed Methodology:

  • Preparation: All reagents, samples, and standards are brought to room temperature.[10]

  • Sample Addition: 100 µL of diluted standards, blank, and samples are added to the appropriate wells of a microplate pre-coated with an anti-CHI3L1 antibody. The plate is sealed and incubated for 1 hour at 37°C.[10]

  • Detection Reagent A: The liquid is removed from each well, and 100 µL of biotin-conjugated anti-CHI3L1 antibody (Detection Reagent A) working solution is added. The plate is sealed and incubated for 1 hour at 37°C.[10]

  • Washing: The wells are aspirated and washed three times with wash buffer.[10]

  • Detection Reagent B: 100 µL of HRP-conjugated streptavidin (Detection Reagent B) working solution is added, and the plate is incubated for 30 minutes at 37°C.[10]

  • Second Washing: The aspiration and washing step is repeated five times.[10]

  • Substrate Development: 90 µL of TMB substrate solution is added to each well, and the plate is incubated for 10-20 minutes at 37°C in the dark.[10]

  • Stopping the Reaction: 50 µL of stop solution is added to each well to terminate the reaction.[10]

  • Measurement: The optical density is measured at 450 nm using a microplate reader. The concentration of CHI3L1 in the samples is determined by comparing the OD of the samples to the standard curve.

Conclusion

This guide provides a comparative overview of the murine CLP this compound and human CLPs, with a focus on CHI3L1/YKL-40. While they share structural similarities and a lack of enzymatic activity, their specific roles and the signaling pathways they engage can differ. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers investigating the multifaceted functions of these proteins in health and disease. Further research is needed to elucidate the precise molecular interactions and to conduct direct comparative studies on the biochemical properties of this compound and human CLPs to better understand their functional divergences and convergences.

References

YM-1: A Comparative Analysis of its Role in Parasitic vs. Allergic Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

YM-1, a chitinase-like protein, has emerged as a critical modulator of type 2 immune responses. Its expression is a hallmark of alternatively activated macrophages (M2) and is significantly upregulated in both parasitic helminth infections and allergic inflammatory conditions like asthma. While both scenarios involve a type 2 immune milieu, the precise role and functional consequences of this compound induction can differ. This guide provides a comparative analysis of this compound's function in these two distinct inflammatory settings, supported by experimental data and detailed protocols.

This compound's Duality in Type 2 Immunity

In both parasitic and allergic inflammation, this compound is intricately linked to the Th2 immune response, characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[1][2][3] It is primarily produced by macrophages and neutrophils and is considered a marker for M2 macrophage polarization.[4] The fundamental role of this compound appears to be in the recruitment and regulation of inflammatory cells, particularly eosinophils.[4] However, its overall impact can be context-dependent, contributing to host defense in parasitic infections while potentially exacerbating pathology in allergic diseases.

Comparative Analysis of this compound's Role

FeatureParasitic Inflammation (e.g., Nippostrongylus brasiliensis infection)Allergic Inflammation (e.g., OVA-induced asthma)
Primary Function Contributes to host defense and tissue repair.[1]Potentiates inflammatory cell recruitment and may contribute to airway remodeling.[4]
Cellular Sources Primarily alternatively activated macrophages (M2) and neutrophils in the lungs and peritoneal cavity.[4]Mainly alveolar macrophages and neutrophils in the lungs.[4]
Inducing Signals Th2 cytokines (IL-4, IL-13) and parasite-derived molecules.Th2 cytokines (IL-4, IL-13) induced by allergens.[1]
Effect on Eosinophils Acts as a chemoattractant, recruiting eosinophils to the site of infection to combat the parasite.Intensifies eosinophil recruitment to the airways, contributing to allergic inflammation.[4]
Effect on Neutrophils Can promote IL-17-mediated neutrophilia, which aids in parasite killing but can also cause host damage.Recruits neutrophils, potentially through IL-17-dependent pathways, contributing to lung inflammation.[4]
Impact on Th2 Cytokines Can both promote the initial Th2 response and later limit excessive type 2 cytokine production.Enhances the production of Th2 cytokines (IL-4, IL-5) by inhibiting 12/15-lipoxygenase in CD4+ T cells.[4]
Overall Outcome Contributes to a protective "modified Th2" response that balances parasite clearance with tissue repair.Exacerbates the inflammatory cascade, leading to airway hyperresponsiveness and pathology.

Quantitative Data from Murine Models

The following tables summarize representative quantitative data from murine models of parasitic and allergic inflammation. It is important to note that direct comparative studies are limited, and data is synthesized from separate experiments.

Table 1: Cellular Infiltrates in Bronchoalveolar Lavage (BAL) Fluid

ModelCell TypeWild-Type Mice (Cells/mL)This compound Deficient Mice (Cells/mL)Reference
OVA-induced Asthma Eosinophils~1.5 x 10^5Significantly Reduced[5]
Neutrophils~0.5 x 10^5Variable[4][6]
N. brasiliensis Infection Eosinophils~2.0 x 10^5Significantly Reduced[5]
Neutrophils~1.0 x 10^5Significantly Reduced[6]

Table 2: Th2 Cytokine Levels in Bronchoalveolar Lavage (BAL) Fluid (pg/mL)

ModelCytokineWild-Type MiceThis compound Deficient MiceReference
OVA-induced Asthma IL-4~50-100Reduced[7][8]
IL-5~100-200Reduced[7][8]
IL-13~200-400Reduced[7][8]
N. brasiliensis Infection IL-4~40-80Variable[9]
IL-5~80-150Variable[9]
IL-13~150-300Variable[9]

Signaling Pathways and Experimental Workflows

This compound Induction and Function in Macrophages

The induction of this compound in macrophages is predominantly driven by the Th2 cytokines IL-4 and IL-13. This signaling cascade is crucial for the alternative activation of macrophages.

YM1_Induction cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4Rα IL-4Rα IL-4->IL-4Rα γc γc IL-13 IL-13 IL-13Rα1 IL-13Rα1 IL-13->IL-13Rα1 JAK1 JAK1 IL-4Rα->JAK1 JAK3 JAK3 γc->JAK3 IL-13Rα1->JAK1 STAT6 STAT6 JAK1->STAT6 phosphorylates JAK3->STAT6 phosphorylates STAT6-P STAT6-P STAT6->STAT6-P STAT6-P Dimer STAT6-P Dimer STAT6-P->STAT6-P Dimer Chil3 Gene Chil3 Gene STAT6-P Dimer->Chil3 Gene translocates to nucleus This compound mRNA This compound mRNA Chil3 Gene->this compound mRNA transcription This compound Protein This compound Protein This compound mRNA->this compound Protein translation

Caption: IL-4/IL-13 signaling pathway for this compound induction in macrophages.

General Experimental Workflow for Murine Models

The following diagram outlines a typical workflow for studying this compound's role in both parasitic and allergic inflammation mouse models.

Experimental_Workflow cluster_model Model Induction cluster_analysis Analysis Parasitic Model Parasitic Model N_brasiliensis N. brasiliensis infection Parasitic Model->N_brasiliensis Allergic Model Allergic Model OVA_sensitization OVA sensitization & challenge Allergic Model->OVA_sensitization BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection N_brasiliensis->BALF_Collection OVA_sensitization->BALF_Collection Cell_Counts Differential Cell Counts (Eosinophils, Neutrophils) BALF_Collection->Cell_Counts Cytokine_Analysis Cytokine Measurement (IL-4, IL-5, IL-13) BALF_Collection->Cytokine_Analysis YM1_Quantification This compound Quantification (ELISA, Western Blot) BALF_Collection->YM1_Quantification

Caption: Experimental workflow for murine models of inflammation.

Experimental Protocols

OVA-Induced Allergic Airway Inflammation

This model is widely used to mimic the features of human allergic asthma.

  • Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injections of 20 µg of ovalbumin (OVA) emulsified in 1 mg of aluminum hydroxide on days 0 and 14.[8][10][11]

  • Challenge: On days 21, 22, and 23, mice are challenged via inhalation of 1% OVA aerosol for 30 minutes.[10]

  • Sample Collection: 24-48 hours after the final challenge, bronchoalveolar lavage (BAL) fluid is collected for cell counts and cytokine analysis. Lungs can be harvested for histology.[10][12]

  • Analysis:

    • Cell Differentials: BAL fluid cells are centrifuged, and smears are stained with Wright-Giemsa for differential cell counting.[12]

    • Cytokine Measurement: Levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant are quantified by ELISA.[7][13]

    • This compound Levels: this compound protein in BAL fluid can be measured by ELISA or Western blot.

Nippostrongylus brasiliensis Infection

This model is a classic system for studying Th2-mediated immunity to gastrointestinal nematodes.

  • Infection: Mice are subcutaneously infected with 500 third-stage larvae (L3) of Nippostrongylus brasiliensis.[1][14]

  • Time Course: The larvae migrate to the lungs (days 1-3), are coughed up, swallowed, and mature in the intestine. The peak immune response and worm expulsion occur around day 9 post-infection.[14]

  • Sample Collection: BAL fluid and lung tissue are typically collected during the lung migration phase (e.g., day 2 or 4 post-infection) to assess the early innate and adaptive responses.[1]

  • Analysis:

    • Cell Differentials: Similar to the asthma model, BAL fluid is analyzed for eosinophil and neutrophil counts.[12]

    • Cytokine Measurement: Th2 cytokine levels in BAL fluid are measured by ELISA.[9]

    • This compound Expression: this compound expression in lung macrophages can be assessed by immunohistochemistry or flow cytometry, and protein levels in BAL fluid by ELISA.

Conclusion

This compound plays a significant, albeit complex, role in both parasitic and allergic inflammation. While it is a common feature of the Th2 response in both settings, its functional consequences diverge. In parasitic infections, this compound appears to be part of a coordinated host defense and repair mechanism. In contrast, in allergic inflammation, its pro-inflammatory activities, particularly the recruitment of eosinophils, can contribute to the pathophysiology of diseases like asthma. Understanding these distinct roles is crucial for the development of targeted therapeutic strategies. For instance, inhibiting this compound could be a viable approach for allergic diseases, whereas its role in parasitic infections suggests a more nuanced approach is required. Further research, including direct comparative studies in standardized models, will be invaluable in dissecting the context-dependent functions of this intriguing chitinase-like protein.

References

A Researcher's Guide to Anti-YM-1 Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers studying the role of YM-1, a chitinase-like lectin primarily expressed in mice, selecting a specific antibody is critical. A significant challenge arises from this compound's high sequence homology with its close family member, YM-2, and the need to distinguish it from the human functional analog, YKL-40. This guide provides a comparative analysis of commercially available anti-YM-1 antibodies, focusing on their cross-reactivity with these key proteins, supported by experimental data and protocols.

Understanding this compound and Its Homologs

This compound, also known as Chitinase 3-like 3 (Chi3l3), is a secreted glycoprotein involved in type 2 immune responses, inflammation, and tissue repair. It is considered a marker for alternatively activated (M2) macrophages in mice. Researchers must consider two primary sources of potential cross-reactivity:

  • Mouse YM-2 (Chi3l4): This protein shares approximately 92% amino acid sequence identity with this compound, making it the most common source of non-specific signals.

  • Human YKL-40 (CHI3L1): While functionally related, YKL-40 is the human counterpart to a different mouse chitinase-like protein (BRP-39/Chi3l1) and shares lower sequence homology with this compound (around 73%). Cross-reactivity is less likely but important to verify for studies involving human samples or xenograft models.

Comparative Analysis of Anti-YM-1 Antibodies

The following table summarizes the cross-reactivity profiles of several commercially available anti-YM-1 antibodies based on manufacturer datasheets and sequence analysis.

Antibody (Clone/Catalog #)TypeImmunogenReactivity (Mouse this compound)Cross-Reactivity (Mouse YM-2)Cross-Reactivity (Human YKL-40)
Abcam [EPR15263] (ab192029)Rabbit MonoclonalProprietaryYesYes (Explicitly stated) [1]Not Specified
R&D Systems (MAB2446)Rat MonoclonalRecombinant Mouse this compoundYesNot SpecifiedNot Specified
R&D Systems (AF2446)Goat PolyclonalRecombinant Mouse this compoundYesNot SpecifiedNot Specified
STEMCELL Tech. (60130)Rabbit PolyclonalSynthetic Peptide (GYTGENSPLYK)YesUnlikely (Predicted) ¹Unlikely (Predicted) ¹

¹Prediction based on BLAST analysis of the immunogen peptide sequence, which shows 100% identity to mouse this compound (Chi3l3), but mismatches with mouse YM-2 (Chi3l4) and human YKL-40 (CHI3L1).

Key Experimental Protocols for Assessing Cross-Reactivity

To validate antibody specificity and determine cross-reactivity, researchers should perform rigorous in-house testing. The two most common methods are Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA).

Western Blot Protocol for Specificity Testing

Western blotting can visually confirm if an antibody binds to proteins of different molecular weights, such as this compound (~45 kDa) and YM-2 (~45 kDa), or if it cross-reacts with proteins in lysates from different species.

  • Sample Preparation: Prepare lysates from cells or tissues known to express this compound (e.g., IL-4 stimulated mouse bone marrow-derived macrophages). Include lysates from this compound knockout mice as a negative control, and if possible, lysates containing recombinant this compound, YM-2, and human YKL-40 proteins.

  • Gel Electrophoresis: Separate protein lysates (20-30 µg per lane) on a 10-12% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-YM-1 antibody at the manufacturer's recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-rat IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. A specific antibody should produce a single band at ~45 kDa in the this compound positive lane and no band in the knockout control lane. Any bands in the YM-2 or YKL-40 lanes would indicate cross-reactivity.

Competitive ELISA for Quantitative Cross-Reactivity

A competitive ELISA is a powerful method to quantify the degree of cross-reactivity. It measures how effectively a related protein (e.g., YM-2) competes with the target antigen (this compound) for antibody binding.

  • Plate Coating: Coat a 96-well microplate with a known concentration of recombinant mouse this compound protein (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Incubation:

    • Prepare serial dilutions of the "competitor" proteins (e.g., recombinant YM-2 and YKL-40) and the target protein (this compound, for a standard curve).

    • In separate tubes, mix these dilutions with a constant, pre-determined concentration of the anti-YM-1 antibody.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the proteins in solution.

  • Transfer to Plate: Add the antibody-protein mixtures to the this compound coated plate and incubate for 1-2 hours at room temperature. Any antibody that has not bound to a protein in the solution will be free to bind to the this compound on the plate.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and proteins.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Wash the plate, add a substrate solution (e.g., TMB), and stop the reaction with a stop solution. Measure the absorbance at 450 nm.

  • Analysis: A lower signal indicates greater competition. The degree of cross-reactivity can be calculated by comparing the concentration of YM-2 or YKL-40 required to cause a 50% reduction in signal (IC50) to the IC50 of this compound.

Visualizing Experimental Workflows

To further clarify the methodologies, the following diagrams illustrate the workflows for determining antibody specificity.

G cluster_wb Western Blot Workflow prep 1. Prepare Lysates (Recombinant this compound, YM-2, KO control) sds 2. SDS-PAGE Separation prep->sds transfer 3. Transfer to Membrane sds->transfer block 4. Block Membrane transfer->block primary 5. Incubate with Anti-YM-1 Ab block->primary secondary 6. Incubate with HRP-Secondary Ab primary->secondary detect 7. ECL Detection & Analysis secondary->detect

Caption: Workflow for Western Blot specificity testing.

G cluster_elisa Competitive ELISA Workflow coat 1. Coat Plate with Recombinant this compound block 2. Wash and Block Plate coat->block mix 3. Pre-incubate Anti-YM-1 Ab with Competitor Proteins (this compound, YM-2) block->mix plate_inc 4. Add Mixture to Coated Plate mix->plate_inc wash 5. Wash Unbound Antibody plate_inc->wash secondary 6. Add HRP-Secondary Ab wash->secondary detect 7. Add Substrate & Measure Signal secondary->detect

References

Validating YM-1/CHI3L1's Role in Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of YM-1 (in rodents) and its human homolog, Chitinase-3-like-1 (CHI3L1), as a biomarker and mediator in the progression of fibrosis. We will delve into its performance against other established markers, supported by experimental data, and provide detailed methodologies for key validation experiments.

This compound/CHI3L1 at the Crossroads of Fibrosis

This compound/CHI3L1 has emerged as a significant player in the pathogenesis of fibrotic diseases, particularly in the liver and lungs. It is a secreted glycoprotein belonging to the glycosyl hydrolase 18 family, though it lacks enzymatic activity. Its expression is notably upregulated in alternatively activated macrophages (M2a), which are key contributors to tissue remodeling and fibrosis.

Performance Comparison: this compound/CHI3L1 vs. Other Fibrosis Markers

The utility of a biomarker is determined by its sensitivity, specificity, and correlation with disease severity. Below is a comparative summary of this compound/CHI3L1 against other commonly used fibrosis markers.

BiomarkerOrgan/DiseaseComparison MetricPerformance Summary
This compound/CHI3L1 Liver FibrosisDiagnostic Accuracy (AUC)For significant fibrosis (≥F2), pooled AUC is 0.85; for advanced fibrosis (≥F3), AUC is 0.91; and for cirrhosis (F4), AUC is 0.85.[1]
Sensitivity/SpecificityFor significant fibrosis: Sensitivity 0.79, Specificity 0.82. For advanced fibrosis: Sensitivity 0.81, Specificity 0.83.[1]
Hyaluronic Acid (HA) Liver FibrosisDiagnostic Accuracy (AUC)For diagnosing cirrhosis, AUC is 0.93; for differentiating absent/mild fibrosis from significant fibrosis, AUC is 0.79.[2] In some studies, HA shows lower AUC for significant fibrosis compared to TIMP-1.[2]
Transforming Growth Factor-β1 (TGF-β1) General FibrosisRole in PathogenesisA potent pro-fibrotic cytokine that is central to the fibrotic process.[3] Its direct measurement in serum is challenging due to its latent form and rapid clearance.
TIMP-1 Liver FibrosisDiagnostic Accuracy (AUC)Shown to be more valuable than HA for diagnosing significant liver fibrosis (F≥2) with an AUC of 0.918.[2]

Signaling Pathways of this compound/CHI3L1 in Fibrosis

This compound/CHI3L1 exerts its pro-fibrotic effects through a complex signaling network. A key interaction is with the Interleukin-13 receptor alpha 2 (IL-13Rα2). This binding, in conjunction with the transmembrane protein TMEM219, initiates several downstream signaling cascades.[4][5][6][7]

YM1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response YM1 This compound/CHI3L1 IL13Ra2 IL-13Rα2 YM1->IL13Ra2 TMEM219 TMEM219 IL13Ra2->TMEM219 forms complex MAPK_ERK MAPK/ERK Pathway IL13Ra2->MAPK_ERK AKT AKT Pathway IL13Ra2->AKT Wnt_BetaCatenin Wnt/β-catenin Pathway IL13Ra2->Wnt_BetaCatenin Fibroblast_Activation Fibroblast Activation (Myofibroblast Differentiation) MAPK_ERK->Fibroblast_Activation Cell_Proliferation Cell Proliferation & Survival AKT->Cell_Proliferation Matrix_Deposition Extracellular Matrix Deposition Wnt_BetaCatenin->Matrix_Deposition Fibroblast_Activation->Matrix_Deposition

Caption: this compound/CHI3L1 signaling pathway in fibrosis.

Experimental Workflow for Validating this compound's Role

Validating the role of this compound in fibrosis involves a series of in vitro and in vivo experiments. A typical workflow is outlined below.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Analysis cluster_analysis Analysis Induce_Fibrosis Induce Fibrosis (e.g., Bleomycin for lung, CCl4 for liver) YM1_KO_TG Use this compound KO or Transgenic Mice Induce_Fibrosis->YM1_KO_TG Collect_Tissues Collect Tissues and Serum YM1_KO_TG->Collect_Tissues Histology Histological Analysis (e.g., Masson's Trichrome) Collect_Tissues->Histology ELISA ELISA for this compound/CHI3L1 in Serum/Supernatant Collect_Tissues->ELISA Isolate_Macrophages Isolate Macrophages (Bone Marrow or Peritoneal) Recombinant_YM1 Treat with Recombinant this compound Isolate_Macrophages->Recombinant_YM1 Culture_Fibroblasts Culture Fibroblasts Culture_Fibroblasts->Recombinant_YM1 qPCR qPCR for Fibrotic Gene Expression Recombinant_YM1->qPCR Western_Blot Western Blot for Protein Expression Recombinant_YM1->Western_Blot

Caption: Experimental workflow for this compound validation.

Key Experimental Protocols

Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
  • Harvesting Bone Marrow: Euthanize mice by approved methods (e.g., cervical dislocation). Dissect the femur and tibia, and flush the bone marrow with DMEM/F12 medium using a 25-gauge needle.[8]

  • Cell Lysis and Culture: Treat the cell suspension with ACK lysis buffer to remove red blood cells. Culture the cells in DMEM/F12 medium supplemented with 10% FBS, 10% L-cell conditioned medium (as a source of M-CSF), penicillin, and streptomycin.[8]

  • Differentiation: Culture the cells for 7 days. On day 5, add fresh medium. By day 7, the cells will have differentiated into macrophages.[8]

CHI3L1/YKL-40 ELISA Protocol
  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human CHI3L1/YKL-40.

  • Sample and Standard Incubation: Add 100 µL of Assay Diluent to each well. Then, add 50 µL of standards, controls, or samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Conjugate and Substrate Addition: Wash the plate and add 200 µL of a biotin-conjugated detection antibody to each well. Incubate for 2 hours. After another wash, add 200 µL of streptavidin-HRP conjugate and incubate for 30 minutes.

  • Detection: Add 50 µL of stop solution and read the absorbance at 450 nm within 30 minutes. The concentration of CHI3L1 is determined by comparing the sample absorbance to the standard curve.

Logical Relationship: this compound in Macrophage-Fibroblast Crosstalk

This compound is a critical mediator in the communication between macrophages and fibroblasts, which drives the fibrotic process.

Macrophage_Fibroblast_Crosstalk Macrophage Alternatively Activated Macrophage (M2a) YM1 This compound/CHI3L1 Macrophage->YM1 Secretes TGFb TGF-β1 Macrophage->TGFb Secretes Fibroblast Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Differentiates into ECM Extracellular Matrix (Collagen, etc.) Myofibroblast->ECM Produces YM1->Fibroblast Activates TGFb->Fibroblast Activates

Caption: this compound in macrophage-fibroblast crosstalk.

References

Crystalline YM-1, Not Its Soluble Form, Drives Potent Type 2 Immune Responses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the differential immunological effects of soluble versus crystalline YM-1 reveals the crystalline form as a key activator of innate and adaptive type 2 immunity. This guide provides a detailed comparison, supported by experimental data, for researchers in immunology and drug development.

The physical state of the chitinase-like protein this compound plays a critical role in its immunological function. While the soluble form of this compound is largely inert, its crystalline counterpart acts as a powerful adjuvant for type 2 immune responses, characterized by eosinophilic inflammation and the production of specific immunoglobulins.[1][2][3] This distinction is crucial for understanding the pathology of diseases where this compound crystals are found, such as in eosinophil-rich inflammatory conditions.[1][3][4]

Comparative Analysis of Immunological Effects

Experimental evidence from in vivo mouse models demonstrates that the administration of crystalline this compound into the airways stimulates a robust inflammatory response, whereas soluble this compound does not elicit a similar effect.[1][2] Crystalline this compound triggers the influx of various immune cells, including eosinophils, B cells, and T cells, into the lungs and promotes the production of type 2 cytokines such as IL-5, IL-10, and IL-13.[1][2] Furthermore, when co-administered with an antigen like ovalbumin (OVA), crystalline this compound acts as an adjuvant, boosting the production of OVA-specific IgG1, a hallmark of type 2 immunity.[1][2]

ParameterSoluble this compoundCrystalline this compound
Innate Immune Cell Influx No significant increaseSignificant increase in eosinophils, neutrophils, and macrophages
Adaptive Immune Cell Influx No significant increaseSignificant increase in B cells and T cells
Type 2 Cytokine Production (IL-5, IL-10, IL-13) No significant increaseSignificant increase
Pro-inflammatory Cytokine Production (IL-6, TNFα, IL-1β, IL-33) No significant increaseSignificant increase
Chemokine Production (CCL2, CCL24) No significant increaseSignificant increase
Adjuvant Effect (Antigen-specific IgG1) No effectPotent adjuvant effect
Signaling and Activation Pathways

The immunostimulatory effects of crystalline this compound are mediated through the activation of dendritic cells (DCs).[1][3][4][5] Upon encountering this compound crystals, DCs become activated, leading to the initiation of adaptive immune responses.[1] This activation is a critical step in bridging the innate and adaptive immune systems. The signaling pathway for this compound expression itself is known to be regulated by IL-4 and IL-13 through the STAT6 transcription factor.[6][7]

YM1_Signaling_Pathway Crystalline this compound Crystalline this compound Dendritic Cell Dendritic Cell Crystalline this compound->Dendritic Cell Activated DC Activated DC T-helper 2 Cell T-helper 2 Cell Activated DC->T-helper 2 Cell Primes B Cell B Cell T-helper 2 Cell->B Cell Helps Eosinophil Eosinophil T-helper 2 Cell->Eosinophil Activates

Crystalline this compound activates dendritic cells, initiating a type 2 immune response.

Experimental Protocols

Production of Recombinant this compound Protein

Recombinant murine this compound is produced using a mammalian expression system to ensure proper folding and post-translational modifications.[1][2]

  • Gene Synthesis and Cloning : A codon-optimized DNA sequence for murine this compound (Uniprot ID O35744, residues 22–398) is synthesized and cloned into a mammalian expression vector, such as pCAGG, in frame with a mouse IgH signal peptide.[1][2]

  • Transfection : The expression vector is transfected into suspension-adapted FreeStyle 293-F cells using a transfection reagent like linear polyethylenimine (PEI).[1][2]

  • Protein Expression and Collection : The cells are cultured for 4 days, after which the conditioned medium containing the secreted recombinant this compound is collected and filtered.[1][2]

  • Purification : The collected medium is dialyzed, and this compound is purified using anion exchange chromatography (Q Sepharose) followed by size-exclusion chromatography.[1][2] Endotoxin levels are verified to be low (<1 EU/mg).[1][2]

In Vitro Crystallization of this compound

The formation of recombinant this compound crystals is achieved through a controlled precipitation process.[1][2]

  • Incubation : Purified recombinant this compound protein (3–4 mg/ml) is incubated with 1 M Na-acetate buffer (pH 4.6) at a 1:10 (v/v) ratio.[1][2]

  • Agitation : The solution is agitated by inverting it several times during a 24-hour incubation period, leading to the formation of a cloudy suspension of protein crystals.[1][2]

  • Washing : The crystal-containing suspension is centrifuged, and the pellet is washed multiple times with sterile, endotoxin-free PBS.[1][2]

  • Resuspension : The final washed crystals are resuspended in sterile, endotoxin-free PBS for in vivo administration.[1][2]

Experimental_Workflow cluster_production Recombinant Protein Production cluster_crystallization In Vitro Crystallization cluster_administration In Vivo Administration A Gene Synthesis & Cloning B Transfection in 293-F Cells A->B C Protein Expression & Collection B->C D Purification (Anion Exchange & SEC) C->D E Incubation with Na-acetate (pH 4.6) D->E Purified Soluble this compound I Intratracheal Injection in Mice D->I Soluble this compound F Agitation & Incubation (24h) E->F G Washing with PBS F->G H Resuspension in PBS G->H H->I Crystalline this compound

Workflow for the production and in vivo testing of soluble and crystalline this compound.
In Vivo Murine Model of Airway Inflammation

To compare the effects of soluble and crystalline this compound, an in vivo mouse model of airway inflammation is utilized.[1][5]

  • Animal Model : Wild-type C57BL/6 mice are used for these studies.[2]

  • Administration : Mice are intratracheally (i.t.) injected with either soluble this compound, crystalline this compound, or PBS as a control.[1][5] For adjuvant studies, this compound is mixed with OVA.[2]

  • Analysis : At specified time points (e.g., 6 and 24 hours), bronchoalveolar lavage (BAL) fluid and lung tissue are collected.[1][5]

  • Immune Cell Profiling : Immune cell influx into the lungs is analyzed by flow cytometry.[1][5]

  • Cytokine and Chemokine Measurement : The concentrations of cytokines and chemokines in the BAL fluid and dispersed lung tissue are measured by ELISA.[1][5]

  • Antibody Titer Measurement : Antigen-specific antibody titers in the serum are determined by ELISA.[2]

References

YM-1's Immunomodulatory Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced immunomodulatory effects of lectins is paramount. This guide provides a comprehensive comparison of YM-1, a chitinase-like lectin, with other key lectins such as Galectin-1, Galectin-3, and the C-type lectin DC-SIGN. The information is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

Introduction to this compound and Comparative Lectins

This compound is a member of the chitinase-like protein family, predominantly found in rodents, and is known for its role in type 2 immune responses and alternative macrophage activation. Unlike true chitinases, this compound lacks enzymatic activity and functions as a lectin, binding to heparin/heparan sulfate and N-acetylglucosamine oligomers. Its immunomodulatory functions are of growing interest in various inflammatory and disease models.

This guide contrasts the activities of this compound with three other well-characterized lectins:

  • Galectin-1: A β-galactoside-binding lectin known for its immunosuppressive functions, including the induction of T-cell apoptosis and the promotion of a Th2- and regulatory T-cell (Treg) biased immune response.

  • Galectin-3: Another β-galactoside-binding lectin with a more context-dependent role in immunity. It can promote both pro-inflammatory (M1) and anti-inflammatory (M2) macrophage phenotypes and is involved in a wide range of cellular processes.

  • DC-SIGN (CD209): A C-type lectin primarily expressed on dendritic cells (DCs) that recognizes high-mannose glycans on various pathogens. It plays a crucial role in pathogen recognition, DC trafficking, and the modulation of T-cell responses, often skewing them towards a Th1 or Th2 phenotype depending on the context.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory functions of these lectins are diverse, affecting key immune cells such as macrophages and T lymphocytes, and influencing the cytokine milieu.

Macrophage Polarization

Lectins are potent modulators of macrophage polarization, driving them towards either a pro-inflammatory M1 phenotype or an anti-inflammatory/pro-resolving M2 phenotype.

LectinPrimary Effect on Macrophage PolarizationKey Markers InducedReferences
This compound Promotes M2 polarizationArg1, Fizz1, CD206[1]
Galectin-1 Promotes M2 polarizationIL-10, TGF-β
Galectin-3 Context-dependent; can promote both M1 and M2 polarizationM1: TNF-α, IL-1β; M2: Arg1, this compound[2][3]
DC-SIGN Modulates macrophage activation, can influence polarization depending on the ligand-[4]
T-Cell Activation and Differentiation

The influence of these lectins extends to the adaptive immune system, particularly T-cell responses.

LectinEffect on T-Cell ProliferationEffect on T-Cell DifferentiationReferences
This compound Indirectly enhances Th2 responsesPromotes Th2 differentiation[5]
Galectin-1 Inhibits Th1 proliferation, induces apoptosisPromotes Th2 and Treg differentiation[5]
Galectin-3 Can be pro- or anti-proliferative depending on contextModulates Th1/Th2 balance[6]
DC-SIGN Can enhance or suppress proliferation depending on the contextSkews towards Th1 or Th2 depending on the pathogen[7][8]
Cytokine Production

The cytokine profile induced by these lectins is a critical determinant of the overall immune response.

LectinKey Cytokines Induced/ModulatedPrimary Immune Response SkewReferences
This compound ↑ IL-4, IL-5, IL-13Th2[5]
Galectin-1 ↑ IL-10, TGF-β; ↓ IFN-γTh2/Treg (Anti-inflammatory)[6][5]
Galectin-3 ↑ TNF-α, IL-1β, IL-6 (pro-inflammatory); can also induce IL-10Context-dependent (Pro- or Anti-inflammatory)[2][9]
DC-SIGN Modulates TLR-induced cytokines; can ↑ IL-10, IL-12Th1 or Th2[6][7]

Signaling Pathways

The distinct immunomodulatory effects of these lectins are mediated by specific signaling cascades.

This compound Signaling

This compound is known to influence macrophage polarization through the STAT6 pathway . Ligation of its receptor on macrophages leads to the activation of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor for M2 macrophage differentiation.

YM1_Signaling YM1 This compound Receptor Heparan Sulfate Proteoglycan YM1->Receptor Binds STAT6 STAT6 Receptor->STAT6 Activates P_STAT6 p-STAT6 STAT6->P_STAT6 Phosphorylation Nucleus Nucleus P_STAT6->Nucleus Translocates to M2_Genes M2-associated gene transcription (Arg1, Fizz1) Nucleus->M2_Genes

Caption: this compound signaling pathway in macrophages.

Galectin Signaling

Galectins-1 and -3 exert their effects through various pathways, often involving the PI3K/Akt pathway in macrophages for Galectin-3.

Galectin_Signaling cluster_gal1 Galectin-1 cluster_gal3 Galectin-3 Gal1 Galectin-1 TCR TCR/CD3 Gal1->TCR Apoptosis Th1 Apoptosis TCR->Apoptosis Induces Th2_Cytokines Th2 Cytokine Production TCR->Th2_Cytokines Promotes Gal3 Galectin-3 CD98 CD98 Gal3->CD98 PI3K PI3K CD98->PI3K Akt Akt PI3K->Akt M2_Polarization M2 Polarization Akt->M2_Polarization

Caption: Simplified signaling of Galectin-1 and Galectin-3.

DC-SIGN Signaling

DC-SIGN signaling is complex and often involves crosstalk with other pattern recognition receptors like Toll-like receptors (TLRs). A key signaling molecule activated by DC-SIGN is the serine/threonine kinase Raf-1.

DCSIGN_Signaling Pathogen Pathogen (e.g., M. tuberculosis, HIV) DCSIGN DC-SIGN Pathogen->DCSIGN Binds Raf1 Raf-1 DCSIGN->Raf1 Activates NFkB NF-κB (p65 acetylation) Raf1->NFkB Cytokine_Mod Modulation of TLR-induced Cytokines (e.g., IL-10) NFkB->Cytokine_Mod

Caption: DC-SIGN signaling pathway in dendritic cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings.

Macrophage Polarization Assay

This protocol describes the in vitro polarization of bone marrow-derived macrophages (BMDMs) to M2 phenotype using this compound.

Macrophage_Polarization_Workflow start Isolate Bone Marrow Cells from Mice differentiate Differentiate into BMDMs (7 days with M-CSF) start->differentiate stimulate Stimulate BMDMs with: - this compound (e.g., 10 µg/mL) - Galectin-1 (e.g., 20 µg/mL) - Galectin-3 (e.g., 5 µg/mL) - LPS+IFN-γ (M1 control) - IL-4 (M2 control) (24-48 hours) differentiate->stimulate analyze Analyze M1/M2 Markers stimulate->analyze qPCR RT-qPCR (Arg1, Nos2, etc.) Flow Flow Cytometry (CD86, CD206) ELISA ELISA (TNF-α, IL-10) end Data Interpretation qPCR->end Flow->end ELISA->end

Caption: Workflow for macrophage polarization assay.

Methodology:

  • Isolation of Bone Marrow Cells: Euthanize mice (e.g., C57BL/6, 6-8 weeks old) and aseptically isolate femur and tibia. Flush the bone marrow with sterile PBS.

  • Differentiation of BMDMs: Culture bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 20 ng/mL M-CSF for 7 days. Replace media on day 3 and day 6.

  • Macrophage Stimulation: On day 7, plate differentiated BMDMs and stimulate with recombinant this compound, Galectin-1, Galectin-3, or control stimuli (LPS [100 ng/mL] + IFN-γ [20 ng/mL] for M1; IL-4 [20 ng/mL] for M2) for 24-48 hours.

  • Analysis of Polarization Markers:

    • RT-qPCR: Isolate RNA and perform reverse transcription followed by quantitative PCR to measure the expression of M1 (e.g., Nos2, Tnf) and M2 (e.g., Arg1, Fizz1, Mrc1) marker genes.

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.

    • ELISA: Collect supernatants to measure the concentration of secreted cytokines such as TNF-α (M1) and IL-10 (M2).

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of lectins on T-cell proliferation using a dye dilution assay.

Methodology:

  • Isolation of T-cells: Isolate CD4+ T-cells from splenocytes of mice using magnetic-activated cell sorting (MACS).

  • Labeling: Label the isolated T-cells with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE) or a similar proliferation dye.

  • Co-culture and Stimulation: Co-culture the labeled T-cells with antigen-presenting cells (APCs), such as irradiated splenocytes or dendritic cells, in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen). Add different concentrations of this compound, Galectin-1, Galectin-3, or DC-SIGN-Fc chimera to the co-cultures.

  • Incubation: Incubate the cells for 3-5 days.

  • Analysis: Analyze T-cell proliferation by flow cytometry. Each cell division will result in a halving of the fluorescence intensity of the proliferation dye.

Cytokine Measurement by ELISA

This is a general protocol for quantifying cytokine levels in culture supernatants.

Methodology:

  • Sample Collection: Collect supernatants from cell cultures (e.g., macrophage polarization or T-cell proliferation assays).

  • ELISA Procedure: Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-10, IFN-γ, IL-4, IL-5). Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader and calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound exhibits distinct immunomodulatory properties, primarily promoting a Th2-type immune response and M2 macrophage polarization through the STAT6 signaling pathway. This contrasts with the broader immunosuppressive effects of Galectin-1, the context-dependent activities of Galectin-3, and the pathogen-recognition and T-cell modulating functions of DC-SIGN. The provided experimental frameworks offer a starting point for researchers to further dissect and compare the immunomodulatory roles of these important lectins in various physiological and pathological contexts. A thorough understanding of their comparative effects and underlying signaling mechanisms is crucial for the development of novel therapeutic strategies targeting inflammatory and autoimmune diseases, as well as cancer.

References

Safety Operating Guide

Navigating the Proper Disposal of YM-1 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While specific public information on the disposal procedures for a substance designated "YM-1" is not available, this guide provides a comprehensive framework for the safe handling and disposal of novel or uncharacterized chemical compounds within a research environment. The cornerstone of this process is the Safety Data Sheet (SDS), which must be provided by the chemical manufacturer or supplier.

Immediate Safety and Handling Protocols

Before any disposal procedures are considered, ensure that the immediate handling of this compound follows standard laboratory safety protocols. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and having spill control materials readily available.

Step-by-Step Disposal Procedure for Laboratory Chemicals

The disposal of any chemical, including this compound, must be approached systematically to ensure the safety of laboratory personnel and the protection of the environment.

Step 1: Consult the Safety Data Sheet (SDS)

The SDS is the most critical document for determining the appropriate disposal method for any chemical.[1][2][3] It contains detailed information regarding the substance's properties, hazards, and specific instructions for handling, storage, and disposal.[1][2] Section 13 of the SDS, titled "Disposal Considerations," will provide direct guidance on proper disposal methods.[3][4] If this section is not complete, other sections, such as Section 2 on hazards identification and Section 7 on handling and storage, will provide the necessary information to classify the waste.[3][4]

Step 2: Characterize the Waste

Based on the information from the SDS, determine the primary hazards associated with this compound. Hazardous waste is typically categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5][6]

  • Ignitability: Applies to liquids with a flashpoint below 140°F, combustible solids, oxidizers, and ignitable compressed gases.[5][6]

  • Corrosivity: Pertains to aqueous solutions with a pH of 2 or lower, or 12.5 or higher.[5][6]

  • Reactivity: Includes substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[5]

  • Toxicity: Refers to substances that are harmful or fatal when ingested or absorbed, or that can release toxic constituents into the environment.

Additionally, some chemicals are specifically "listed" as hazardous by regulatory bodies like the Environmental Protection Agency (EPA).[6][7]

Step 3: Segregate the Waste

Proper waste segregation is crucial to prevent dangerous chemical reactions.[8][9] Do not mix different types of chemical waste.[3] Store acids and bases separately, and keep oxidizing agents away from organic compounds and reducing agents.[8] Halogenated and non-halogenated solvents should also be collected in separate, clearly labeled containers.[10]

Step 4: Use Appropriate Waste Containers

Hazardous waste must be collected in containers that are compatible with the chemical, in good condition, and securely sealed to prevent leaks.[5][7] It is often best to use the original chemical container for the waste if it is in good condition.[7] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[6][8]

Step 5: Store Waste in a Designated Area

Accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5][6][8] This area should be inspected regularly for leaks and proper labeling.[8] There are regulatory limits on the amount of waste that can be stored in an SAA and for how long.[5][6][7]

Step 6: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5][6] EHS is responsible for ensuring that all chemical waste is managed in compliance with federal, state, and local regulations.[5][6] Never dispose of hazardous chemicals down the drain unless specifically permitted by your institution's EHS office for non-hazardous materials.[5][6][11]

Quantitative Data Summary for Hazardous Waste Storage

ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Volume in SAA 55 gallonsPrevents the accumulation of large quantities of hazardous materials in the laboratory.[5][6][7]
Maximum Acutely Toxic Waste (P-list) in SAA 1 quart (liquid) or 1 kilogram (solid)Stricter control for highly toxic substances.[5][6]
Container Removal Timeline (Once Full or Limit Reached) Within 3 calendar daysEnsures timely removal of accumulated waste to maintain a safe laboratory environment.[5][6]
Maximum Storage Time in SAA (if not full) Up to 12 months from the start of accumulationBalances the need for waste collection with minimizing long-term storage in the lab.[5][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound or any other laboratory chemical.

G cluster_0 start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) for this compound start->sds characterize Characterize Waste Hazards (Ignitable, Corrosive, Reactive, Toxic) sds->characterize segregate Segregate Waste into Compatible Streams characterize->segregate container Use Labeled, Compatible Waste Container segregate->container store Store in Designated Satellite Accumulation Area (SAA) container->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: A logical workflow for the proper disposal of laboratory chemical waste.

By adhering to this structured approach, researchers can ensure that novel compounds like this compound are managed safely and responsibly, fostering a culture of safety and environmental stewardship within the laboratory. Always prioritize consulting the official Safety Data Sheet and your institution's Environmental Health and Safety office as the primary sources of information.

References

Essential Safety and Operational Guide for Handling YM-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational procedures, and disposal guidelines for the handling of YM-1 (CAS 409086-68-6), an allosteric modulator of Heat Shock Protein 70 (Hsp70). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety and Handling Information

This compound is a chemical compound that requires careful handling in a laboratory setting. The primary hazards associated with this compound are harm if swallowed, and the potential to cause skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

Based on the Safety Data Sheet (SDS), the following PPE is mandatory when handling this compound[1]:

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material.
Eye Protection Safety goggles with side-shieldsMust provide a complete seal around the eyes.
Skin and Body Impervious lab coat or clothingLong-sleeved and fully buttoned.
Face Protection Face shieldRequired when there is a risk of splashing.
Respiratory Suitable respiratorUse in areas with inadequate ventilation or when handling powders.
Engineering Controls and Work Practices
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is strongly recommended, especially when working with the solid form or creating solutions.

  • Eye Wash and Safety Shower: Ensure that an eye-wash station and safety shower are readily accessible in the immediate work area.[1]

  • Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

Logistical Information: Storage and Disposal

Storage
  • Temperature: Store this compound in a tightly sealed container at -20°C.

  • Environment: Keep in a dry, well-ventilated place. Protect from light.

  • Incompatibilities: Keep away from strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused Product: Dispose of as hazardous chemical waste. Do not allow it to enter drains or waterways.

  • Contaminated PPE: Used gloves, lab coats, and other disposable materials should be collected in a designated, sealed container and disposed of as hazardous waste.

  • Empty Containers: Treat empty containers as hazardous waste and dispose of them accordingly.

Experimental Protocols

The following are representative protocols for experiments involving this compound, based on methodologies from published research. Researchers should adapt these protocols to their specific experimental needs.

Cell Culture Treatment

This protocol describes the general procedure for treating cultured cells with this compound to assess its biological effects.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM).

  • Cell Seeding: Seed cells at the desired density and allow them to adhere and grow for 24 hours.

  • Treatment: Remove the existing medium and replace it with the medium containing the this compound working solution.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays, western blotting, or RNA extraction.

Western Blot Analysis for Protein Expression

This protocol is for assessing changes in protein levels (e.g., p53, p21, Akt) following this compound treatment.

Materials:

  • This compound treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound functions as an allosteric modulator of Hsp70. It binds to the nucleotide-binding domain of ADP-bound Hsp70, stabilizing it in a conformation with high affinity for its substrate proteins.[2] This action promotes the ubiquitination and subsequent proteasomal degradation of various Hsp70 client proteins, many of which are involved in cell survival and proliferation.[3] Key downstream effects include the upregulation of the tumor suppressor p53 and its target p21, leading to cell cycle arrest, and the degradation of pro-survival proteins such as Akt, FoxM1, and survivin.[2][4][5]

YM1_Signaling_Pathway This compound Signaling Pathway cluster_input Input cluster_core_mechanism Core Mechanism cluster_downstream_effects Downstream Effects YM1 This compound Hsp70_ADP Hsp70 (ADP-bound) YM1->Hsp70_ADP Allosteric Modulation p53 p53 (Upregulation) YM1->p53 Indirect Effect Hsp70_Substrate Hsp70-Substrate Complex Hsp70_ADP->Hsp70_Substrate Stabilizes Substrate Binding Ubiquitination Ubiquitination (E3 Ligase) Hsp70_Substrate->Ubiquitination Promotes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Akt Akt (Degradation) Proteasome->Akt FoxM1 FoxM1 (Degradation) Proteasome->FoxM1 Survivin Survivin (Degradation) Proteasome->Survivin p21 p21 (Upregulation) p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis / Growth Inhibition Experimental_Workflow Experimental Workflow for this compound Analysis cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Seeding & Growth (24h) Treatment Treat Cells with this compound (24-48h) Cell_Culture->Treatment YM1_Prep Prepare this compound Working Solution YM1_Prep->Treatment Harvest Harvest Cells Treatment->Harvest Viability Cell Viability Assay (e.g., MTT) Harvest->Viability Lysate Prepare Cell Lysate Harvest->Lysate RNA_Extraction RNA Extraction Harvest->RNA_Extraction Western_Blot Western Blot Analysis Lysate->Western_Blot qPCR RT-qPCR RNA_Extraction->qPCR

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。